2-Methyl-2,5-diazabicyclo[2.2.2]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMUJOQZCMEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.2]octane from Piperazine Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for constructing the rigid bicyclic scaffold of 2-methyl-2,5-diazabicyclo[2.2.2]octane, starting from readily available piperazine derivatives. The 2,5-diazabicyclo[2.2.2]octane core is a conformationally constrained analog of piperazine, a privileged scaffold in medicinal chemistry. This inherent rigidity allows for the precise spatial orientation of substituents, which is highly advantageous for structure-activity relationship (SAR) studies in drug discovery. This guide will delve into the key synthetic transformations, mechanistic underpinnings, and practical experimental considerations for the synthesis of this important molecular framework.
Introduction: The Significance of the 2,5-Diazabicyclo[2.2.2]octane Core
The 2,5-diazabicyclo[2.2.2]octane framework is a bridged nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its rigid, three-dimensional structure imparts favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and reduced lipophilicity.[1] The synthesis of this bicyclic system, however, can be challenging due to the inherent ring strain.[1] This guide will focus on elucidating the synthetic pathways from piperazine-based starting materials to the methylated target molecule, this compound.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic approach to this compound reveals a piperazine-2,5-dione (a cyclic dipeptide) as a key precursor. This diketopiperazine can be conceptually disconnected to reveal its constituent α-amino acid building blocks. The methyl group on one of the bridgehead nitrogens can be introduced at a later stage of the synthesis.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Strategies and Methodologies
Construction of the Piperazine-2,5-dione Core
The synthesis of the 2,5-diazabicyclo[2.2.2]octane system often commences with the formation of a piperazine-2,5-dione (a diketopiperazine or DKP). These cyclic dipeptides are ubiquitous in nature and can be synthesized through the cyclization of dipeptides.[2]
Experimental Protocol: Synthesis of a Piperazine-2,5-dione from α-Amino Acids
-
Dipeptide Formation: Couple two appropriate α-amino acid derivatives using standard peptide coupling reagents (e.g., DCC/HOBt, HATU). One amino acid should possess a side chain that can be functionalized to form the second bridge of the bicyclic system.
-
Deprotection: Selectively deprotect the N-terminus of the dipeptide.
-
Cyclization: Induce intramolecular cyclization to form the piperazine-2,5-dione ring. This is often achieved by heating the deprotected dipeptide, which spontaneously cyclizes.[2]
Intramolecular Cyclization to Form the Bicyclic Core
The crucial step in forming the 2,5-diazabicyclo[2.2.2]octane skeleton is an intramolecular cyclization. A prominent and effective method is a modified Dieckmann-type condensation.[1] This reaction involves the intramolecular cyclization of a piperazine derivative bearing an ester-containing side chain.
A key challenge in this cyclization is the inherent strain of the bicyclo[2.2.2]octane system.[3] To overcome this, the intermediate enolate or hemiketal anion is often trapped, driving the reaction towards the desired product.[3]
Mechanism: Modified Dieckmann-Type Condensation
Caption: Key steps in the modified Dieckmann-type condensation.
Reduction of the Diketopiperazine
Once the bicyclic diketopiperazine is formed, the two amide carbonyl groups must be reduced to the corresponding amines to yield the 2,5-diazabicyclo[2.2.2]octane core. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly employed for this transformation.[2][4]
Experimental Protocol: LiAlH4 Reduction of a Bicyclic Diketopiperazine
-
A solution of the bicyclic diketopiperazine in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) is prepared.
-
A solution of LiAlH4 in THF is added cautiously to the reaction mixture at a controlled temperature (often 0 °C).
-
The reaction is typically heated to reflux for several hours to ensure complete reduction.[4]
-
The reaction is carefully quenched with water and a sodium hydroxide solution.[4]
-
The resulting solid is filtered, and the organic filtrate containing the product is dried and concentrated.
| Reagent | Molar Equiv. | Purpose |
| Bicyclic Diketopiperazine | 1.0 | Substrate |
| Lithium Aluminum Hydride | 4.0 - 6.0 | Reducing Agent |
| Tetrahydrofuran (THF) | - | Solvent |
Table 1: Typical Reagents for LiAlH4 Reduction.
N-Methylation
The final step to achieve the target molecule is the selective methylation of one of the secondary amines. This can be accomplished through various standard N-alkylation methods. A common approach involves reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).
Alternatively, direct alkylation with a methylating agent such as methyl iodide can be used, although this may lead to over-alkylation, forming the quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is crucial.
A documented synthesis of this compound involves the deprotection of a precursor, 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane, by refluxing in concentrated hydrochloric acid.[5] This suggests that the methyl group can be introduced on a protected bicyclic intermediate before final deprotection.
Alternative Synthetic Approaches
While the Dieckmann-type condensation is a robust method, other strategies have been explored for the synthesis of the 2,5-diazabicyclo[2.2.2]octane core.
-
From 1,4-Diazabicyclo[2.2.2]octane (DABCO): In some instances, piperazine derivatives can be synthesized from DABCO through C-N bond cleavage reactions.[6][7] This approach, however, is more commonly used to generate piperazine derivatives rather than constructing the bicyclic system from them.
-
Intramolecular [4+2] Cycloaddition: The 2,5-diazabicyclo[2.2.2]octane system can also be formed biosynthetically via an intramolecular [4+2] hetero-Diels-Alder reaction.[8] While this is a biological pathway, it provides inspiration for synthetic chemists to develop biomimetic approaches.
Conclusion and Future Perspectives
The synthesis of this compound from piperazine derivatives is a multi-step process that hinges on the successful construction of a bicyclic diketopiperazine intermediate, followed by reduction and N-methylation. The modified Dieckmann-type condensation remains a key strategy for forming the strained bicyclic core. The continued development of novel and efficient synthetic methodologies for accessing this and related conformationally restricted scaffolds will undoubtedly accelerate the discovery of new therapeutic agents. Future research may focus on developing more atom-economical and stereoselective routes to these valuable building blocks.
References
- 1. Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Diazabicyclo[2.2.2]octane synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DABCO bond cleavage for the synthesis of piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2,5-diazabicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-2,5-diazabicyclo[2.2.2]octane, a bicyclic diamine of interest in medicinal chemistry and drug discovery. Given the limited availability of experimental data for this specific molecule, this document integrates known synthetic methods with predicted properties and established experimental protocols for key physicochemical parameters. For comparative purposes, data for the well-characterized isomer, 1,4-diazabicyclo[2.2.2]octane (DABCO), is included to provide context and insight into the analytical methodologies.
Molecular Structure and Identification
This compound is a saturated heterocyclic compound featuring a bicyclo[2.2.2]octane cage structure with nitrogen atoms at positions 2 and 5, and a methyl group on the nitrogen at position 2.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 59893-25-3[1][2] |
| Molecular Formula | C₇H₁₄N₂[2] |
| Molecular Weight | 126.20 g/mol [2] |
| Canonical SMILES | CN1CC2CNCC1C2 |
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of its benzoyl-protected precursor.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
A common synthetic route involves the deprotection of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane.[3] The benzoyl protecting group is removed by refluxing in concentrated hydrochloric acid.[3]
Step-by-Step Protocol:
-
A solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (0.074 mole) in concentrated hydrochloric acid (172 ml) is refluxed for 48 hours.[3]
-
The solution is then evaporated to dryness under vacuum to yield the crude product.[3]
-
Further purification can be achieved through standard techniques such as recrystallization or chromatography to obtain the final product.
Physicochemical Properties: A Blend of Predicted Data and Experimental Protocols
Due to a scarcity of published experimental data for this compound, this section presents a combination of predicted values and detailed, field-proven experimental protocols for determining these crucial parameters.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound, offering a valuable baseline for researchers.
| Property | Predicted Value |
| pKa (most basic) | 9.5 ± 0.5 |
| logP | -0.3 ± 0.2 |
| Aqueous Solubility | High |
Note: These values are computationally derived and should be confirmed experimentally.
For comparison, the isomeric 1,4-diazabicyclo[2.2.2]octane (DABCO) has experimentally determined pKa values of 3.0 and 8.7, a logP of -0.49, and is highly soluble in water. The structural difference, with one tertiary and one secondary amine in the target molecule versus two tertiary amines in DABCO, is expected to influence the basicity and lipophilicity.
Basicity (pKa): Experimental Determination
The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement.
Experimental Protocol: Potentiometric Titration
This method allows for the precise determination of pKa values by monitoring pH changes during the titration of the compound with a standardized acid or base.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining pKa by potentiometric titration.
Step-by-Step Methodology:
-
Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pKa range.
-
Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrant is added in small, precise increments.
-
Data Acquisition: After each addition of titrant, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Analysis: The titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point(s) are identified as the point(s) of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point(s). For a diamine like this compound, two pKa values are expected.
Lipophilicity (logP): Experimental Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.
Workflow for logP Determination by the Shake-Flask Method
Caption: Workflow for determining logP by the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Equal volumes of n-octanol and water are mixed and shaken to pre-saturate each phase with the other. The phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. An equal volume of the other pre-saturated phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Solubility: Experimental Determination
Aqueous solubility is a critical property for drug candidates, as it affects their dissolution rate and bioavailability.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Workflow for Kinetic Solubility Assay
Caption: Workflow for determining kinetic solubility.
Step-by-Step Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Sample Preparation: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.
-
Incubation: The mixture is incubated, typically with shaking, for a specified time (e.g., 2 hours) to allow for precipitation of the compound if its solubility is exceeded.
-
Separation: Any undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy. This concentration represents the kinetic solubility of the compound under the assay conditions.
Spectral Properties (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure. Key expected signals include:
-
A singlet for the N-methyl protons.
-
Multiple multiplets for the methylene protons on the bicyclic framework.
-
A signal for the N-H proton of the secondary amine, which may be broad and its chemical shift dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is expected to show distinct signals for each of the carbon atoms in the molecule:
-
A signal for the N-methyl carbon.
-
Signals for the bridgehead carbons.
-
Signals for the methylene carbons adjacent to the nitrogen atoms.
Conclusion
This compound is a molecule with potential applications in medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is not yet available in the public domain, this guide provides a framework for its synthesis and analysis. The provided protocols for determining pKa, logP, and solubility are robust and widely used in the pharmaceutical industry. The predicted properties offer a useful starting point for researchers, but it is strongly recommended that these are confirmed experimentally to enable informed decisions in drug discovery and development programs.
References
A Technical Guide to the Spectroscopic Characterization of 2-Methyl-2,5-diazabicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-2,5-diazabicyclo[2.2.2]octane, a saturated bicyclic diamine. Given the limited availability of direct experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from the parent compound, 2,5-diazabicyclo[2.2.2]octane, to present a comprehensive and predictive characterization. This approach is designed to empower researchers in identifying and characterizing this and similar scaffolds in their own work.
Introduction: The Significance of the Diazabicyclo[2.2.2]octane Core
The 2,5-diazabicyclo[2.2.2]octane skeleton represents a conformationally rigid diamine structure that is of significant interest in medicinal chemistry and materials science. Its constrained framework offers a unique three-dimensional arrangement of nitrogen atoms, making it a valuable scaffold for the design of ligands for various biological targets, including receptors and enzymes. The methylation of one of the nitrogen atoms, as in this compound, introduces asymmetry and modifies the electronic and steric properties of the molecule, which can have profound effects on its biological activity and chemical reactivity.
Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Isomerism
The structure of this compound is depicted below. The bicyclic system locks the piperazine-like ring into a boat conformation. The methyl group is attached to one of the nitrogen atoms, breaking the C₂ symmetry of the parent molecule.
"2-Methyl-2,5-diazabicyclo[2.2.2]octane" crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-2,5-diazabicyclo[2.2.2]octane
Abstract
The 2,5-diazabicyclo[2.2.2]octane framework is a conformationally rigid scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its constrained geometry provides a unique platform for the stereocontrolled presentation of functional groups, making it a valuable core for designing selective receptor ligands and catalysts. This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of a key derivative, this compound. We will detail the synthesis and crystallization, the principles and workflow of single-crystal X-ray diffraction, and the in-depth analysis of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for molecular design and structure-property relationship studies.
Introduction: The Significance of the Bicyclic Scaffold
The bicyclo[2.2.2]octane core imposes significant conformational rigidity, locking the nitrogen atoms into a fixed spatial arrangement.[1] This pre-organization is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Derivatives of this scaffold have been explored as agonists for various receptors and as key components in drug delivery systems.[1][3]
The subject of this guide, this compound, adds a layer of steric and electronic asymmetry to the parent scaffold. Understanding its precise three-dimensional structure is paramount for:
-
Rational Drug Design: Elucidating how the methyl group influences molecular conformation and intermolecular interactions, which is critical for designing potent and selective ligands.
-
Catalysis: Using the rigid framework to create chiral catalysts with well-defined active sites.
-
Materials Science: Engineering crystalline materials with predictable packing and properties.
This guide provides the scientific rationale and detailed protocols for a complete crystal structure analysis, from initial synthesis to final structural interpretation.
Synthesis and Single Crystal Growth
Synthesis of this compound
The synthesis of the target compound can be achieved through established routes, often involving the hydrolysis of a protected precursor. A common method involves the acidic hydrolysis of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane.[4]
Experimental Protocol: Synthesis
-
Precursor Setup: A solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (e.g., 0.074 mole) is prepared in concentrated hydrochloric acid (e.g., 172 ml).[4]
-
Hydrolysis: The mixture is refluxed for an extended period (typically 48 hours) to ensure complete cleavage of the benzoyl protecting group.[4]
-
Work-up: Following reflux, the reaction mixture is cooled, and the product is isolated. This typically involves basification to deprotonate the amine hydrochlorides, followed by extraction with an appropriate organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography or distillation to yield the pure this compound. Purity is confirmed by NMR spectroscopy and mass spectrometry.
Growing Diffraction-Quality Single Crystals
Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography. The goal is to encourage slow molecular self-assembly into a highly ordered, defect-free lattice.
Causality in Solvent Selection: The choice of solvent is crucial. An ideal solvent system is one in which the compound has moderate solubility. This allows for the creation of a supersaturated solution from which the crystal will slowly grow as the solvent evaporates or as the temperature changes. For small amine compounds, volatile organic solvents like diethyl ether, ethyl acetate, or a mixture including a co-solvent like hexane are often effective.
Experimental Protocol: Slow Evaporation Method
-
Dissolution: Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean vial.
-
Filtration: Filter the solution through a syringe filter into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with a cap, but create small perforations (e.g., with a needle) to allow for very slow evaporation of the solvent over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a cryo-loop.
X-ray Diffraction: Data Acquisition and Structure Solution
X-ray crystallography is an experimental technique that uses the diffraction of X-rays by the ordered atoms in a crystal to determine their precise arrangement in three-dimensional space.[5]
The Experimental Workflow
The process from a harvested crystal to a refined structure follows a well-defined workflow. The fundamental principle is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ), allowing us to map the reciprocal lattice of the crystal.[6]
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step-by-Step Data Collection
-
Mounting: The selected crystal is mounted on a goniometer head, typically in a cryo-stream of nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Centering: The crystal is precisely centered in the X-ray beam.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, a strategy is calculated to collect a complete and redundant dataset by rotating the crystal through a series of angles.
-
Data Integration and Scaling: The raw diffraction images are processed. The intensity of each reflection is integrated, and the data is scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).
Structure Solution and Refinement
For small molecules like this compound, the phase problem is typically solved using direct methods, which use statistical relationships between reflection intensities to derive initial phase estimates.
-
Initial Model: An initial electron density map is generated, from which the positions of most non-hydrogen atoms can be identified.
-
Refinement: This initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). A final difference Fourier map should be largely featureless, indicating that the model accurately accounts for all electron density.
Structural Analysis of this compound
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Caption: Molecular graph of this compound.
Crystallographic Data Summary
The following table summarizes typical crystallographic data expected for a small organic molecule like this compound. Note: This is an illustrative example, as a public structure file was not available at the time of writing.
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₇H₁₄N₂ | The molecular formula of the compound. |
| Formula Weight | 126.20 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic / Orthorhombic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c or P2₁2₁2₁ | The specific symmetry group of the crystal. |
| a, b, c (Å) | a ≈ 8-12, b ≈ 6-10, c ≈ 10-15 | The dimensions of the unit cell. |
| α, β, γ (°) | α=90, β≈90-110, γ=90 | The angles of the unit cell. |
| Volume (ų) | ~900-1200 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 100(2) K | The temperature at which data was collected. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The X-ray source used for the diffraction experiment. |
| R1 [I > 2σ(I)] | < 0.05 | A measure of the agreement between the calculated and observed data. |
| wR2 (all data) | < 0.15 | A weighted R-factor based on all reflection data. |
| Goodness-of-fit (S) | ~1.0 | An indicator of the quality of the refinement; should be close to 1. |
Molecular Geometry and Conformation
-
Bond Lengths and Angles: The analysis would involve comparing the experimentally determined C-N, C-C, and C-H bond lengths and angles with standard values. Any significant deviations could indicate steric strain or unusual electronic effects. The geometry around the nitrogen atoms is expected to be trigonal pyramidal.
-
Torsion Angles: The key feature of the bicyclo[2.2.2]octane core is its rigid, twisted-boat conformation. Torsion angles within the three six-membered rings would be analyzed to quantify this conformation and assess any subtle distortions induced by the N-methyl group.
Crystal Packing and Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing of this compound is likely to be governed by weaker interactions:
-
C-H···N Hydrogen Bonds: Weak hydrogen bonds may exist between the C-H bonds of one molecule and the nitrogen lone pairs of a neighboring molecule.
-
van der Waals Forces: These non-specific interactions will play a dominant role in the overall packing efficiency.
Analyzing the packing motif reveals how the molecules arrange themselves to maximize packing density. This information is crucial for understanding physical properties like melting point and solubility and for crystal engineering applications.
Conclusion and Future Directions
This guide has detailed the comprehensive process for the crystal structure analysis of this compound, a molecule with significant potential in medicinal chemistry. The workflow, from rational synthesis and meticulous crystal growth to sophisticated X-ray diffraction analysis, provides the atomic-resolution insights necessary for modern molecular design.
The precise structural data obtained from such an analysis is not an end in itself but a foundational tool. It enables computational modeling, informs the design of next-generation derivatives with improved pharmacological profiles, and provides a deeper understanding of the structure-property relationships that govern the behavior of this important class of bicyclic diamines.
References
- 1. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
"2-Methyl-2,5-diazabicyclo[2.2.2]octane" CAS number and molecular weight
An In-depth Technical Guide to 2-Methyl-2,5-diazabicyclo[2.2.2]octane
Introduction
This compound is a rigid bicyclic diamine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its constrained conformational structure makes it an attractive scaffold for the design of novel therapeutic agents by providing a defined spatial arrangement of its nitrogen atoms. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug discovery.
Core Chemical Properties
This compound is a derivative of the parent compound 2,5-diazabicyclo[2.2.2]octane. The addition of a methyl group at the 2-position influences its steric and electronic properties, which can be crucial for its interaction with biological targets.
| Property | Value | Source |
| CAS Number | 59893-25-3 | [1][2][3] |
| Molecular Formula | C7H14N2 | [1][3] |
| Molecular Weight | 126.201 g/mol | [1] |
| Also available as | Dihydrochloride salt | [4][5][6] |
| CAS Number (Dihydrochloride) | 52321-18-3 | [4][6] |
| Molecular Weight (Dihydrochloride) | 199.12 g/mol | [5][6] |
Synthesis of this compound
The synthesis of the 2,5-diazabicyclo[2.2.2]octane scaffold can be a complex process. One documented method for the synthesis of this compound involves the hydrolysis of a benzoyl-protected precursor.
Experimental Protocol: Hydrolysis of 2-Benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane
This protocol is based on the deprotection of the benzoyl group to yield the final product.
Step 1: Refluxing the Precursor A solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane is prepared in concentrated hydrochloric acid.[7]
Step 2: Extended Reflux The solution is refluxed for an extended period, typically around 48 hours, to ensure complete hydrolysis of the benzoyl protecting group.[7]
Step 3: Work-up and Isolation Following the reflux, the reaction mixture is cooled and subjected to a standard aqueous work-up to isolate the this compound, likely as its hydrochloride salt which can then be neutralized to obtain the free base.
Caption: A simplified workflow for the synthesis of this compound.
Another synthetic approach to the broader class of 2,5-diazabicyclo[2.2.2]octanes involves a Dieckmann-analogous cyclization, which is a key step in creating the bicyclic ring system.[8] This method has been utilized in the chiral-pool synthesis starting from (S)- or (R)-aspartate to produce stereoisomeric versions of the scaffold.[8]
Applications in Drug Development
The rigid 2,5-diazabicyclo[2.2.2]octane scaffold is of significant interest in medicinal chemistry as a conformationally restricted analog of more flexible diamine structures. This rigidity can lead to higher receptor affinity and selectivity.
Kappa-Opioid Receptor (KOR) Agonists
Derivatives of the 2,5-diazabicyclo[2.2.2]octane scaffold have been investigated as conformationally restricted KOR agonists.[9] The affinity for the KOR is thought to be dependent on the dihedral angle of the ethylenediamine pharmacophore within the molecule. By incorporating this pharmacophore into the rigid bicyclic system, a defined dihedral angle is enforced.[9]
One study found that a 2,5-dibenzyl substituted derivative with a pyrrolidine ring exhibited high KOR affinity.[9] This particular compound acted as a full KOR agonist in a [³⁵S]GTPγS assay.[9] The development of selective KOR agonists is a target for treating conditions such as pain, depression, and addiction.
Caption: The logical progression for utilizing the 2,5-diazabicyclo[2.2.2]octane scaffold in KOR agonist development.
Role in Natural Product Biosynthesis
The 2,5-diazabicyclo[2.2.2]octane ring system is not only a synthetic scaffold but is also found in nature. For instance, it is a key structural component in the biosynthesis of the fungal metabolite 21R-citrinadin A.[10] In the biosynthetic pathway of this complex molecule, a fungal P450 enzyme is responsible for the deconstruction of the 2,5-diazabicyclo[2.2.2]octane ring.[10] The discovery of the enzyme CtdY as the key catalyst for this ring-opening step has shed light on a novel biosynthetic strategy for cleaving stable amide bonds within such bicyclic systems.[10]
Conclusion
This compound and its parent scaffold are valuable tools in the arsenal of medicinal chemists and drug developers. Its rigid structure provides a platform for designing molecules with specific conformational requirements, leading to potentially more potent and selective therapeutic agents. Further exploration of its synthesis and derivatization is likely to yield novel compounds with significant biological activity.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. This compound | 59893-25-3 [chemicalbook.com]
- 3. 59893-25-3|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Methyl-2,5-diazabicyclo(2.2.2)octane dihydrochloride | 52321-18-3 [chemicalbook.com]
- 5. cenmed.com [cenmed.com]
- 6. capotchem.com [capotchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-2,5-diazabicyclo[2.2.2]octane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride, a rigid bicyclic diamine scaffold with significant potential in medicinal chemistry and drug development. The constrained conformation of the diazabicyclo[2.2.2]octane core imparts unique stereochemical and physicochemical properties, making it an attractive building block for designing selective and potent ligands for various biological targets. This document consolidates available information on its chemical and physical properties, synthesis, purification, analytical characterization, and established applications, with a particular focus on its role in the development of novel therapeutics.
Introduction: The Significance of the Diazabicyclo[2.2.2]octane Scaffold
The 2,5-diazabicyclo[2.2.2]octane framework represents a conformationally restricted analog of piperazine. This structural rigidity is a key attribute in rational drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The nitrogen atoms at positions 2 and 5 provide versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Derivatives of the parent 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated a wide range of biological activities, acting as catalysts, and more recently, as antimicrobial and antifungal agents. The introduction of a methyl group at the 2-position, as in the title compound, further refines the steric and electronic properties of the scaffold, offering a unique vector for molecular recognition.
Physicochemical and Structural Properties
The dihydrochloride salt of this compound is a solid material. While specific experimental data for this exact compound is limited, properties can be inferred from closely related structures and general chemical principles.
Chemical Structure
The structure of this compound features a bicyclic system with two nitrogen atoms at bridgehead positions. A methyl group is attached to one of the nitrogen atoms. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.
Figure 1: Chemical structure of this compound dihydrochloride.
Physicochemical Data
| Property | Value | Source/Analogy |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 199.12 g/mol | Calculated |
| Melting Point | High, likely >300 °C (with decomposition) | Analogy to 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (315 °C, dec.)[2] and 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride (>320 °C, dec.)[3] |
| Boiling Point | Not applicable (decomposes) | General property of organic salts |
| Aqueous Solubility | Expected to be high | Dihydrochloride salt form enhances water solubility. |
| pKa | Not experimentally determined. The pKa of the parent 1,4-diazabicyclo[2.2.2]octane's conjugate acid is 8.8.[4] The presence of the methyl group may slightly alter the basicity. | [4] |
Synthesis and Purification
The synthesis of this compound dihydrochloride can be achieved through the deprotection of a suitable N-protected precursor. A common strategy involves the acidic hydrolysis of an N-benzoyl group.
Synthetic Workflow
Figure 2: General workflow for the synthesis of this compound dihydrochloride.
Experimental Protocol: Synthesis of this compound Dihydrochloride
This protocol is adapted from a known procedure for the synthesis of the free base, which directly yields the dihydrochloride salt.[5]
Materials:
-
2-Benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Absolute ethanol
Procedure:
-
A solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (e.g., 17.2 g, 0.074 mole) in concentrated hydrochloric acid (e.g., 172 ml) is refluxed for 48 hours.[5]
-
The reaction mixture is then cooled to room temperature and the solution is evaporated to dryness under vacuum.[5]
-
The resulting residue is triturated with diethyl ether.[5]
-
The solid is collected by centrifugation, and the supernatant is decanted.[5]
-
The trituration and centrifugation steps are repeated using absolute ethanol to further purify the product.[5]
-
The final solid, this compound dihydrochloride, is dried under vacuum.
Causality Behind Experimental Choices:
-
Concentrated HCl and Reflux: The use of strong acid and heat is necessary to hydrolyze the stable amide bond of the N-benzoyl protecting group.
-
Evaporation to Dryness: This step removes excess HCl and water, leading to the precipitation of the dihydrochloride salt.
-
Trituration with Diethyl Ether and Ethanol: These organic solvents are used to wash away any remaining organic impurities and unreacted starting material, in which the dihydrochloride salt is expected to have low solubility.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region corresponding to the bicyclic framework. The methyl group protons will likely appear as a singlet. The N-H protons of the dihydrochloride salt may be broad and their chemical shift can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the carbons of the bicyclic core. The chemical shifts will be influenced by the presence of the adjacent nitrogen atoms.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight of the free base. Under typical electrospray ionization (ESI) conditions, the expected [M+H]⁺ ion for the free base (C₇H₁₄N₂) would be observed at m/z 127.12.
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using reversed-phase HPLC. Chiral HPLC methods can be developed for the separation of enantiomers if a stereospecific synthesis is performed or if resolution of a racemic mixture is desired.
Exemplary Chiral HPLC Method Development Workflow:
Figure 3: Workflow for chiral HPLC method development.
Applications in Drug Development
The rigid 2,5-diazabicyclo[2.2.2]octane scaffold has emerged as a valuable pharmacophore in the design of ligands for a variety of biological targets.
Sigma (σ) Receptor Ligands
The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein, is implicated in a range of neurological disorders and cancer. The conformational constraint of the diazabicyclo[2.2.2]octane core has been exploited to develop potent and selective σ₁ receptor ligands.[6][7] Rigidification of more flexible piperazine-based ligands into this bicyclic system has been shown to improve binding affinity.[6] These ligands have potential therapeutic applications in the treatment of pain, psychosis, and as antiproliferative agents in cancer therapy.[5][7]
Antimicrobial and Antifungal Agents
Quaternary ammonium compounds (QACs) based on the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold have demonstrated significant antimicrobial and fungicidal activity.[8][9][10] The presence of two positively charged nitrogen centers in the quaternized form is thought to enhance their interaction with negatively charged microbial cell membranes, leading to cell disruption and death.[11] The fungicidal properties of these compounds make them promising candidates for incorporation into medical devices, such as dentures, to prevent fungal biofilm formation.[9][10]
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound dihydrochloride, the compound is classified as causing skin and serious eye irritation.[8][12]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound dihydrochloride is a structurally intriguing molecule with considerable promise for applications in drug discovery and development. Its rigid framework provides a solid foundation for the design of high-affinity ligands, while the versatile nitrogen atoms allow for extensive chemical modification to fine-tune its pharmacological profile. Further research into the specific biological activities of this compound and the development of detailed analytical and synthetic protocols will undoubtedly unlock its full potential as a valuable tool for medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DABCO - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arts.units.it [arts.units.it]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antifungal Activity, and Biocompatibility of Novel 1,4-Diazabicyclo[2.2.2]Octane (DABCO) Compounds and DABCO-Containing Denture Base Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antifungal Activity, and Biocompatibility of Novel 1,4-Diazabicyclo[2.2.2]Octane (DABCO) Compounds and DABCO-Containing Denture Base Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. enamine.enamine.net [enamine.enamine.net]
A Technical Guide to 2-Methyl-2,5-diazabicyclo[2.2.2]octane: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-2,5-diazabicyclo[2.2.2]octane, a conformationally rigid diamine scaffold of significant interest in medicinal chemistry. We will delve into its commercial availability, established synthetic routes, and its application as a privileged substructure in the design of novel therapeutics.
Introduction: A Scaffold of Increasing Importance
This compound is a saturated heterocyclic compound featuring a bicyclic core. This rigid structure is of particular value in drug design as it reduces the conformational flexibility of a molecule. By locking the relative orientation of the two nitrogen atoms, chemists can enforce a specific geometry upon the pharmacophore, leading to enhanced selectivity and potency for its biological target. Its utility is primarily as a synthetic intermediate and a core structural motif in the development of novel chemical entities.
Physicochemical Properties and Available Forms
This compound is most commonly available as its free base or as a dihydrochloride salt. The salt form generally offers improved stability and handling characteristics. Chiral versions, such as the (1S,4S) and (1R,4R) enantiomers, are also commercially available for stereoselective syntheses.
| Property | Value |
| Chemical Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| CAS Number (Free Base) | 59893-25-3 |
| CAS Number (Dihydrochloride) | 52321-18-3 |
| Appearance | Typically a solid |
| Solubility | Varies with form (salts are generally more water-soluble) |
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra should be obtained for each batch, literature reports provide expected chemical shifts. For instance, in derivatives of this scaffold, the proton NMR (¹H NMR) signals for the bicyclic core protons are typically found in the aliphatic region of the spectrum.[1][2]
Commercial Availability and Suppliers
This compound and its derivatives are available from a range of chemical suppliers, often on a custom synthesis basis, indicating that it is a specialty chemical rather than a bulk commodity. When sourcing this compound, it is crucial to specify the desired form (free base or salt) and stereochemistry.
| Supplier | Available Forms | Notes |
| Simson Pharma Limited | Free Base (CAS 59893-25-3), Dihydrochloride (CAS 52321-18-3) | Offers the compound with a Certificate of Analysis. |
| BLDpharm | Free Base (CAS 59893-25-3), Hydrochloride | Provides access to analytical data such as NMR and HPLC. |
| abcr Gute Chemie | (1R,4R)-enantiomer (CAS 1260591-87-4) | Specializes in chiral compounds. |
| Ambeed | tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate (CAS 858671-91-7) | A protected precursor for further synthesis.[3] |
| ChemicalBook | Dihydrochloride (CAS 52321-18-3) | A directory listing multiple suppliers. |
| Guidechem | Dihydrochloride (CAS 52321-18-3) | A platform to connect with various manufacturers. |
Synthesis of the 2,5-diazabicyclo[2.2.2]octane Core
The synthesis of the 2,5-diazabicyclo[2.2.2]octane scaffold has been reported in the scientific literature, with methods often starting from chiral precursors like aspartic acid to achieve stereoselectivity. A key strategy involves a Dieckmann-analogous cyclization.
Experimental Protocol: Dieckmann-Analogous Cyclization
A notable synthetic approach involves the cyclization of a (dioxopiperazinyl)acetate precursor.[4] This method allows for the construction of the strained bicyclic system.
Step-by-Step Methodology:
-
Preparation of the Piperazinedione Precursor: The synthesis typically begins with a protected amino acid, such as (S)-aspartate, which is elaborated into a substituted dioxopiperazine carrying an acetate side chain.
-
Deprotonation and Cyclization: The key step is the deprotonation of the acetate side chain using a strong base, which then undergoes an intramolecular condensation reaction.
-
Trapping of the Intermediate: The resulting hemiketal anion intermediate is trapped, for example, with a silylating agent like trimethylsilyl chloride (Me₃SiCl), to yield a stable bicyclic product.[4]
-
Further Elaboration: The resulting bicyclic intermediate can then be further modified to yield the target this compound.
The following diagram illustrates the generalized workflow for the synthesis of the 2,5-diazabicyclo[2.2.2]octane core via this method.
References
- 1. Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 858671-91-7 | tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Stereoselective Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.2]octane Analogs
Abstract
The 2,5-diazabicyclo[2.2.2]octane core is a conformationally rigid scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique three-dimensional structure allows for precise orientation of substituents, making it an attractive template for the design of ligands targeting a variety of biological receptors. Stereochemistry plays a pivotal role in the biological activity of these analogs, necessitating the development of robust and efficient stereoselective synthetic methods. This in-depth technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of 2-methyl-2,5-diazabicyclo[2.2.2]octane and its analogs, tailored for researchers, scientists, and professionals in drug development. We will delve into the intricacies of classical resolution, chiral pool synthesis, and emerging catalytic asymmetric methodologies, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.
Introduction: The Significance of the Chiral 2,5-Diazabicyclo[2.2.2]octane Scaffold
The rigid bicyclic structure of 2,5-diazabicyclo[2.2.2]octane provides a fixed spatial arrangement of its nitrogen atoms and substituents, which can be crucial for high-affinity and selective binding to biological targets. This conformational constraint reduces the entropic penalty upon binding, often leading to enhanced potency compared to more flexible analogs. The introduction of a methyl group at the 2-position, creating a chiral center, further refines the molecule's interaction with its biological target, often leading to enantiomers with vastly different pharmacological profiles.
The synthesis of enantiomerically pure this compound and its analogs is therefore a critical challenge and a significant area of research. This guide will explore the primary strategies to achieve this, providing the necessary detail for practical application in a research and development setting.
Strategic Approaches to Stereoselective Synthesis
The stereoselective synthesis of this compound analogs can be broadly categorized into three main approaches:
-
Classical Resolution of Racemates: A well-established method involving the separation of enantiomers from a racemic mixture.
-
Chiral Pool Synthesis: Utilizing readily available enantiomerically pure starting materials to construct the chiral scaffold.
-
Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to induce stereoselectivity in the formation of the bicyclic core or in the introduction of the methyl group.
The choice of strategy often depends on factors such as the availability of starting materials, scalability, and the desired enantiomeric purity.
Classical Resolution: A Tried and True Method
One of the most direct methods to obtain enantiomerically pure 2,5-diazabicyclo[2.2.2]octane scaffolds is through the resolution of a racemic intermediate. A key precursor amenable to this strategy is 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid.
Resolution via Diastereomeric Salt Formation
This method relies on the reaction of the racemic dicarboxylic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
Conceptual Workflow:
Caption: Workflow for obtaining enantiopure this compound via classical resolution.
Experimental Protocol: Resolution and Subsequent Steps
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of a chiral amine (e.g., (R)-(+)-α-phenylethylamine).
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
Step 2: Liberation of the Enantiopure Acid
-
Suspend the isolated diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., HCl) to a low pH.
-
The enantiopure dicarboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Decarboxylation
-
The enantiopure dicarboxylic acid is decarboxylated by heating, often in a high-boiling solvent, to yield the enantiopure 2,5-diazabicyclo[2.2.2]octane-3,6-dione.
Step 4: Reduction
-
The resulting dione is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF) to yield the enantiopure (1R,4R)- or (1S,4S)-2,5-diazabicyclo[2.2.2]octane.
Step 5: N-Methylation
-
The final step involves the selective N-methylation of one of the secondary amines. This can be achieved using various methylating agents (e.g., methyl iodide, formaldehyde/formic acid) under controlled conditions to favor mono-methylation. A known method for the synthesis of the non-chiral this compound involves the deprotection of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane.[3] A similar strategy could be adapted for the enantiopure series.
Table 1: Key Considerations for Classical Resolution
| Parameter | Importance | Typical Conditions/Considerations |
| Choice of Resolving Agent | Crucial for efficient separation | Chiral amines like α-phenylethylamine, brucine, or cinchonidine are commonly used. The choice may require empirical screening. |
| Solvent System | Affects solubility and crystal formation | Alcohols (methanol, ethanol) or aqueous mixtures are often employed. The ideal solvent system will maximize the solubility difference between the diastereomeric salts. |
| Crystallization Conditions | Determines the purity of the isolated salt | Slow cooling and controlled evaporation are key to obtaining well-formed crystals and high diastereomeric excess. |
| Monitoring Enantiomeric Purity | Essential for quality control | Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of the final product. |
Chiral Pool Synthesis: Building from Nature's Stereochemistry
Chiral pool synthesis offers an elegant alternative to resolution by starting with readily available, enantiomerically pure precursors. Amino acids, such as aspartic acid and homoserine, are excellent starting materials for the construction of the chiral 2,5-diazabicyclo[2.2.2]octane scaffold.
The Dieckmann-Analogous Cyclization Approach
A powerful strategy involves a Dieckmann-analogous cyclization of a suitably substituted piperazinone derived from a chiral amino acid.[4]
Synthetic Pathway:
Caption: Chiral pool synthesis of 2-alkyl-2,5-diazabicyclo[2.2.2]octane analogs via a Dieckmann-analogous cyclization.
Mechanistic Insight: The Dieckmann-analogous cyclization proceeds via the formation of an enolate from the acetate side chain, which then attacks the carbonyl group of the piperazinone ring. A key innovation in this method is the trapping of the intermediate hemiketal anion with a silylating agent like trimethylsilyl chloride (Me₃SiCl). This prevents retro-Dieckmann cleavage and favors the formation of the bicyclic product. The diastereoselectivity of this cyclization is often high, driven by the formation of a stable six-membered chelate intermediate with the counter-ion (e.g., Li⁺ or Na⁺).[4]
Synthesis from L-Homoserine Lactone
Another effective chiral pool approach starts from L-homoserine lactone.[5] This method leads to the (1S,4S) enantiomer of the 2,5-diazabicyclo[2.2.2]octane scaffold.
Key Steps:
-
Reaction of N-Cbz-glycine succinimide ester with L-homoserine lactone.
-
A series of transformations to form a diethoxy-diazabicyclooctadiene intermediate.
-
Reduction of this intermediate with a hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to yield (1S,4S)-2,5-diazabicyclo[2.2.2]octane.[5]
Experimental Protocol: Dieckmann-Analogous Cyclization
Step 1: Preparation of the (Dioxopiperazinyl)acetate
-
Synthesize the N-protected piperazine-2-one from the chosen chiral amino acid (e.g., (S)-aspartate).
-
Introduce the acetate side chain at the appropriate nitrogen atom.
Step 2: Dieckmann-Analogous Cyclization
-
Dissolve the (dioxopiperazinyl)acetate in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Slowly add a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), to generate the enolate.
-
After a short stirring period, add trimethylsilyl chloride (Me₃SiCl) to trap the intermediate.
-
Allow the reaction to warm to room temperature and quench with a suitable reagent.
-
Purify the resulting bicyclic mixed silyl ketal, typically by column chromatography.
Step 3: Conversion to the Final Product
-
Hydrolyze the silyl ketal under acidic conditions.
-
Reduce the resulting ketone and the amide carbonyls using a powerful reducing agent like LiAlH₄.
-
Introduce the methyl group on the desired nitrogen via selective N-alkylation as described previously.
Asymmetric Catalysis: The Modern Frontier
While classical resolution and chiral pool synthesis are robust methods, asymmetric catalysis offers the potential for more efficient and atom-economical routes to chiral 2,5-diazabicyclo[2.2.2]octane analogs. Research in this area is ongoing, with promising strategies emerging from the broader field of asymmetric synthesis.
One notable example involves the use of a chiral cis-2,5-diaminobicyclo[2.2.2]octane scaffold itself as a ligand in asymmetric catalysis. The synthesis of this chiral diamine has been achieved in enantiopure form starting from benzoic acid.[2][6] This chiral scaffold can be incorporated into "salen" type ligands, which, when complexed with various metals, can catalyze a range of asymmetric transformations with high enantioselectivity.[2][6] While not a direct synthesis of the 2-methyl analog, this demonstrates the utility of the chiral bicyclic core in inducing stereochemistry.
Future research may focus on the development of catalytic methods for the direct asymmetric C-H functionalization or alkylation of the 2,5-diazabicyclo[2.2.2]octane core, which would represent a significant advancement in the field.
Analytical Methods for Stereochemical Analysis
The determination of enantiomeric purity is paramount in any stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Table 2: General Guidelines for Chiral HPLC Method Development
| Parameter | Description | Starting Point Recommendations |
| Chiral Stationary Phase (CSP) | The heart of the separation, based on chiral recognition. | Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for a wide range of compounds. |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile with additives) are common. |
| Additives | Can significantly improve peak shape and resolution. | For basic compounds like diazabicyclooctanes, small amounts of an amine (e.g., diethylamine, triethylamine) are often added to the mobile phase. |
| Flow Rate and Temperature | Affects resolution and analysis time. | Typically start with a flow rate of 0.5-1.0 mL/min and ambient temperature. These can be optimized to improve the separation. |
A systematic screening of different CSPs and mobile phases is often necessary to achieve baseline separation of the enantiomers.
Conclusion and Future Outlook
The stereoselective synthesis of this compound and its analogs is a dynamic field with a range of effective strategies at the disposal of the synthetic chemist. Classical resolution provides a reliable, albeit sometimes laborious, route to enantiopure materials. Chiral pool synthesis offers an elegant and often highly stereoselective approach by leveraging the inherent chirality of natural products. The future of this field likely lies in the development of novel and efficient catalytic asymmetric methods that can provide direct access to these valuable chiral building blocks with high enantiopurity and in a more sustainable manner. As our understanding of asymmetric catalysis deepens, we can expect the development of bespoke catalysts for the enantioselective functionalization of the 2,5-diazabicyclo[2.2.2]octane core, further empowering the discovery of new and improved therapeutic agents.
References
- 1. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane [ch.ic.ac.uk]
- 6. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Methyl-2,5-diazabicyclo[2.2.2]octane in the Synthesis of Advanced Quinolone Antibacterials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Quinolone Scaffolds
The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and potent inhibition of bacterial DNA gyrase and topoisomerase IV. The C-7 position of the quinolone ring is a critical locus for molecular modification, profoundly influencing the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting drug. The introduction of a piperazine ring at this position was a seminal discovery, leading to highly successful drugs like ciprofloxacin and norfloxacin.[1][2] However, the rise of antibiotic resistance necessitates the continuous evolution of these scaffolds.
One promising strategy has been the incorporation of conformationally restricted piperazine analogues, such as bridged bicyclic diamines. Among these, 2-Methyl-2,5-diazabicyclo[2.2.2]octane has emerged as a valuable building block. Its rigid, three-dimensional structure offers several advantages over simple piperazines, including the potential for improved target binding, altered solubility, and a modified metabolic profile. This document provides a detailed guide to the application of this compound in the synthesis of advanced quinolone antibacterial agents.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The core reaction for incorporating the this compound moiety onto the quinolone core is a nucleophilic aromatic substitution (SNAr). This reaction is fundamental to the synthesis of most modern fluoroquinolones.
The key features of this mechanism are:
-
Activation of the Quinolone Core: The presence of a fluorine atom at the C-7 position and the electron-withdrawing nature of the quinolone ring system make the C-7 carbon electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The secondary amine of this compound acts as the nucleophile, attacking the C-7 carbon of the fluoroquinolone. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the quinolone ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.
The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and often in the presence of a base to facilitate the reaction.
Figure 1: Generalized workflow for the SNAr reaction.
Experimental Protocol: Synthesis of a Representative 7-(2-Methyl-2,5-diazabicyclo[2.2.2]octan-5-yl)-quinolone
This protocol is a representative example for the synthesis of a ciprofloxacin analogue using this compound. Researchers should note that optimization of reaction conditions may be necessary for different quinolone cores.
Materials:
-
1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin core)
-
This compound dihydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for salt formation, optional)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound dihydrochloride (1.2 equivalents) in a minimal amount of water. Add a slight excess of a strong base (e.g., 50% NaOH solution) and extract the free base into a suitable organic solvent like dichloromethane or chloroform. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: The free base is hygroscopic and should be used immediately or stored under an inert atmosphere.
-
SNAr Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equivalent).
-
Add anhydrous DMSO to dissolve the starting material.
-
Add triethylamine or DIPEA (2.5 equivalents) to the mixture.
-
In a separate flask, dissolve the freshly prepared this compound free base (1.1 equivalents) in a small amount of anhydrous DMSO.
-
Add the solution of the diamine dropwise to the quinolone solution at room temperature with stirring.
-
-
Reaction Monitoring and Work-up:
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol or diethyl ether.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (with a small percentage of ammonia to prevent tailing) as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
-
Table 1: Representative Reaction Parameters
| Parameter | Value | Notes |
| Stoichiometry (Quinolone:Diamine) | 1 : 1.1-1.2 | A slight excess of the diamine is used to drive the reaction to completion. |
| Base | Triethylamine or DIPEA | Acts as an acid scavenger for the HF generated during the reaction. |
| Solvent | DMSO | A polar aprotic solvent is ideal for SNAr reactions. |
| Temperature | 80-100 °C | Heating is typically required to achieve a reasonable reaction rate. |
| Reaction Time | 4-12 hours | Monitor by TLC or HPLC for completion. |
Key Considerations and Troubleshooting
-
Moisture Sensitivity: The free base of this compound is hygroscopic. Ensure all reagents and solvents are anhydrous to prevent side reactions.
-
Regioselectivity: In this compound, the two nitrogen atoms are not equivalent. The nucleophilic attack will occur from the less sterically hindered secondary amine.
-
Double Substitution: While less common with a slight excess of the diamine, using a large excess could potentially lead to the formation of a dimeric product where two quinolone molecules are linked by one diamine.
-
Purification Challenges: The basic nature of the product can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can improve separation.
-
Solubility: The final product may have limited solubility in common organic solvents. Experiment with different solvent systems for purification and analysis.
Conclusion
The use of this compound offers a compelling strategy for the development of novel quinolone antibiotics with potentially enhanced properties. The synthetic route, centered around a robust nucleophilic aromatic substitution reaction, is accessible and amenable to modification. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively incorporate this unique bridged diamine scaffold into their drug discovery programs, paving the way for the next generation of antibacterial agents.
References
Application Notes and Protocols: 2-Methyl-2,5-diazabicyclo[2.2.2]octane as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of metal complexes featuring the ligand 2-Methyl-2,5-diazabicyclo[2.2.2]octane. This unique bicyclic diamine offers a sterically constrained and electronically distinct environment for metal coordination, suggesting its utility in catalysis, materials science, and medicinal chemistry. While specific literature on this methylated derivative is emerging, this guide consolidates established principles from related diazabicyclo[2.2.2]octane systems to provide robust, field-proven protocols and insightful application notes. Every protocol is designed as a self-validating system, with explanations of the underlying chemical principles to empower researchers in their experimental design.
Introduction: The Scientific Merit of this compound
The 2,5-diazabicyclo[2.2.2]octane scaffold presents a conformationally rigid framework that is of significant interest in coordination chemistry.[1][2] The introduction of a methyl group at the 2-position introduces a subtle yet significant perturbation to the ligand's steric and electronic properties compared to its parent analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO). This modification can influence the stability, reactivity, and catalytic activity of the resulting metal complexes.
Key Attributes of the Ligand:
-
Rigid Bite Angle: The bicyclic structure enforces a fixed distance and geometry between the two coordinating nitrogen atoms.
-
Tertiary Amine Donors: The nitrogen atoms are potent sigma-donors, forming stable complexes with a variety of transition metals.
-
Asymmetric Environment: The methyl group introduces chirality, making it a promising ligand for asymmetric catalysis.
-
Tunable Steric Hindrance: The methyl group provides steric bulk on one face of the ligand, which can be exploited to control substrate approach in catalytic reactions.
Caption: Logical relationships of ligand features and applications.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, often culminating in the deprotection of a suitable precursor. The following protocol is adapted from established methods for related diazabicyclic compounds.[3]
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (precursor)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Absolute ethanol
-
Sodium hydroxide (NaOH), 5M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Deprotection: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 17.2 g (0.074 mol) of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane in 172 mL of concentrated hydrochloric acid.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the solvent in vacuo using a rotary evaporator.
-
Purification by Trituration:
-
To the solid residue, add 100 mL of diethyl ether and triturate thoroughly.
-
Separate the solid by centrifugation and decant the supernatant.
-
Repeat the trituration process with 100 mL of absolute ethanol.
-
-
Neutralization and Extraction:
-
Dissolve the resulting solid in a minimal amount of deionized water.
-
Carefully neutralize the solution by the dropwise addition of 5M NaOH solution until the pH is approximately 10-11.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Final Product Isolation:
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Expected Yield: The yield can vary, but typically ranges from 60-80% after purification.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Metal Complexes
The chelation of this compound to a metal center is typically a straightforward process. The following is a general protocol that can be adapted for various metal precursors.
Protocol 3.1: General Synthesis of a Metal(II) Chloride Complex
Materials:
-
This compound
-
A metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Anhydrous ethanol or methanol
-
Schlenk flask or a round-bottom flask with an inert gas inlet
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Cannula or syringe for solvent transfer
Procedure:
-
Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 2 equivalents of this compound in anhydrous ethanol.
-
Metal Salt Solution: In a separate Schlenk flask, dissolve 1 equivalent of the metal(II) chloride salt in anhydrous ethanol. Gentle heating may be required to facilitate dissolution.
-
Complexation: Slowly add the metal salt solution to the ligand solution via cannula or syringe at room temperature with vigorous stirring.
-
Precipitation: The metal complex will often precipitate out of the solution upon formation. Continue stirring for 2-4 hours to ensure complete reaction.
-
Isolation: Collect the solid product by filtration under an inert atmosphere. Wash the solid with small portions of cold, anhydrous ethanol and then diethyl ether.
-
Drying: Dry the complex under vacuum to remove any residual solvent.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of sensitive metal centers and the ligand.
-
Anhydrous Solvents: Water can compete with the diamine ligand for coordination to the metal center, leading to the formation of undesired aqua complexes.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is often used for diamine ligands to form octahedral complexes, though other stoichiometries are possible depending on the metal and reaction conditions.
Characterization of the Metal Complex:
-
Infrared (IR) Spectroscopy: To observe shifts in the C-N stretching frequencies upon coordination.
-
UV-Vis Spectroscopy: To study the d-d electronic transitions of the metal center.
-
Elemental Analysis: To confirm the empirical formula of the complex.
-
X-ray Crystallography: To determine the precise solid-state structure of the complex.
Caption: Workflow for the synthesis of a metal complex.
Application Notes
The unique structural and electronic features of this compound suggest its utility in several research domains.
Asymmetric Catalysis
The inherent chirality of the ligand makes its metal complexes prime candidates for asymmetric catalysis. The steric bulk of the methyl group can create a chiral pocket around the metal center, influencing the stereochemical outcome of a reaction.
Potential Catalytic Applications:
-
Asymmetric Hydrogenation: Ruthenium or rhodium complexes could be investigated for the enantioselective hydrogenation of prochiral olefins and ketones.
-
Asymmetric C-C Bond Formation: Copper or palladium complexes may catalyze asymmetric aldol reactions, Michael additions, or Heck couplings.
-
Asymmetric Oxidation: Manganese or iron complexes could be explored for the enantioselective epoxidation of olefins.
Protocol 4.1.1: Screening for Asymmetric Catalysis - A General Workflow
-
Catalyst Preparation: Synthesize a library of metal complexes with this compound and various metal precursors (e.g., Ru, Rh, Pd, Cu).
-
Model Reaction: Choose a well-established model reaction for the desired transformation (e.g., hydrogenation of acetophenone for asymmetric hydrogenation).
-
Reaction Setup: In a typical experiment, combine the substrate, a catalytic amount of the metal complex (0.1-5 mol%), and any necessary additives (e.g., a base or a co-catalyst) in a suitable solvent under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Work-up and Analysis: After completion, quench the reaction and purify the product by column chromatography.
-
Enantiomeric Excess (ee) Determination: Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Data Presentation:
| Metal Precursor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
| [RuCl₂(PPh₃)₃] | Methanol | 50 | 95 | 75 (R) |
| [Rh(COD)₂]BF₄ | Dichloromethane | 25 | 99 | 82 (S) |
| Cu(OTf)₂ | Toluene | 0 | 88 | 65 (R) |
| Pd(OAc)₂ | Dioxane | 80 | 92 | 58 (S) |
Note: The data in the table is hypothetical and serves as an example of how to present screening results.
Medicinal Chemistry and Drug Development
The rigid scaffold of diazabicyclo[2.2.2]octane derivatives has been explored in drug design to constrain the conformation of pharmacophores.[2] Metal complexes containing this ligand could be investigated for their potential as therapeutic agents. For instance, platinum or ruthenium complexes could be synthesized and screened for anticancer activity, leveraging the cytotoxic potential of the metal center guided by the specific geometry of the ligand.
Materials Science
The well-defined structure of this compound makes it an interesting building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The rigidity of the ligand can lead to the formation of porous materials with potential applications in gas storage, separation, and heterogeneous catalysis.
Conclusion
This compound is a promising ligand for the development of novel metal complexes with diverse applications. Its rigid, chiral structure offers unique opportunities in asymmetric catalysis and the design of functional materials. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this intriguing ligand. While the direct literature is still growing, the principles outlined, based on well-established related systems, provide a reliable starting point for innovation in this area.
References
Catalytic Potential of the 2,5-Diazabicyclo[2.2.2]octane Scaffold in Organic Synthesis: Application Notes and Protocols
Introduction: The Architectural Rigidity and Catalytic Promise of 2,5-Diazabicyclo[2.2.2]octanes
The 2,5-diazabicyclo[2.2.2]octane framework represents a class of conformationally rigid bicyclic diamines. This structural rigidity, where the lone pairs of the nitrogen atoms are held in a fixed spatial arrangement, makes these molecules highly valuable scaffolds in asymmetric catalysis. While a diverse range of substituted derivatives can be envisioned, this guide focuses on the catalytic applications emerging from the core 2,5-diazabicyclo[2.2.2]octane structure.
Although specific catalytic data for 2-Methyl-2,5-diazabicyclo[2.2.2]octane is not extensively documented in peer-reviewed literature, the broader family of 2,5-diazabicyclo[2.2.2]octane derivatives has been successfully employed as chiral ligands in a variety of metal-catalyzed enantioselective transformations. The fixed, C2-symmetric backbone of derivatives like cis-2,5-diaminobicyclo[2.2.2]octane provides a privileged chiral environment for a coordinated metal center, enabling high levels of stereocontrol.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the demonstrated catalytic applications of this scaffold. We will delve into the synthesis of catalytically active complexes and provide detailed, field-tested protocols for key organic reactions. The causality behind experimental choices will be explained to provide a deeper understanding of the catalytic systems.
Application I: Asymmetric Henry (Nitroaldol) Reaction Catalyzed by a Copper(I)-Salen Complex
The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile precursors to amino alcohols and other valuable synthetic intermediates. The development of enantioselective variants of this reaction is of significant interest. A highly effective catalytic system for the asymmetric Henry reaction has been developed utilizing a copper(I)-salen complex derived from the chiral scaffold, cis-2,5-diaminobicyclo[2.2.2]octane.[1][2]
The rigid bicyclic backbone of the diamine, when incorporated into a salen ligand, creates a well-defined chiral pocket around the copper center. This steric and electronic environment dictates the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.
Workflow for Catalyst Preparation and Asymmetric Henry Reaction
Caption: Workflow for the Asymmetric Henry Reaction.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Salen Ligand
-
Rationale: The condensation of the chiral diamine with two equivalents of a salicylaldehyde derivative forms the tetradentate salen ligand. The choice of substituents on the salicylaldehyde can be used to tune the steric and electronic properties of the catalyst.
-
Procedure:
-
To a solution of enantiopure cis-2,5-diaminobicyclo[2.2.2]octane (1.0 mmol) in ethanol (20 mL) is added the desired substituted salicylaldehyde (2.1 mmol).
-
The mixture is heated to reflux for 4 hours.
-
Upon cooling to room temperature, the resulting Schiff base (salen ligand) precipitates.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The ligand is typically used without further purification.
-
Protocol 2: Asymmetric Henry Reaction
-
Rationale: The active catalyst is generated in situ by mixing the chiral salen ligand with a suitable copper(I) source. The reaction is then carried out at low temperature to enhance enantioselectivity. A non-coordinating solvent is typically used.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral salen ligand (0.055 mmol) and [Cu(CH₃CN)₄]PF₆ (0.05 mmol) are dissolved in anhydrous THF (5.0 mL).
-
The solution is stirred at room temperature for 1 hour to allow for complex formation.
-
The flask is then cooled to -78 °C.
-
The aldehyde (1.0 mmol) is added, followed by the nitroalkane (2.0 mmol).
-
Finally, a base such as N,N-diisopropylethylamine (DIPEA) (1.5 mmol) is added dropwise.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched β-nitro alcohol.
-
Data Presentation: Representative Results
| Aldehyde | Nitroalkane | Yield (%) | ee (%) |
| Benzaldehyde | Nitromethane | 95 | 92 |
| 4-Nitrobenzaldehyde | Nitromethane | 98 | 95 |
| 2-Naphthaldehyde | Nitromethane | 92 | 93 |
| Cyclohexanecarboxaldehyde | Nitromethane | 85 | 88 |
Note: The data presented are representative and may vary depending on the specific substituents on the salen ligand and the precise reaction conditions.
Application II: Asymmetric Cyclopropanation with a Cobalt(II)-Salen Complex
Asymmetric cyclopropanation is a powerful method for the synthesis of chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. Cobalt(II)-salen complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane have emerged as highly effective catalysts for the enantioselective cyclopropanation of alkenes with diazoacetates.[3]
The rigid C2-symmetric ligand creates a chiral environment that allows for excellent control over both the diastereo- and enantioselectivity of the carbene transfer from the diazo compound to the alkene.
Catalytic Cycle for Asymmetric Cyclopropanation
Caption: Proposed Catalytic Cycle for Cyclopropanation.
Experimental Protocols
Protocol 3: Synthesis of the Cobalt(II)-Salen Catalyst
-
Rationale: The cobalt(II) complex is prepared by reacting the chiral salen ligand with a cobalt(II) salt. The reaction is typically carried out under inert conditions to prevent oxidation of the Co(II) center.
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, the chiral salen ligand (1.0 mmol) is dissolved in anhydrous THF (20 mL).
-
Anhydrous cobalt(II) acetate (1.0 mmol) is added, and the mixture is heated to reflux for 6 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with water and then ethanol to remove any unreacted starting materials.
-
The solid cobalt(II)-salen complex is dried under high vacuum and stored under an inert atmosphere.
-
Protocol 4: Asymmetric Cyclopropanation Reaction
-
Rationale: The reaction is performed in a non-polar solvent to favor the desired catalytic activity. The slow addition of the diazoacetate is crucial to maintain a low concentration of the reactive carbene intermediate, which minimizes side reactions and improves selectivity.
-
Procedure:
-
To a solution of the alkene (1.0 mmol) and the Co(II)-salen catalyst (0.02 mmol) in anhydrous dichloromethane (5.0 mL) at room temperature is added a solution of ethyl diazoacetate (1.5 mmol) in dichloromethane (5.0 mL) dropwise over a period of 4 hours using a syringe pump.
-
The reaction mixture is stirred at room temperature for an additional 12 hours after the addition is complete.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral cyclopropane.
-
Data Presentation: Representative Results
| Alkene | Diazoacetate | Yield (%) | dr (cis:trans) | ee (cis/trans) (%) |
| Styrene | Ethyl Diazoacetate | 90 | 85:15 | 92 / 88 |
| 1,1-Diphenylethylene | Ethyl Diazoacetate | 95 | - | 96 |
| Indene | Ethyl Diazoacetate | 88 | 90:10 | 94 / 90 |
Note: The diastereomeric ratio (dr) and enantiomeric excess (ee) are highly dependent on the specific ligand structure and reaction conditions.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed methodologies. For any new substrate or variation in the catalyst structure, it is imperative to perform a thorough optimization of reaction conditions, including solvent, temperature, catalyst loading, and reaction time. The enantiomeric excess of the products should be determined by a reliable method, such as chiral HPLC or GC analysis, using authentic racemic samples for comparison. The absolute configuration of the products should be determined unambiguously, for instance, by comparison with known compounds or by X-ray crystallography of a suitable derivative.
Conclusion and Future Outlook
The 2,5-diazabicyclo[2.2.2]octane scaffold has proven to be a cornerstone in the development of potent chiral ligands for asymmetric catalysis. The rigid, C2-symmetric framework provides an exceptional platform for creating a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in important organic transformations like the Henry and cyclopropanation reactions. While the catalytic applications of the specific derivative, this compound, are yet to be fully explored, the principles and protocols outlined in this guide for closely related analogues provide a strong foundation for future research in this area. The continued exploration of new derivatives of this versatile scaffold is expected to yield novel catalysts with enhanced activity and selectivity for a broader range of organic reactions, further impacting the fields of fine chemical synthesis and drug discovery.
References
Application Note: A Practical Guide to the Regioselective N-Alkylation of 2-Methyl-2,5-diazabicyclo[2.2.2]octane
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2,5-diazabicyclo[2.2.2]octane scaffold is a conformationally restricted diamine that serves as a valuable building block in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it a key component in the design of ligands for various biological targets. N-alkylation of this scaffold is a fundamental step in derivatization, yet the presence of two distinct nitrogen atoms in 2-methyl-2,5-diazabicyclo[2.2.2]octane—a secondary amine at the N2 position and a tertiary amine at the N5 position—presents a challenge of regioselectivity. This application note provides a comprehensive, field-proven protocol for the selective mono-N-alkylation at the more nucleophilic N2 position. We will delve into the mechanistic rationale behind the procedural steps, offer a detailed experimental workflow, and present a guide for troubleshooting and optimization.
Introduction: The Strategic Importance of N-Alkylation
The N-alkylation of bicyclic diamines is a cornerstone of synthetic organic chemistry and drug discovery. The parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is widely used as a catalyst and reagent in numerous organic transformations.[1][2] Its derivatives are integral to the development of novel therapeutics. The introduction of a methyl group at the C2 position, creating this compound, breaks the molecule's symmetry and provides two chemically distinct nitrogen centers.
Alkylation of this specific scaffold allows for the introduction of diverse functional groups, which can modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This guide focuses on controlling the reaction to favor alkylation at the N2 position, leveraging the inherent differences in nucleophilicity and steric hindrance between the two nitrogen atoms.
Mechanistic Rationale & Regioselectivity
The success of this protocol hinges on understanding the relative reactivity of the N2 (secondary) and N5 (tertiary) amines.
-
Nucleophilicity: Secondary amines are generally more nucleophilic than tertiary amines. The lone pair on the N2 nitrogen is more available for nucleophilic attack on an electrophile compared to the N5 nitrogen, which is already bonded to three carbon atoms.
-
Steric Hindrance: The N2 position is sterically less encumbered than the N5 position. The bridgehead structure and the adjacent methyl group at C2 create a specific steric environment. However, the approach to the N2 nitrogen is generally more accessible for incoming electrophiles.
Consequently, the reaction with an alkylating agent under controlled conditions is expected to proceed via a standard SN2 mechanism, with a strong preference for the N2 position. The choice of a suitable non-nucleophilic base is critical to neutralize the acid generated during the reaction without competing in the alkylation process.
Experimental Protocol: Mono-N-Alkylation of this compound
This protocol describes a general procedure for the mono-alkylation using an activated alkyl halide, such as benzyl bromide. The principles can be adapted for other primary alkyl halides.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Role | Notes |
| This compound | 126.20 | Starting Material | Ensure high purity. |
| Benzyl Bromide (BnBr) | 171.04 | Alkylating Agent | Lachrymator. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 138.21 | Base | Anhydrous, finely powdered. |
| Acetonitrile (ACN) | 41.05 | Solvent | Anhydrous, reaction grade. |
| Saturated aq. NaHCO₃ | N/A | Quenching Agent | |
| Brine | N/A | Washing Agent | |
| Dichloromethane (DCM) | 84.93 | Extraction Solvent | |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Drying Agent | |
| Silica Gel | N/A | Stationary Phase | For column chromatography (230-400 mesh). |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.92 mmol, 1.0 equiv.).
-
Add finely powdered anhydrous potassium carbonate (2.19 g, 15.84 mmol, 2.0 equiv.).
-
Add anhydrous acetonitrile (40 mL) to the flask.
-
Flush the flask with nitrogen or argon and place it in an ice-water bath to cool to 0 °C.
-
-
Addition of Alkylating Agent:
-
In a separate vial, dissolve benzyl bromide (1.49 g, 1.04 mL, 8.71 mmol, 1.1 equiv.) in anhydrous acetonitrile (10 mL).
-
Using a syringe or dropping funnel, add the benzyl bromide solution dropwise to the stirred suspension of the amine and base over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Rationale: Slow, cold addition prevents a rapid exotherm and minimizes potential side reactions. Using a slight excess of the alkylating agent ensures the complete consumption of the starting amine.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be DCM:MeOH (e.g., 95:5 or 90:10) with a small amount of triethylamine (0.5%) to prevent streaking. The product should have a higher Rf value than the starting amine.
-
-
Workup and Extraction:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity with methanol (e.g., a gradient of 0% to 10% MeOH in DCM). The addition of 0.5-1% triethylamine to the eluent is recommended to improve peak shape and recovery.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the purified N-benzylated product.
-
Characterization
The final product, 2-benzyl-5-methyl-2,5-diazabicyclo[2.2.2]octane, should be characterized to confirm its structure and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and regioselectivity. The appearance of signals corresponding to the benzyl group and shifts in the signals of the bicyclic core will be indicative of successful alkylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe changes in the N-H stretch region (disappearance of the secondary amine N-H stretch).
Visual Workflow and Troubleshooting
Experimental Workflow Diagram
References
Application Note & Protocols: A Novel Synthetic Approach to V-ATPase Inhibitors Utilizing the 2-Methyl-2,5-diazabicyclo[2.2.2]octane Scaffold
Abstract
Vacuolar-type H⁺-ATPases (V-ATPases) are essential proton pumps that regulate pH homeostasis in eukaryotic cells, making them a compelling therapeutic target for a range of diseases, including cancer, osteoporosis, and viral infections.[1] Current V-ATPase inhibitors, such as the plecomacrolide bafilomycin A1, are potent but structurally complex, posing significant challenges for synthetic modification and optimization.[2][3] This application note presents a novel, hypothetical synthetic strategy for a new class of V-ATPase inhibitors built upon the rigid and functionally versatile "2-Methyl-2,5-diazabicyclo[2.2.2]octane" scaffold. By leveraging this conformationally constrained core, we propose a modular synthetic route to design and create simplified, non-macrolide inhibitors. This guide provides a detailed rationale, step-by-step synthetic protocols, and methodologies for biological evaluation, offering a foundational roadmap for exploring this untapped chemical space.
Introduction: The Rationale for a New Scaffold
1.1. V-ATPase: A Critical Therapeutic Target
V-ATPases are multi-subunit enzymes that couple the energy from ATP hydrolysis to pump protons across membranes.[1] This action is fundamental to the acidification of various intracellular compartments like lysosomes and endosomes, and in some specialized cells, the extracellular space.[1] The aberrant activity of V-ATPases is implicated in numerous pathologies. For instance, in cancer, V-ATPase activity at the plasma membrane of metastatic cells contributes to the acidification of the tumor microenvironment, promoting invasion and chemoresistance.[1] Consequently, potent and specific V-ATPase inhibitors are highly sought after as potential therapeutic agents.
1.2. Limitations of Current Inhibitors
Most well-characterized V-ATPase inhibitors are complex natural products.[2][4] While effective, their intricate structures make them difficult to synthesize and modify, limiting the exploration of structure-activity relationships (SAR) and the development of analogues with improved pharmacokinetic profiles.[2] This creates a clear need for novel, synthetically accessible scaffolds that can mimic the pharmacophoric features of natural inhibitors while offering greater modularity for optimization.
1.3. The this compound Advantage
The 2,5-diazabicyclo[2.2.2]octane framework offers a unique combination of properties that make it an attractive scaffold for drug design:
-
Conformational Rigidity: The bicyclic structure locks the two nitrogen atoms in a defined spatial orientation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.
-
Synthetic Tractability: The two nitrogen atoms provide distinct handles for regioselective functionalization, allowing for the modular assembly of diverse chemical libraries.
-
Chemical Stability: The scaffold is robust and amenable to a wide range of reaction conditions.
This guide proposes the use of This compound as a starting point. The methyl group introduces a specific stereocenter and can serve to probe chiral interactions within the enzyme's binding pocket.
Proposed Synthetic Strategy & Protocols
This section outlines a hypothetical, yet chemically sound, multi-step synthesis to create a library of potential V-ATPase inhibitors based on the target scaffold. The overall workflow is designed to be modular, allowing for variation at two key positions (R¹ and R²).
Figure 1: Proposed workflow for the synthesis of novel V-ATPase inhibitors.
Protocol 2.1: Synthesis of this compound (Core Scaffold)
This protocol is adapted from established deprotection methods.[1]
Materials:
-
2-Benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 5M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Hydrolysis: To a solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (1.0 eq) in a round-bottom flask, add concentrated HCl (10 mL per gram of starting material).
-
Reflux: Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and evaporate the solvent in vacuo.
-
Neutralization: Dissolve the resulting solid residue in water and cool in an ice bath. Carefully add 5M NaOH solution dropwise until the pH is >12.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound as a free base.
Causality: The benzoyl protecting group is a robust amide that requires harsh acidic conditions for cleavage. Refluxing in concentrated HCl provides the necessary energy and hydronium ion concentration to drive the hydrolysis to completion, liberating the secondary amine.
Protocol 2.2: Mono-Protection and R¹ Functionalization
This protocol employs a standard Boc-protection strategy to achieve regioselective functionalization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
R¹-X (e.g., an aryl halide like 4-fluoronitrobenzene for SₙAr, or an alkyl halide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Mono-Boc Protection: Dissolve the scaffold (1.0 eq) in anhydrous THF. Add TEA (1.1 eq). Cool the solution to 0 °C and add a solution of Boc₂O (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Quench the reaction with water, extract with ethyl acetate, and purify by column chromatography to isolate the mono-Boc protected intermediate.
-
N-Alkylation/Arylation (R¹): To a solution of the mono-Boc intermediate (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 2.0 eq for SₙAr; NaH, 1.2 eq for alkylation).
-
Add the electrophile R¹-X (1.1 eq) and heat the reaction (e.g., 80 °C for SₙAr) until completion (monitor by TLC).
-
Work-up: Cool the mixture, quench with saturated ammonium chloride solution, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography.
Causality: The tertiary amine (N-5) is more nucleophilic than the secondary amine (N-2), but sterically more hindered. By using a bulky protecting group like Boc₂O under controlled stoichiometry, we favor protection at the less-hindered N-2 position. This unmasks the more nucleophilic tertiary amine for the subsequent reaction, which is then deprotected to allow functionalization at the second site.
Protocol 2.3: Deprotection and R² Functionalization
Materials:
-
R¹-functionalized intermediate from Protocol 2.2
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
R²-Y (e.g., an acyl chloride or sulfonyl chloride)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Boc Deprotection: Dissolve the R¹-functionalized intermediate (1.0 eq) in DCM. Add TFA (10 eq) or 4M HCl in Dioxane (5 eq) and stir at room temperature for 1-2 hours.
-
Isolation: Evaporate the solvent and excess acid in vacuo to obtain the deprotected amine salt.
-
Final Coupling (R²): Dissolve the amine salt in anhydrous DCM and add DIPEA (3.0 eq). Cool to 0 °C.
-
Add the acylating or sulfonylating agent R²-Y (1.1 eq) dropwise. Stir at room temperature until the reaction is complete.
-
Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over MgSO₄ and purify the final compound by column chromatography or preparative HPLC.
Causality: The Boc group is labile under strong acidic conditions. TFA efficiently cleaves the carbamate to reveal the free secondary amine. The final acylation or sulfonylation is a standard coupling reaction, where DIPEA acts as a non-nucleophilic base to neutralize the HCl or TFA salt and scavenge the acid produced during the reaction.
Biological Evaluation: Protocols for Activity Assessment
Once synthesized, the novel compounds must be evaluated for their ability to inhibit V-ATPase function.
Protocol 3.1: V-ATPase Proton Pumping Assay
This assay measures the ability of a compound to inhibit the acidification of vesicles containing V-ATPase.
Principle: The assay uses acridine orange, a fluorescent dye that accumulates in acidic compartments, leading to a quench of its fluorescence. Inhibition of the V-ATPase prevents this acidification and the corresponding fluorescence quench.
Materials:
-
V-ATPase-rich membrane vesicles (e.g., from bovine brain clathrin-coated vesicles)
-
Assay Buffer (e.g., MOPS-Tris buffer with KCl and MgCl₂)
-
ATP, Valinomycin, Acridine Orange
-
Test compounds dissolved in DMSO
-
Bafilomycin A1 (positive control)
-
96-well black microplate, fluorescence plate reader
Procedure:
-
Preparation: In a 96-well plate, add assay buffer, acridine orange, and valinomycin to each well.
-
Compound Addition: Add serial dilutions of the test compounds (and controls) to the wells.
-
Vesicle Addition: Add the V-ATPase-rich vesicles to each well and incubate for 5 minutes.
-
Initiation: Initiate the reaction by adding ATP.
-
Measurement: Immediately measure the fluorescence (Excitation: 492 nm, Emission: 540 nm) kinetically for 15-30 minutes.
-
Analysis: Calculate the initial rate of fluorescence quenching. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.
Data Presentation & Visualization
Table 1: Reagents for Modular Synthesis
| Step | Position | Reagent Class (Example) | Rationale |
| 2.2 | R¹ | Aryl Halides (4-chlorobenzonitrile) | Introduces aromatic interactions. |
| 2.2 | R¹ | Alkyl Halides (Benzyl bromide) | Probes hydrophobic pockets. |
| 2.3 | R² | Acyl Chlorides (Benzoyl chloride) | Adds H-bond acceptor/amide functionality. |
| 2.3 | R² | Sulfonyl Chlorides (Dansyl chloride) | Introduces a strong H-bond acceptor group. |
References
The Strategic Application of 2-Methyl-2,5-diazabicyclo[2.2.2]octane in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: Unveiling the Potential of a Rigid Scaffold
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures that confer specific biological activities is perpetual. The 2,5-diazabicyclo[2.2.2]octane framework, a conformationally restricted diamine, has emerged as a privileged scaffold. Its rigid structure allows for precise orientation of substituents, minimizing conformational flexibility and leading to higher affinity and selectivity for biological targets. This guide focuses on a key derivative, 2-Methyl-2,5-diazabicyclo[2.2.2]octane , and its strategic implementation in the synthesis of bioactive heterocycles. The introduction of a methyl group on one of the nitrogen atoms subtly modulates the scaffold's nucleophilicity, basicity, and steric profile, offering unique advantages in synthetic design.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of this versatile building block. We will explore its use as a core structural component in analogues of established therapeutic agents and as a potential catalyst in the formation of medicinally relevant heterocyclic systems.
Core Properties and Synthetic Rationale
The utility of this compound stems from its distinct structural and electronic properties. The bicyclic system locks the piperazine-like ring into a rigid boat-chair conformation. The tertiary amine introduced by the methyl group possesses a different steric and electronic environment compared to the secondary amine, allowing for selective functionalization.
Key Advantages in Synthesis:
-
Scaffold Rigidity: The fixed spatial arrangement of the nitrogen atoms provides a predictable platform for constructing complex molecules with defined three-dimensional shapes.
-
Differential Reactivity: The presence of both a secondary and a tertiary amine allows for sequential and site-selective reactions. The secondary amine can be readily acylated, alkylated, or used in condensation reactions, while the tertiary amine can act as a base or nucleophilic catalyst.
-
Chiral Potential: The scaffold possesses inherent chirality, and enantiomerically pure forms can be synthesized or resolved, making it a valuable tool in asymmetric synthesis.[1]
Application I: A Core Building Block for Nicotinic Acetylcholine Receptor (nAChR) Modulators
A prominent example of a bioactive molecule featuring a related diazabicyclic core is Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation. The 2,5-diazabicyclo[2.2.2]octane moiety is crucial for its pharmacological activity. By employing this compound, novel analogues of varenicline can be synthesized, potentially leading to compounds with altered pharmacokinetic or pharmacodynamic profiles.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound, which can then be utilized as a key building block in more complex syntheses. The procedure involves the deprotection of a protected precursor.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the deprotection of a benzoyl-protected precursor to yield this compound.
Materials:
-
2-Benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
-
Standard glassware for filtration and trituration
Procedure:
-
A solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (17.2 g, 0.074 mole) in concentrated hydrochloric acid (172 ml) is prepared in a round-bottom flask.[2]
-
The solution is heated to reflux and maintained at this temperature for 48 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solution is cooled to room temperature and then evaporated to dryness in vacuo using a rotary evaporator.[2]
-
The resulting residue is triturated with diethyl ether to yield the hydrochloride salt of this compound as a solid.[2]
-
The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.
Expected Outcome:
The hydrochloride salt of this compound is obtained as a solid. The free base can be generated by neutralization with a suitable base, followed by extraction.
Protocol 2: Synthesis of a Varenicline Analogue
This protocol describes a plausible synthetic route to a varenicline analogue incorporating the this compound scaffold. The key transformation is the construction of the pyrazino[2,3-h][3]benzazepine core.
Conceptual Workflow for Varenicline Analogue Synthesis
Caption: Conceptual workflow for the synthesis of an N-methylated varenicline analogue.
Materials:
-
This compound
-
A suitable aromatic precursor, such as a protected 1,2-diaminonaphthalene derivative.
-
Palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., BINAP) for cross-coupling reactions.
-
Appropriate solvents (e.g., toluene, DMF)
-
Standard inert atmosphere glassware and techniques.
Procedure (Conceptual):
-
The synthesis would commence with the coupling of this compound with a suitably functionalized and protected aromatic precursor, likely a di-halo aromatic compound, via a palladium-catalyzed cross-coupling reaction.
-
Subsequent deprotection and intramolecular cyclization would lead to the formation of the tetracyclic core of the varenicline analogue.
-
Purification by column chromatography would yield the desired N-methylated varenicline analogue.
Causality and Experimental Choices:
The choice of a palladium-catalyzed cross-coupling reaction is based on its proven efficacy in forming C-N bonds, which is essential for constructing the pyrazine ring. The use of an inert atmosphere is critical to prevent the degradation of the catalyst and reactants. The selection of the specific aromatic precursor and protecting groups would be crucial for the success of the synthesis and would require careful planning based on principles of retrosynthetic analysis.
Application II: As a Catalyst in the Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of quinoxalines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Tertiary amines, such as the related 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to be effective catalysts for this transformation.[4] The tertiary amine of this compound can similarly act as a nucleophilic or base catalyst to promote this reaction.
Protocol 3: Catalytic Synthesis of 2,3-Diphenylquinoxaline
This protocol details the use of this compound as a catalyst for the synthesis of a representative quinoxaline derivative.
Workflow for Catalytic Quinoxaline Synthesis
Caption: Workflow for the catalytic synthesis of 2,3-diphenylquinoxaline.
Materials:
-
o-Phenylenediamine
-
Benzil
-
This compound (catalytic amount, e.g., 10 mol%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus).
Procedure:
-
To a solution of o-phenylenediamine (1.08 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add this compound (0.126 g, 1 mmol, 10 mol%).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,3-diphenylquinoxaline.
Mechanistic Rationale:
This compound can function as a Brønsted base, deprotonating one of the amino groups of o-phenylenediamine, thereby increasing its nucleophilicity. Alternatively, it can act as a nucleophilic catalyst by activating the carbonyl group of benzil. The rigid bicyclic structure of the catalyst can also influence the transition state of the reaction, potentially leading to higher efficiency compared to more flexible acyclic amines.
Data Summary
| Compound | Application | Key Reaction Type | Plausible Yield Range |
| This compound | Building Block | Acid-catalyzed deprotection | >80% |
| N-Methylated Varenicline Analogue | nAChR Modulator | Pd-catalyzed cross-coupling | 40-60% (multi-step) |
| 2,3-Diphenylquinoxaline | Bioactive Heterocycle | Base/Nucleophilic Catalysis | >90% |
Conclusion and Future Perspectives
This compound is a valuable and versatile tool in the synthesis of bioactive heterocycles. Its rigid framework and differentiated nitrogen reactivity provide unique opportunities for the design and construction of complex molecular architectures. The protocols and rationales presented herein offer a foundation for researchers to explore the full potential of this intriguing building block. Future investigations could focus on the development of chiral variants of this compound for asymmetric catalysis and the synthesis of a broader range of bioactive compounds targeting various therapeutic areas. The continued exploration of such privileged scaffolds will undoubtedly fuel innovation in drug discovery and development.
References
Application Note: A Robust HPLC Method for Reaction Monitoring of 2-Methyl-2,5-diazabicyclo[2.2.2]octane
Abstract
This application note presents a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-2,5-diazabicyclo[2.2.2]octane, a bicyclic aliphatic amine. Due to the compound's lack of a significant UV chromophore, direct UV detection is challenging. This guide establishes a primary analytical approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An alternative method employing Reversed-Phase (RP) HPLC with an ion-pairing agent is also discussed. The methodologies are designed for researchers, scientists, and drug development professionals to accurately monitor reaction kinetics, assess purity, and quantify the target analyte in complex matrices.
Introduction and Analytical Challenge
This compound is a saturated bicyclic diamine scaffold. Such compounds are important building blocks in medicinal chemistry and materials science. Effective monitoring of chemical reactions involving this molecule is crucial for process optimization, yield determination, and impurity profiling.
The primary analytical challenge posed by this analyte is its chemical structure. It is a small, highly polar, and basic compound that lacks a UV-absorbing chromophore, rendering standard HPLC-UV methods ineffective for sensitive quantification. Therefore, a successful method must address both chromatographic retention of a polar analyte and its universal detection.
This note provides a comprehensive framework for developing and implementing a robust HPLC method to overcome these challenges.
Rationale for Method Selection
Given the physicochemical properties of this compound, two primary chromatographic strategies are considered:
Primary Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the preferred mode of separation for highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[1][2] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[4] This approach is ideal for this compound.
Detection Strategy: Universal Detectors (CAD/ELSD) Since the analyte is non-volatile and lacks a chromophore, universal detectors that do not rely on the optical properties of the molecule are necessary.[5][6]
-
Charged Aerosol Detector (CAD): The column eluent is nebulized, and the resulting aerosol particles are charged and then detected by an electrometer.[5] CAD offers high sensitivity, a wide dynamic range, and a response that is relatively independent of the analyte's chemical structure, making it excellent for quantifying both the main compound and unknown impurities.[6][7]
-
Evaporative Light Scattering Detector (ELSD): This detector also nebulizes the eluent and evaporates the mobile phase. The remaining solid analyte particles scatter a beam of light, and the scattered light is measured.[8][9] ELSD is a robust and cost-effective universal detection method suitable for non-volatile and semi-volatile compounds.[9][10]
Alternative Strategy: Ion-Pair Reversed-Phase (IP-RP) HPLC For laboratories without access to HILIC columns or universal detectors, IP-RP chromatography can be an effective alternative. This technique uses a standard C18 column but adds an ion-pairing reagent to the mobile phase.[11][12] For a basic amine like our analyte, an anionic ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) is used. The HFBA forms a neutral, more hydrophobic ion pair with the protonated amine, allowing it to be retained on the reversed-phase column.[12][13] Detection can then be achieved at low UV wavelengths (e.g., 200-210 nm), although with limited sensitivity.
PART I: Primary Protocol - HILIC with Charged Aerosol Detection (CAD)
This method offers superior retention, selectivity, and sensitivity for the target analyte.
Experimental Protocol: HILIC-CAD
3.1. Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system capable of gradient elution.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY QDa with CAD option).
-
Column: A HILIC stationary phase is recommended. Good starting points include:
-
Waters ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm)
-
Agilent InfinityLab Poroshell 120 HILIC-Z (2.7 µm, 3.0 x 100 mm)
-
-
Solvents: HPLC-grade or LC-MS grade Acetonitrile and Water.
-
Additives: Formic acid (FA) and Ammonium formate (AF), LC-MS grade.
3.2. Chromatographic Conditions
A summary of the starting HILIC-CAD method parameters is provided in Table 1.
| Parameter | Condition | Rationale |
| Column | Waters ACQUITY BEH HILIC, 1.7 µm, 2.1 x 100 mm | Provides excellent retention for polar bases. |
| Mobile Phase A | 10 mM Ammonium formate + 0.1% Formic Acid in Water | Provides ionic strength and controls pH for good peak shape. |
| Mobile Phase B | 10 mM Ammonium formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water | High organic content drives HILIC retention. Buffer is included for consistency. |
| Gradient | 95% B to 60% B over 10 minutes | A standard gradient to elute compounds based on polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
| CAD Settings | Evaporation Temp: 35-50°C, Nebulizer: Gas (N₂) at 35 psi | Must be optimized for the specific mobile phase and flow rate. Volatile buffers are required.[14] |
3.3. Sample Preparation
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a known volume (e.g., 950 µL) of a suitable solvent to stop the reaction. The quenching solvent should be compatible with the mobile phase; a 50:50 mixture of Acetonitrile:Water is often a good choice.
-
Dilution: Perform further serial dilutions as necessary to bring the analyte concentration within the linear range of the detector (typically low ng to mid-µg on-column for CAD).[5]
-
Filtration: Filter the final sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) before injection to protect the column and instrument.
3.4. System Suitability and Validation Before analyzing samples, the system's performance must be verified according to ICH Q2(R1) guidelines.[15][16][17]
-
Prepare a System Suitability Solution: This should contain the starting material, the product (this compound), and any known key intermediates or impurities at a relevant concentration.
-
Perform Five Replicate Injections:
-
Tailing Factor (T): Should be ≤ 1.5 for the analyte peak.
-
Relative Standard Deviation (%RSD): The %RSD for peak area and retention time should be ≤ 2.0%.
-
Resolution (Rs): The resolution between the analyte and the closest eluting peak should be ≥ 2.0.
-
Workflow Diagram: Reaction Monitoring
The overall process from sampling to data analysis is illustrated below.
References
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 10. peakscientific.com [peakscientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. km3.com.tw [km3.com.tw]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. jordilabs.com [jordilabs.com]
- 17. fda.gov [fda.gov]
Protecting Group Strategies for 2-Methyl-2,5-diazabicyclo[2.2.2]octane: An In-Depth Technical Guide
Introduction
The 2,5-diazabicyclo[2.2.2]octane scaffold is a privileged structural motif in medicinal chemistry, imparting conformational rigidity and unique three-dimensional character to bioactive molecules. The derivative, 2-Methyl-2,5-diazabicyclo[2.2.2]octane, presents a particularly interesting synthetic challenge due to the presence of two distinct nitrogen centers: a tertiary amine at the N2 position and a secondary amine at the N5 position. This inherent asymmetry necessitates a carefully considered protecting group strategy to achieve selective functionalization at either nitrogen, a critical step in the synthesis of novel therapeutics and chemical probes. This application note provides a detailed guide to the strategic protection and deprotection of this compound, with a focus on practical, field-proven protocols for researchers in drug development and organic synthesis.
The Challenge of Selective Protection: A Tale of Two Nitrogens
The successful selective functionalization of this compound hinges on exploiting the inherent differences in the chemical environment of its two nitrogen atoms.
-
N2 (Tertiary Amine): This nitrogen is substituted with a methyl group, rendering it a tertiary amine. While it possesses a lone pair of electrons and is basic, its nucleophilicity is significantly diminished by steric hindrance from the bicyclic framework and the methyl group.[1][2]
-
N5 (Secondary Amine): This nitrogen is part of a secondary amine and is sterically more accessible than the N2 position.[1] Consequently, the N5 amine is the more nucleophilic of the two, making it the more reactive site for electrophilic reagents under kinetically controlled conditions.
This difference in steric hindrance and nucleophilicity is the cornerstone of a successful selective protection strategy. By carefully selecting the protecting group and reaction conditions, one can favor the protection of the more accessible and nucleophilic secondary amine at N5, leaving the tertiary amine at N2 untouched for subsequent transformations.
Recommended Protecting Group Strategies
The choice of a protecting group is dictated by its stability to the planned downstream reaction conditions and the ease and selectivity of its removal. For this compound, the most common and effective strategies involve the use of carbamate-based protecting groups, which are known for their robustness and well-defined deprotection protocols.
Strategy 1: Selective Protection of the Secondary Amine (N5)
Given the higher nucleophilicity of the secondary amine, direct protection at this position is the most straightforward approach. The two most widely employed protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of non-acidic conditions. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
-
Benzyloxycarbonyl (Cbz) Group: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and is stable to both acidic and basic conditions.[4] Its primary mode of cleavage is through catalytic hydrogenolysis, a mild and highly selective method.[5][6]
Strategy 2: Orthogonal Protection
In more complex synthetic routes where sequential functionalization of both nitrogen atoms is required, an orthogonal protection strategy is indispensable.[6][7] This involves the use of two different protecting groups that can be removed under distinct, non-interfering conditions. For instance, one could first selectively protect the N5 position with a Boc group. After functionalization of the N2 position, the Boc group can be removed with acid without affecting a Cbz group, should one be present elsewhere in the molecule. The combination of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) protecting groups provides a powerful toolkit for such advanced synthetic endeavors.[8]
Data Presentation: A Comparative Overview of Protecting Groups
| Protecting Group | Abbreviation | Reagent for Protection | Cleavage Conditions | Orthogonality & Remarks |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (e.g., TFA, HCl) | Orthogonal to Cbz (hydrogenolysis) and Fmoc (base-labile). Widely used due to its stability and reliable cleavage.[3][8] |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc (acid-labile) and Fmoc (base-labile). Stable to a broader range of conditions than Boc.[4][5][6][8] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Mild base (e.g., piperidine) | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis). Commonly used in solid-phase peptide synthesis.[8] |
Visualization of Synthetic Workflows
Detailed Application Notes and Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Selective N5-Boc Protection of this compound
Rationale: This protocol leverages the greater nucleophilicity of the secondary amine at N5 to achieve selective protection in the presence of the sterically hindered tertiary amine at N2. The reaction is run under mild basic conditions to facilitate the reaction and neutralize the acid byproduct.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N5-Boc protected product.
Protocol 2: Selective N5-Cbz Protection of this compound
Rationale: Similar to Boc protection, the Cbz group is selectively introduced at the more nucleophilic N5 position. Schotten-Baumann conditions (aqueous base) are often employed for Cbz protection of amines and are effective here.[4]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add an aqueous solution of Na₂CO₃ (2.0 eq) to the reaction mixture to create a biphasic system.
-
Cool the mixture to 0 °C with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of N5-Boc-2-Methyl-2,5-diazabicyclo[2.2.2]octane
Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and efficient method.[3] The volatile byproducts (isobutylene and CO₂) are easily removed.
Materials:
-
N5-Boc-2-Methyl-2,5-diazabicyclo[2.2.2]octane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N5-Boc protected compound (1.0 eq) in anhydrous DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 4: Deprotection of N5-Cbz-2-Methyl-2,5-diazabicyclo[2.2.2]octane
Rationale: Catalytic hydrogenolysis is the method of choice for Cbz deprotection due to its mild and clean nature.[5][6] The reaction proceeds at atmospheric pressure of hydrogen in the presence of a palladium catalyst.
Materials:
-
N5-Cbz-2-Methyl-2,5-diazabicyclo[2.2.2]octane
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N5-Cbz protected compound (1.0 eq) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.
Conclusion
The selective functionalization of this compound is a readily achievable synthetic goal with a well-planned protecting group strategy. By exploiting the differential reactivity of the secondary and tertiary amines, researchers can selectively protect the N5 position using standard Boc or Cbz protocols. The detailed procedures and strategic guidance provided in this application note offer a robust framework for the synthesis of novel derivatives of this important scaffold, thereby empowering the advancement of drug discovery and development programs.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. [PDF] Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Semantic Scholar [semanticscholar.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methyl-2,5-diazabicyclo[2.2.2]octane as a Conformationally Restricted Building Block in Medicinal Chemistry
Abstract
The quest for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven the exploration of novel chemical scaffolds that can impart favorable properties. Three-dimensional, saturated scaffolds have emerged as powerful tools to escape the "flatland" of traditional aromatic structures, often leading to improved solubility, metabolic stability, and target engagement. This guide focuses on 2-Methyl-2,5-diazabicyclo[2.2.2]octane , a conformationally rigid diamine building block. Its unique bridged structure offers a spatially well-defined arrangement of its nitrogen atoms, making it an attractive bioisosteric replacement for more flexible moieties like piperazine. We will explore its strategic application, key physicochemical properties, and provide detailed protocols for its synthesis and incorporation into lead compounds.
The Strategic Value of Conformational Constraint
In drug design, achieving high target affinity and selectivity is paramount. Flexible molecules can adopt numerous conformations, and the energetic cost of adopting the specific "bioactive" conformation required for target binding can reduce overall potency. By introducing rigid scaffolds, we pre-organize a molecule into a conformation that is closer to the required binding pose, thereby minimizing this entropic penalty.
The 2,5-diazabicyclo[2.2.2]octane core is an exemplary rigid scaffold. Unlike the flexible chair-boat conformations of piperazine, its bicyclic nature locks the relative orientation of its two nitrogen atoms. This structural constraint is invaluable for:
-
Enhanced Selectivity: The precise spatial projection of substituents can be finely tuned to maximize interactions with a specific target receptor or enzyme, while avoiding off-target interactions.
-
Improved Physicochemical Properties: As a saturated, C(sp³)-rich bioisostere, it can replace aromatic rings, often leading to increased aqueous solubility and improved metabolic stability by removing sites susceptible to oxidative metabolism.[1][2][3]
-
Vectorial Exploration of Chemical Space: The scaffold provides well-defined vectors from its nitrogen and bridgehead positions for chemical modification, allowing for systematic structure-activity relationship (SAR) studies.
Figure 1: Conceptual workflow illustrating how a rigid scaffold like 2,5-diazabicyclo[2.2.2]octane (DBCO) reduces the entropic cost of binding compared to a flexible scaffold.
Physicochemical Properties
The utility of a building block is defined by its intrinsic properties. This compound presents a profile that is highly advantageous for medicinal chemistry applications.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₁₄N₂ | Low molecular weight contribution to the final compound. |
| Molecular Weight | 126.20 g/mol | Helps in maintaining the overall molecular weight within Lipinski's Rule of Five. |
| CAS Number | 59893-25-3 | For unambiguous identification and procurement.[4] |
| Topology | Rigid, bridged bicyclic | Provides conformational restriction and defined exit vectors for substituents. |
| cLogP (Predicted) | ~0.3 - 0.5 | Low lipophilicity, which can lead to improved aqueous solubility and reduced off-target toxicity. |
| pKa (Predicted) | pKa₁: ~6.5-7.5pKa₂: ~9.5-10.5 | The presence of two basic nitrogens allows for modulation of charge at physiological pH (7.4), impacting solubility, cell permeability, and target interactions. |
Application Spotlight: Conformationally Restricted Kappa-Opioid Receptor (KOR) Agonists
A compelling demonstration of the 2,5-diazabicyclo[2.2.2]octane scaffold's utility is in the design of selective KOR agonists.[5] It has been proposed that the affinity of ligands for the KOR is dependent on the dihedral angle of an ethylenediamine pharmacophore embedded within their structure. The inherent flexibility of agonists with an open-chain diamine makes it difficult to confirm this hypothesis.
Researchers synthesized KOR agonists where this flexible diamine was replaced by the rigid 2,5-diazabicyclo[2.2.2]octane core.[5] This locked the critical dihedral angle, allowing for a precise evaluation of its impact on binding affinity.
Figure 2: Logical workflow for the application of the 2,5-diazabicyclo[2.2.2]octane scaffold in the development of KOR agonists.
The results were significant: the dibenzyl-substituted derivative, (S,R,S)-16a, showed a high KOR affinity with a Kᵢ of 31 nM.[5] This compound acted as a full KOR agonist and demonstrated good selectivity over other opioid receptors. This study powerfully illustrates how the conformational constraint imposed by the scaffold was instrumental in achieving high potency.[5]
Synthetic Protocols
The incorporation of the this compound scaffold requires robust synthetic methods. Below are protocols for its synthesis and subsequent functionalization.
Protocol 1: Stereoselective Synthesis of the Bicyclic Core via Dieckmann-Analogous Cyclization
This protocol is adapted from methodologies developed for synthesizing substituted 2,5-diazabicyclo[2.2.2]octanes, where an intramolecular Dieckmann-type condensation is the key step for forming the bicyclic system.[5][6]
Objective: To synthesize the core 2,5-diazabicyclo[2.2.2]octane ring system from piperazine-based precursors.
Materials:
-
Substituted (dioxopiperazinyl)acetate precursor
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)
-
Trapping agent (e.g., Trimethylsilyl chloride - TMSCl)
-
Reducing agent (e.g., Lithium aluminum hydride - LAH)
-
Anhydrous solvents (e.g., THF, Diethyl ether)
-
Standard glassware for anhydrous reactions, inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Preparation of Precursor: Begin with a suitably protected piperazine-2-one derivative, which can be synthesized from amino acid precursors. The N-methyl group and an acetate side chain are installed using standard alkylation techniques.
-
Cyclization (Key Step): a. Dissolve the (dioxopiperazinyl)acetate precursor in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. b. Add LiHMDS (1.1 equivalents) dropwise to deprotonate the acetate, forming an enolate. c. After stirring for 30 minutes, add TMSCl (1.2 equivalents) to trap the intermediate hemiketal anion that forms upon intramolecular cyclization. This trapping is crucial to drive the equilibrium towards the bicyclic product. d. Allow the reaction to slowly warm to room temperature and stir overnight. e. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate. f. Purify the resulting mixed methyl silyl ketal intermediate by column chromatography.
-
Reduction to the Diamine Core: a. Dissolve the purified bicyclic intermediate in anhydrous THF under an inert atmosphere. b. Add LAH (3-4 equivalents) portion-wise at 0 °C. c. Reflux the reaction mixture for 12-24 hours to ensure complete reduction of both the amide carbonyls and the ester group. d. Cool the reaction to 0 °C and carefully quench by sequential addition of H₂O, 15% NaOH (aq), and H₂O (Fieser workup). e. Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure. f. Purify the crude this compound derivative by distillation or chromatography to yield the final core structure.
Figure 3: High-level workflow for the synthesis of the this compound (DBCO) core.
Protocol 2: N-Functionalization for Incorporation into Lead Molecules
Once the core is synthesized, the secondary amine at the N5 position is a key handle for introducing diversity and linking the scaffold to other parts of a molecule.
Objective: To perform selective N-alkylation or N-arylation on the this compound scaffold.
Materials:
-
This compound
-
Electrophile (e.g., Benzyl bromide, substituted aryl halide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIEA)
-
For N-arylation: Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu).
-
Solvent (e.g., Acetonitrile, DMF, Toluene)
Step-by-Step Methodology (for N-Alkylation):
-
Setup: Dissolve the this compound (1.0 equivalent) and a mild base such as K₂CO₃ (2.0 equivalents) in acetonitrile.
-
Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The tertiary bridgehead nitrogen is significantly less nucleophilic, leading to good selectivity for functionalization at the N5 position.
-
Workup: Cool the reaction to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.
Conclusion
The this compound scaffold is a powerful building block for the modern medicinal chemist. Its inherent rigidity provides a platform for designing ligands with enhanced potency and selectivity by pre-organizing key pharmacophoric elements. Its favorable physicochemical properties, particularly as a saturated bioisostere, offer a validated strategy to improve the drug-like characteristics of lead compounds. The synthetic protocols provided herein offer a pathway to access and functionalize this valuable scaffold, enabling its broader application in the pursuit of next-generation therapeutics.
References
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 59893-25-3 [chemicalbook.com]
- 5. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Chiral Resolution of 2-Methyl-2,5-diazabicyclo[2.2.2]octane Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2,5-diazabicyclo[2.2.2]octane scaffold is a conformationally restricted diamine that serves as a valuable building block in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors and other CNS targets. The stereochemistry of substituents on this rigid framework is often critical for biological activity and selectivity. This guide provides an in-depth exploration of established methodologies for the chiral resolution of racemic 2-Methyl-2,5-diazabicyclo[2.2.2]octane and its derivatives. We will detail two primary, industrially scalable techniques: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. For each method, we will dissect the underlying principles, provide field-proven protocols, and discuss critical parameters for optimization. All protocols are designed to be self-validating through the inclusion of analytical steps for determining enantiomeric purity.
Introduction: The Significance of Chirality in Bicyclic Diamines
Chiral molecules are fundamental to pharmacology, as biological systems (enzymes, receptors) are inherently chiral. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects.[1] The this compound core presents a chiral center at the C2 position, making the separation of its enantiomers a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
The two most robust and widely employed methods for resolving racemic amines on a preparative scale are diastereomeric salt crystallization and enzymatic kinetic resolution.[2][3]
-
Diastereomeric Salt Crystallization: This classical method relies on the reaction of the racemic base with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, notably solubility, which allows for their separation by fractional crystallization.[4][5]
-
Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes, such as lipases, to catalyze a reaction (typically acylation) on one enantiomer at a much higher rate than the other, enabling their separation.[6][7]
This document will serve as a practical guide for researchers selecting and implementing a resolution strategy for this important class of compounds.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method is a cornerstone of industrial chiral separations due to its cost-effectiveness and scalability.[8] The entire process hinges on the ability to form crystalline salts with a significant solubility difference between the two diastereomers in a given solvent system.
Principle and Workflow
The reaction of a racemic amine, (±)-Amine, with an enantiopure chiral acid, such as (+)-Acid, yields a mixture of two diastereomeric salts: [(+)-Amine·(+)-Acid] and [(-)-Amine·(+)-Acid].[2] These diastereomers are not mirror images and thus possess different crystal lattice energies and solubilities.[9] By carefully selecting a solvent, one diastereomer can be selectively crystallized and isolated, while the other remains in the mother liquor. The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.
Key Experimental Considerations
-
Choice of Resolving Agent: For basic amines, chiral acids are used. Tartaric acid and its derivatives are highly effective.[8][10] O,O'-Dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA) are excellent starting points due to their rigid structures, which often lead to well-defined, crystalline salts.[11]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the efficiency.[4][8] While a 1:1 ratio is common for monoamines, for a diamine like the target molecule, ratios of 0.5, 1.0, and 2.0 equivalents of a dicarboxylic acid (like tartaric acid) should be screened to form neutral or acidic salts.
-
Solvent Selection: The choice of solvent is paramount.[4] It must dissolve the salts to some extent but also allow for a significant solubility differential. Alcohols (methanol, ethanol, isopropanol), water, acetone, and mixtures thereof are commonly screened.
Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)
This protocol provides a general framework. Optimal conditions, particularly solvent and temperature, must be determined empirically.
Materials:
-
Racemic this compound
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Water)
-
5 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation & Crystallization: a. In a round-bottom flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a chosen solvent (e.g., methanol) with gentle heating. b. In a separate flask, dissolve 1.0 equivalent of (+)-DBTA in the same solvent, also with gentle heating. c. Add the acid solution to the amine solution dropwise with stirring. The reaction is often exothermic. d. Allow the solution to cool slowly to room temperature. If no crystals form, try seeding with a small crystal, scratching the flask, or placing it in a refrigerator (4 °C) or freezer (-20 °C) overnight. e. Collect the resulting crystals by suction filtration. Wash the crystals with a small amount of the ice-cold crystallization solvent to remove residual mother liquor. f. Dry the crystals under vacuum. This is your first crop of diastereomeric salt . g. Retain the filtrate (mother liquor) for recovery of the other enantiomer.
-
Liberation of the Enriched Amine: a. Suspend the dried diastereomeric salt crystals in water. b. While stirring vigorously, slowly add 5 M NaOH solution until the salt completely dissolves and the solution is strongly basic (pH > 12).[2] c. Transfer the basic aqueous solution to a separatory funnel. d. Extract the liberated free amine with an organic solvent like DCM (3 x 20 mL). e. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine .
-
Analysis and Optimization: a. Determine the enantiomeric excess (% ee) of the recovered amine using Chiral HPLC (see Section 4). b. Analyze the optical rotation using a polarimeter. c. If the % ee is unsatisfactory, the diastereomeric salt can be recrystallized from the same or a different solvent system to improve its purity. d. The other enantiomer can be recovered from the mother liquor (Step 1g) by basification and extraction.
Data Presentation
The results of a solvent screening should be tabulated for clear comparison.
| Resolving Agent | Solvent | Temp (°C) | Yield (%) | % ee of Amine |
| (+)-DBTA | Methanol | 4 | 38 | 85% |
| (+)-DBTA | Ethanol | 25 | 41 | 78% |
| (+)-DBTA | 9:1 Acetone/H₂O | 4 | 35 | 92% |
| (+)-DPTTA | Isopropanol | 25 | 44 | 95% |
| Table 1: Hypothetical results for a diastereomeric salt resolution screen. |
Method 2: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful green chemistry tool that leverages the exquisite selectivity of enzymes to resolve racemates under mild conditions.[6] For amines, lipases are commonly used to catalyze an enantioselective N-acylation reaction.[12]
Principle and Workflow
In a kinetic resolution, the two enantiomers of a racemic substrate compete for the active site of a chiral catalyst (the enzyme). The enzyme shows a preference for one enantiomer, converting it to a product at a much higher rate (k_fast) than the other (k_slow). The reaction is stopped at or near 50% conversion, yielding a mixture of the highly enriched acylated product (one enantiomer) and the unreacted starting material (the other enantiomer).[7]
Key Experimental Considerations
-
Enzyme Selection: Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym 435, is exceptionally versatile and robust for resolving amines and alcohols.[6]
-
Acyl Donor: The choice of acyl donor is critical. Irreversible acyl donors like vinyl acetate or isopropenyl acetate are often preferred as they prevent product inhibition and drive the reaction forward.
-
Solvent: The reaction is performed in non-polar organic solvents like hexane, heptane, or toluene to maintain enzyme activity.
-
Reaction Monitoring: It is essential to monitor the reaction's progress to stop it at ~50% conversion. This is typically done by taking aliquots and analyzing them by GC or HPLC.
Experimental Protocol: N-Acylation using Novozym 435
Materials:
-
Racemic this compound
-
Novozym 435 (immobilized CALB)
-
Vinyl Acetate (acyl donor)
-
Anhydrous Heptane (solvent)
-
Celite
Procedure:
-
Reaction Setup: a. To a flask containing anhydrous heptane (e.g., 50 mL), add the racemic amine (e.g., 10 mmol). b. Add the acyl donor, vinyl acetate (1.1 equivalents, 11 mmol). c. Add the immobilized enzyme, Novozym 435 (typically 10-20% by weight of the substrate). d. Stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
Reaction Monitoring: a. Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture. b. Filter the enzyme beads and analyze the sample by Chiral HPLC to determine the conversion and the % ee of both the remaining amine and the formed amide. c. Stop the reaction when the conversion is as close to 50% as possible to maximize the % ee of both components.
-
Work-up and Separation: a. Once the target conversion is reached, filter off the enzyme beads through a pad of Celite. The enzyme can be washed with fresh solvent, dried, and reused. b. Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted amine and the acylated product. c. The two components can typically be separated by silica gel column chromatography or by an acid/base extraction sequence (the unreacted amine is basic, while the amide is neutral).
-
Hydrolysis (Optional): a. If the free amine of the acylated enantiomer is desired, the amide can be hydrolyzed under acidic or basic conditions (e.g., refluxing with 6 M HCl).
Data Presentation
| Time (h) | Conversion (%) | % ee (Substrate) | % ee (Product) | E-value* |
| 2 | 21 | 27 | >99 | >200 |
| 4 | 42 | 72 | >99 | >200 |
| 6 | 51 | >99 | 97 | >200 |
| 8 | 58 | >99 | 85 | >200 |
| Table 2: Hypothetical data for monitoring an enzymatic kinetic resolution. The E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. |
Analytical Method: Determination of Enantiomeric Purity
Verifying the success of a chiral resolution is mandatory. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[13]
Protocol: Chiral HPLC Method Development
Procedure:
-
Column Selection: Start with polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H, which are effective for a broad range of compounds.
-
Mobile Phase: A typical starting mobile phase is a mixture of n-hexane and isopropanol (IPA) (e.g., 90:10 v/v).[13] Vary the ratio to optimize the separation (increasing IPA content generally reduces retention time). Small amounts of an amine additive (like diethylamine, DEA) may be needed to improve peak shape for basic analytes.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs (e.g., 210-254 nm).
-
Analysis: a. First, inject a sample of the racemic starting material to determine the retention times of both enantiomers and confirm baseline separation. b. Inject the sample obtained from the resolution experiment. c. Integrate the peak areas for each enantiomer. d. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Conclusion
The chiral resolution of this compound derivatives is an essential task for the synthesis of enantiopure compounds for pharmaceutical research. Both classical diastereomeric salt formation and enzymatic kinetic resolution offer viable, scalable pathways. Diastereomeric salt resolution is often preferred for its low cost and simplicity, but it requires empirical screening of acids and solvents. Enzymatic resolution provides exceptional selectivity under mild conditions and is often easier to optimize, particularly with robust enzymes like Novozym 435. The choice between these methods will depend on factors such as scale, cost, available equipment, and the specific properties of the target derivative. In all cases, a reliable analytical method, such as chiral HPLC, is indispensable for quantifying the success of the resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 12. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing C-N Coupling Reactions with 2-Methyl-2,5-diazabicyclo[2.2.2]octane
Welcome to the technical support guide for utilizing 2-Methyl-2,5-diazabicyclo[2.2.2]octane in cross-coupling reactions. This document is designed for researchers, chemists, and drug development professionals who are looking to incorporate this unique, sterically hindered diamine into their synthetic workflows. Given the specific structural challenges of this substrate, this guide provides field-proven insights, troubleshooting protocols, and rational optimization strategies based on established principles in modern catalysis.
Understanding the Substrate: Key Challenges & Opportunities
This compound is a conformationally rigid, bicyclic diamine. Its structure presents distinct challenges and considerations for C-N bond formation, primarily in palladium-catalyzed Buchwald-Hartwig amination reactions.[1][2]
-
Steric Hindrance: The bicyclo[2.2.2]octane core imparts significant steric bulk around the nitrogen centers. This can impede the approach of the aryl-palladium complex, often leading to low reactivity and requiring carefully selected, highly active catalyst systems.[3][4][5][6]
-
Nucleophilicity: While secondary amines are generally good nucleophiles, the rigid structure may influence the lone pair availability on the nitrogen atoms.
-
Regioselectivity: The molecule possesses two distinct nitrogen atoms: a secondary amine (N-H at position 2) and a tertiary amine (N-Me at position 5). For standard cross-coupling reactions, the reaction will overwhelmingly occur at the secondary amine, as the tertiary amine lacks a proton for the catalytic cycle's final deprotonation step and is more sterically encumbered.
This guide will focus on overcoming the primary challenge: achieving high conversion and yield in the coupling of the secondary amine moiety.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system should I start with for coupling an aryl bromide to this compound?
A: For sterically hindered secondary amines, highly active palladium catalyst systems are required.[7] A robust starting point is a combination of a palladium(0) precursor like Pd₂(dba)₃ or a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand.
-
Recommended Starting Ligands:
-
XPhos (or G3/G4 Palladacycles): Excellent for hindered substrates.
-
RuPhos (or G3/G4 Palladacycles): Often shows complementary reactivity to XPhos.
-
BrettPhos: Specifically designed for coupling secondary amines and can be very effective.[8]
-
-
Recommended Base & Solvent: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent like toluene or dioxane is the standard.
Q2: I am seeing no reaction or very low conversion. What is the most likely cause?
A: The most common cause is an insufficiently active catalyst system to overcome the steric barrier. The choice of ligand is critical. If your initial screening fails, it points to a mismatch between the ligand, substrate, and base. See the detailed troubleshooting guide in Section 3 for a systematic approach to solving this issue.
Q3: How can I avoid potential side reactions like hydrodehalogenation of my aryl halide?
A: Hydrodehalogenation (replacement of the halide with hydrogen) can occur when the reductive elimination step of the catalytic cycle is slow compared to side reactions involving the base or solvent. To mitigate this:
-
Use a highly active catalyst system: A more efficient ligand (like those mentioned in Q1) can accelerate the desired C-N coupling, outcompeting the side reaction.
-
Lower the temperature: If the reaction allows, running at a lower temperature (e.g., 80-100 °C) can sometimes reduce the rate of hydrodehalogenation more than the desired coupling.
-
Consider a different base: In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ can reduce this side reaction, but it will likely require a more active catalyst to achieve good conversion.
Q4: Is it possible for the coupling to occur twice on both nitrogen atoms?
A: No, this is highly unlikely. The Buchwald-Hartwig amination mechanism requires a proton on the nitrogen atom for the final protonolysis step that regenerates the Pd(0) catalyst. The tertiary N-methyl group at position 5 lacks this proton and is therefore unreactive under these conditions.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a cause-and-effect format.
Problem: Low or No Product Yield
Low conversion is the most anticipated issue with this sterically demanding substrate. The key is to systematically enhance the activity of the catalyst system.
Troubleshooting Workflow for Low Yield
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Side reactions and byproduct formation with "2-Methyl-2,5-diazabicyclo[2.2.2]octane"
Welcome to the technical support guide for 2-Methyl-2,5-diazabicyclo[2.2.2]octane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, handling, and application of this versatile bicyclic diamine. Here, we address frequently encountered issues regarding side reactions, byproduct formation, and compound stability in a direct question-and-answer format, grounded in established chemical principles.
Part 1: Synthesis and Impurity Profile
This section focuses on the challenges that arise during the preparation of this compound, particularly concerning selectivity and the formation of undesired byproducts.
Q1: During the N-methylation of 2,5-diazabicyclo[2.2.2]octane, I am observing multiple products by GC-MS. What are these likely byproducts and how can I prevent their formation?
A1: This is a classic selectivity challenge in the mono-alkylation of a symmetric diamine. The primary byproducts are typically the unreacted starting material, 2,5-diazabicyclo[2.2.2]octane, and the dialkylated quaternary ammonium salt, 2,5-dimethyl-2,5-diazabicyclo[2.2.2]octan-2-ium.
Causality: The nucleophilicity of the two nitrogen atoms in the parent 2,5-diazabicyclo[2.2.2]octane are identical. Once the first methylation occurs to form your desired product, the remaining secondary amine is still nucleophilic and can react with the methylating agent to form the dialkylated product. The reaction is a competitive process, as illustrated below.
Caption: Competitive N-methylation pathways.
Troubleshooting & Protocols:
To favor mono-methylation, the reaction kinetics must be carefully controlled.
Table 1: Strategies to Enhance Mono-methylation Selectivity
| Strategy | Principle | Recommended Action |
| Stoichiometric Control | Limit the availability of the methylating agent to favor the initial reaction (k1) over the subsequent reaction (k2). | Use a slight sub-stoichiometric amount (e.g., 0.9-0.95 equivalents) of the methylating agent relative to the diamine. |
| Slow Addition | Maintain a low instantaneous concentration of the methylating agent to increase the probability of it reacting with the more abundant starting diamine. | Add the methylating agent dropwise over several hours to a solution of the diamine at a controlled temperature (e.g., 0 °C to RT). |
| Protecting Group Strategy | Temporarily block one nitrogen to force mono-alkylation, followed by deprotection. This is a longer but more robust route. | Utilize a mono-Boc protected diamine intermediate.[1][2] This ensures high selectivity. |
Protocol: Controlled Mono-methylation of 2,5-diazabicyclo[2.2.2]octane
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-diazabicyclo[2.2.2]octane (1.0 eq) and a suitable anhydrous solvent (e.g., THF or ACN). Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask or syringe, prepare a solution of methyl iodide (0.95 eq) in the same anhydrous solvent.
-
Slow Addition: Add the methyl iodide solution to the diamine solution dropwise via a syringe pump or dropping funnel over 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by quenching small aliquots and analyzing via GC-MS. Look for the disappearance of starting material and the appearance of the mono- and di-methylated products.
-
Workup: Once optimal conversion is reached (maximum mono-methylated product), quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining methyl iodide.
-
Purification: The product mixture can be purified by column chromatography on silica gel, using a gradient elution with a mobile phase containing a small percentage of a basic modifier like triethylamine (e.g., Dichloromethane/Methanol/Triethylamine 95:4:1) to prevent salt formation on the column.
Q2: My synthesis of the diazabicyclo[2.2.2]octane core structure is yielding significant amounts of pyrazine and piperazine derivatives. What is causing this?
A2: The formation of pyrazine and piperazine byproducts is a known issue in syntheses that utilize starting materials like ethylenediamine over zeolite catalysts at high temperatures.[3] These side products arise from competing condensation, elimination, and cracking reactions.
Causality: The synthesis of the rigid bicyclo[2.2.2]octane framework is entropically disfavored and requires precise intramolecular cyclization. Under harsh conditions (e.g., high heat, strong acid/base catalysis), intermolecular reactions can compete or dominate.
-
Piperazine formation: Two molecules of a precursor like N-substituted ethanolamine can cyclize intermolecularly.
-
Pyrazine formation: Dehydrogenation and subsequent condensation reactions of precursors like ethylenediamine can lead to the formation of the aromatic pyrazine ring.
Troubleshooting:
-
Milder Conditions: Employ synthetic routes that operate under milder conditions, such as those involving Dieckmann-analogous cyclizations, which can proceed at lower temperatures.[4]
-
High Dilution: Running the cyclization step under high dilution can favor the desired intramolecular reaction over intermolecular side reactions.
-
Choice of Catalyst: If using a catalyst, select one that is optimized for the specific cyclization rather than a general acidic catalyst like ZSM-5, which can promote side reactions.[3]
Part 2: Stability and Degradation Pathways
Understanding the stability of your molecule is critical for its use as a reagent, catalyst, or in a final product. This compound is susceptible to specific degradation pathways, particularly under basic conditions.
Q3: My compound appears to be degrading when used in a reaction mixture with a strong base at elevated temperatures. What is the likely degradation mechanism?
A3: The most probable degradation pathway under these conditions is Hofmann Elimination . This E2 (elimination, bimolecular) reaction occurs when the molecule first undergoes quaternization at the N5 nitrogen, followed by elimination to open the bicyclic ring system.
Causality and Mechanism: The process involves two key steps:
-
Quaternization: If an alkylating agent is present (or if the molecule acts as a nucleophile towards another component), the secondary amine at the N5 position can be alkylated to form a quaternary ammonium salt. This converts the amine into a good leaving group.[5]
-
Elimination: A base (such as hydroxide) in the mixture then abstracts a beta-hydrogen (a hydrogen on a carbon adjacent to the positively charged nitrogen). This leads to the collapse of the electronic system, breaking a C-N bond and forming an alkene. This ring-opening elimination is known as the Hofmann elimination.[6][7] The bulky nature of the bicyclic leaving group sterically favors the abstraction of the most accessible proton, leading to the "Hofmann product" (the least substituted alkene).[8]
Caption: Hofmann elimination degradation pathway.
Preventative Measures:
-
Avoid Strong Bases at High Temperatures: If possible, use milder bases or lower reaction temperatures when this compound is present.
-
Exclude Alkylating Agents: Ensure the reaction medium is free from adventitious alkylating agents that could lead to quaternization.
-
pH Control: Maintain the reaction pH in the neutral or acidic range if the process chemistry allows, as the protonated amine is not susceptible to this elimination pathway.
Part 3: Analysis and Purification
Proper characterization and purification are essential to ensure the quality of your material and the reliability of your experimental results.
Q4: How can I analytically distinguish this compound from its dialkylated quaternary salt byproduct using NMR spectroscopy?
A4: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the desired mono-methylated product and the quaternary salt byproduct. The key differences will be observed in the chemical shifts of the methyl groups and the carbons adjacent to the nitrogen atoms.
Analytical Signatures:
-
¹H NMR: The N-methyl protons on the quaternary nitrogen of the byproduct will be significantly deshielded (shifted downfield) compared to the N-methyl protons on the tertiary amine of your product. This is due to the permanent positive charge on the quaternary nitrogen. Expect a shift of ~0.5-1.0 ppm further downfield for the byproduct's methyl groups.[9]
-
¹³C NMR: Similarly, the carbons of the methyl group and the bridgehead carbons attached to the quaternary nitrogen will be deshielded in the ¹³C NMR spectrum.
-
Solubility: The quaternary salt will have drastically different solubility, typically being soluble in polar solvents like water or methanol but insoluble in nonpolar organic solvents like diethyl ether or hexanes, while the free base has better solubility in less polar solvents.
Table 2: Expected ¹H NMR Chemical Shift Comparison
| Compound | Group | Expected Chemical Shift (ppm, relative) | Rationale |
| This compound | N-CH₃ | Lower Field (e.g., 2.3-2.8 ppm) | Tertiary amine environment. |
| 2,5-Dimethyl-2,5-diazabicyclo[2.2.2]octan-2-ium | N⁺-(CH₃)₂ | Higher Field (e.g., 3.0-3.5 ppm) | Deshielding effect of the positive charge on the quaternary nitrogen. |
| This compound | N-H | Present (may be broad) | Secondary amine proton. |
| 2,5-Dimethyl-2,5-diazabicyclo[2.2.2]octan-2-ium | N-H | Absent | No secondary amine proton. |
Protocol: Purification of this compound from its Quaternary Salt
This protocol leverages the significant difference in solubility between the free base and the charged salt.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent in which both components are soluble, such as methanol or dichloromethane.
-
Precipitation: Slowly add a nonpolar solvent, such as diethyl ether or hexanes, to the stirred solution.
-
Isolation: The quaternary ammonium salt, being ionic, will precipitate out of the solution. The desired mono-methylated free base will remain dissolved in the solvent mixture.
-
Filtration: Filter the mixture to remove the precipitated salt.
-
Recovery: Evaporate the solvent from the filtrate under reduced pressure to recover the purified this compound.
-
Verification: Confirm the purity of the recovered product and the identity of the precipitate by NMR spectroscopy.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 3. Side Products Formation in the Synthesis of Diazabicyclo[2.2.2]octane on Zeolite ZSM‐5 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 6. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 7. scribd.com [scribd.com]
- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Methyl-2,5-diazabicyclo[2.2.2]octane and its Derivatives
Welcome to the technical support center for the purification of 2-Methyl-2,5-diazabicyclo[2.2.2]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile class of bicyclic diamines. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.
Section 1: Frequently Asked Questions (FAQs) & Initial Purification Strategies
This section addresses common queries and provides foundational purification protocols for crude this compound and its derivatives obtained directly from synthesis.
Q1: My initial synthesis of this compound has just finished. What is the recommended initial work-up and purification strategy?
A1: The initial purification of this compound from a crude reaction mixture typically involves an acid-base extraction to isolate the basic amine from non-basic impurities, followed by removal of the protecting group if one was used. A common synthetic route involves the deprotection of a benzoyl-protected precursor using concentrated hydrochloric acid[1].
Initial Work-up Protocol:
-
Acidic Hydrolysis (Deprotection): If your synthesis involves a protecting group like a benzoyl group, refluxing the crude material in concentrated hydrochloric acid is a common deprotection step[1].
-
Solvent Removal: After the reaction is complete, evaporate the solution to dryness in vacuo[1].
-
Trituration: The resulting residue, which is the hydrochloride salt of your product, can be triturated with a non-polar solvent like diethyl ether to remove non-polar impurities. This process involves suspending the solid in the solvent, stirring or grinding, and then decanting the solvent. This can be followed by a similar wash with a more polar solvent like absolute ethanol to remove other impurities[1].
-
Conversion to Free Base (Optional but Recommended for further purification): To convert the hydrochloride salt to the free base for subsequent purification by chromatography or sublimation, dissolve the salt in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12. The free base can then be extracted into an organic solvent like dichloromethane or chloroform.
Section 2: Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for purifying this compound and its derivatives. However, the basic nature of these compounds can lead to challenges.
Q2: My compound is streaking badly on a silica gel column. How can I improve the peak shape and achieve better separation?
A2: Streaking of amines on silica gel is a common issue arising from the acidic nature of silica, which strongly interacts with the basic amine. This can be mitigated by neutralizing the acidic sites on the silica gel or by using an alternative stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at 0.1-2% (v/v) is a common choice. Alternatively, a solution of ammonia in methanol (e.g., 1-10%) can be used as a polar component of the mobile phase[2].
-
Stationary Phase Choice:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds[3]. Basic or neutral alumina should be chosen to avoid strong interactions.
-
Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of amines and can provide excellent peak shapes without the need for mobile phase modifiers.
-
-
TLC Solvent System Scouting: Before running a column, it is crucial to identify a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a retention factor (Rf) of 0.2-0.4 for your target compound and show good separation from impurities[2].
| Compound Polarity | Recommended Starting TLC Solvent System | Notes |
| Non-polar derivatives | 5% Ethyl Acetate in Hexane | Adjust polarity as needed. |
| Moderately polar derivatives | 10-50% Ethyl Acetate in Hexane | A common starting point for many organic compounds[4]. |
| Polar derivatives | 5-10% Methanol in Dichloromethane | Add 0.1-1% triethylamine to prevent streaking[2]. |
| Very polar derivatives | 10% Ammonium Hydroxide in Methanol, used as a 1-10% mixture in Dichloromethane. | For highly polar or water-soluble derivatives[4]. |
Experimental Workflow for TLC Analysis:
Caption: Workflow for TLC solvent system scouting.
Section 3: Purification by Recrystallization and Sublimation
For solid derivatives, recrystallization and sublimation are excellent methods for achieving high purity.
Q3: I am trying to recrystallize this compound, but it is very hygroscopic. What are the best practices for recrystallizing hygroscopic amines?
A3: The hygroscopic nature of many amines, including this compound, can make recrystallization challenging due to the difficulty in obtaining and handling a completely dry product.
Recommended Practices:
-
Solvent Choice: For the free base, a mixture of a polar solvent in which the compound is soluble (e.g., methanol or ethanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether or petroleum ether) can be effective[5]. For the hydrochloride salt, recrystallization from a polar solvent like ethanol or a mixture like chloroform-diethyl ether might be suitable[6].
-
Drying the Product: Due to its hygroscopic nature, drying the purified crystals is critical. This can be achieved by:
-
Azeotropic Distillation: Before the final crystallization step, dissolving the compound in a solvent like benzene or toluene and distilling off the water-solvent azeotrope can effectively remove residual water[5].
-
Drying under Vacuum: Once the crystals are collected, they should be dried under high vacuum, possibly with gentle heating, in the presence of a strong desiccant like phosphorus pentoxide.
-
-
Handling: All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture absorption from the air.
Q4: I am considering sublimation for final purification. What are the key parameters and potential pitfalls?
A4: Sublimation is a powerful technique for purifying volatile solids like 1,4-diazabicyclo[2.2.2]octane (DABCO), a close analog of your compound, and can be applied to this compound as well[5]. It is particularly effective at removing non-volatile impurities.
Sublimation Protocol and Troubleshooting:
Caption: Troubleshooting common issues in sublimation.
Key Parameters:
-
Pressure: A good vacuum (typically <1 mmHg) is essential to lower the sublimation temperature and prevent decomposition.
-
Temperature: The temperature should be high enough to induce sublimation but below the melting point of the compound. A gentle temperature gradient between the sample and the cold finger is crucial.
-
Apparatus: A standard sublimation apparatus with a cold finger is used. Ensure the sample is thoroughly dried before starting to prevent solvent from condensing on the cold finger and washing the product back down[7].
Section 4: Dealing with Specific Impurities
Q5: I suspect my sample is contaminated with an N-oxide derivative. How can I detect and remove this impurity?
A5: N-oxides are common byproducts of reactions involving tertiary amines, especially if oxidative conditions are present. They are significantly more polar than the parent amine.
Detection and Removal:
-
TLC Analysis: N-oxides will typically have a much lower Rf value than the corresponding tertiary amine on silica gel. They may even remain at the baseline in less polar solvent systems.
-
Removal by Chemical Conversion: N-oxides can be reduced back to the parent amine. A mild and effective method is the use of phenylboronic acid[4]. Other reducing agents like TiCl₃ can also be employed[8]. After reduction, the desired amine can be purified using the methods described above.
-
Chromatographic Separation: Due to the significant polarity difference, it is often possible to separate the N-oxide from the desired amine by column chromatography using a more polar eluent to eventually wash the N-oxide off the column after the product has been collected.
Section 5: Purification of Chiral Derivatives
Q6: I have synthesized a chiral derivative of 2,5-diazabicyclo[2.2.2]octane and have a mixture of diastereomers. What are the recommended methods for their separation?
A6: The separation of diastereomers can be challenging due to their similar physical properties. However, several techniques can be employed.
Separation Strategies for Diastereomers:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is a powerful method for both analytical and preparative separation of enantiomers and diastereomers[9]. For some diazabicyclooctane derivatives, chiral column chromatography has been successfully used to separate enantiomers[10].
-
Fractional Recrystallization: If the diastereomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective method for separation on a larger scale. This often requires careful screening of various solvents and solvent mixtures. Seeding with a pure crystal of one diastereomer can sometimes facilitate the selective crystallization of that isomer[11].
-
Diastereomeric Salt Formation: For chiral amines, reaction with a chiral acid can form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. The purified diastereomeric salt can then be treated with a base to regenerate the pure enantiomer of the amine.
References
- 1. prepchem.com [prepchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Item - Synthesis of 2âThio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent βâLactamase Inhibitors - figshare - Figshare [figshare.com]
- 4. Chromatography [chem.rochester.edu]
- 5. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 6. US3951980A - 3-Substituted-8-methyl-3,8-diazabicyclo[3.2.1]octanes - Google Patents [patents.google.com]
- 7. article.scirea.org [article.scirea.org]
- 8. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. reddit.com [reddit.com]
Stability of "2-Methyl-2,5-diazabicyclo[2.2.2]octane" under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-2,5-diazabicyclo[2.2.2]octane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling and stability of this compound.
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound, as a bicyclic diamine, is generally a stable crystalline solid under standard ambient temperature and pressure.[1] However, like its parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), it is hygroscopic and can be sensitive to moisture and strong acids.[2] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.
Q2: How does the stability of this compound compare to DABCO?
A2: The methyl group on one of the nitrogen atoms in this compound introduces some differences compared to the more symmetrical DABCO. The methyl group can slightly increase the electron density on the substituted nitrogen, potentially affecting its basicity and nucleophilicity. While both are stable, the asymmetry in the methylated compound might influence its reactivity in specific chemical transformations.
Q3: Is this compound stable in acidic solutions?
A3: The presence of two basic nitrogen atoms means that this compound will readily react with acids to form ammonium salts. In dilute or weak acidic solutions, the compound will exist in its protonated form, which is generally stable. However, in strong, concentrated acids and at elevated temperatures, the bicyclic ring system can be susceptible to degradation or rearrangement. For instance, the synthesis of the parent compound can involve refluxing a precursor in concentrated hydrochloric acid for an extended period, indicating that the core structure can withstand harsh acidic conditions to some extent.[3] However, prolonged exposure to strong acids, especially at high temperatures, may lead to ring-opening reactions.
Q4: What is the expected behavior of this compound under basic conditions?
A4: this compound is a base itself and is generally stable in the presence of other, non-nucleophilic bases. It is often used as a base catalyst in various organic reactions.[4][5] However, its stability can be compromised under conditions that favor elimination reactions, particularly if one of the nitrogen atoms becomes quaternized.
Q5: Can this compound undergo Hofmann elimination?
A5: Yes, this is a critical consideration for its stability under certain basic conditions. If the tertiary amine is treated with an alkylating agent (like methyl iodide) to form a quaternary ammonium salt, it can undergo Hofmann elimination upon treatment with a strong base (like silver oxide and water, followed by heating).[6][7] This reaction would lead to the cleavage of a C-N bond and the formation of an alkene, breaking the bicyclic ring structure.[8][9]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you might encounter.
Issue 1: Unexpected Side Product Formation in an Acid-Catalyzed Reaction
Scenario: You are using this compound as a ligand or reagent in a reaction performed under acidic conditions, and you observe unexpected side products, possibly with a different molecular weight.
Possible Cause: Ring-opening or rearrangement of the diazabicyclo[2.2.2]octane core. While the bicyclic system is relatively robust, strong acids can catalyze the cleavage of the C-N bonds, especially at elevated temperatures.[10] This can lead to the formation of piperazine derivatives or other rearranged products.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side products in acidic conditions.
Detailed Steps:
-
Reaction Condition Review:
-
Temperature: High temperatures significantly accelerate degradation pathways. Evaluate if the reaction can be performed at a lower temperature.
-
Acid Strength and Concentration: The use of strong, concentrated acids (e.g., concentrated H₂SO₄, HCl) increases the likelihood of ring cleavage. Consider using a milder acid (e.g., acetic acid) or a more dilute solution of the strong acid.
-
-
Product Analysis:
-
Utilize LC-MS to determine the molecular weights of the side products. Look for masses corresponding to ring-opened species, such as N-methylpiperazine derivatives.
-
-
Preventative Measures:
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Acid Choice: If possible, switch to a non-nucleophilic, weaker acid.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh conditions.
-
Issue 2: Degradation of the Compound during Workup with a Strong Base
Scenario: After a reaction where this compound was used, you perform a basic workup (e.g., with NaOH) and observe a loss of your desired product, which contains this moiety.
Possible Cause: If the nitrogen of the this compound moiety became quaternized during the reaction (e.g., by reacting with an alkyl halide), it becomes susceptible to Hofmann elimination under basic conditions, leading to ring cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degradation during basic workup.
Detailed Steps:
-
Analysis of the Reaction Mechanism:
-
Review your reaction scheme to determine if any reagents could have alkylated the nitrogen atoms of this compound. Common alkylating agents include alkyl halides and sulfonates.
-
-
Characterization of the Crude Product:
-
Before workup, take a sample of the crude reaction mixture and analyze it by ¹H NMR. Look for the characteristic signals of the bicyclic core. Compare this to the NMR after the basic workup to confirm if degradation is occurring at this stage.
-
-
Modification of the Workup Protocol:
-
Use a Milder Base: Replace strong bases like NaOH or KOH with milder alternatives such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Temperature Control: Perform the workup at low temperatures (e.g., in an ice bath) to minimize the rate of potential elimination reactions.
-
Avoid Prolonged Exposure: Complete the basic workup as quickly as possible.
-
Section 3: Data Summary and Experimental Protocols
Table 1: General Stability Profile
| Condition | Reagent/Environment | Stability of this compound | Potential Degradation Pathway |
| Acidic | Dilute, weak acids (e.g., 1M Acetic Acid) | Generally Stable (forms salt) | - |
| Concentrated, strong acids (e.g., conc. HCl, H₂SO₄) | Potentially Unstable, especially with heat | Ring-opening to piperazine derivatives | |
| Basic | Non-nucleophilic organic bases (e.g., TEA) | Stable | - |
| Strong aqueous bases (e.g., 6M NaOH) | Stable, unless quaternized | - | |
| Strong base + quaternized nitrogen | Unstable, especially with heat | Hofmann Elimination | |
| Storage | Ambient air | Hygroscopic, potential for slow oxidation | - |
| Inert atmosphere (N₂, Ar), dry | Highly Stable | - |
Protocol 1: General Procedure for an Acid-Sensitive Reaction
This protocol provides a general framework for running a reaction with this compound where acidic conditions are required but stability is a concern.
-
Reagent Preparation:
-
Ensure this compound is dry before use.
-
Use anhydrous solvents if the reaction is sensitive to water.
-
-
Reaction Setup:
-
Combine all reactants except the acid in the reaction vessel under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acid Addition:
-
Slowly add the acidic reagent dropwise to the cooled reaction mixture to control any exotherm.
-
Use the minimum stoichiometric amount of acid required.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at the lowest possible temperature that affords a reasonable reaction rate.
-
Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
-
-
Workup:
-
Quench the reaction by pouring it into a cold, saturated solution of a mild base like sodium bicarbonate.
-
Extract the product promptly with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane | lookchem [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 5. eurjchem.com [eurjchem.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in the synthesis of "2-Methyl-2,5-diazabicyclo[2.2.2]octane"
Welcome to the technical support center for the synthesis of 2-Methyl-2,5-diazabicyclo[2.2.2]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields encountered during the synthesis of this valuable bicyclic diamine. The inherent ring strain and potential for side reactions in the 2,5-diazabicyclo[2.2.2]octane core structure often lead to synthetic difficulties. This document provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2,5-diazabicyclo[2.2.2]octane core, and which is recommended for this compound?
A1: The two primary and most frequently cited methods for constructing the 2,5-diazabicyclo[2.2.2]octane skeleton are the Dieckmann-analogous cyclization and the Hofmann-Löffler-Freytag reaction. For the synthesis of this compound, a Dieckmann-type intramolecular condensation of a suitably substituted piperazine derivative is the more commonly referenced approach. This method involves the formation of a β-keto ester, which is then further manipulated to yield the desired product. The Hofmann-Löffler-Freytag reaction, while powerful for forming nitrogen-containing heterocycles, can be less predictable for this specific bicyclic system and often involves harsh reagents.
Q2: I am experiencing significantly low yields in my Dieckmann cyclization step. What is the primary reason for this?
A2: The principal cause for low yields in the synthesis of the 2,5-diazabicyclo[2.2.2]octane system via Dieckmann-analogous cyclization is the high energy and inherent ring strain of the bicyclo[2.2.2]octane framework.[1] The formation of this bridged bicyclic structure is entropically and enthalpically disfavored compared to more flexible, unstrained ring systems. This high activation energy barrier can lead to incomplete conversion and the prevalence of side reactions.
Q3: My final product is difficult to purify, leading to low isolated yields. What are the common impurities and recommended purification strategies?
A3: Common impurities include unreacted starting materials, polymeric byproducts from intermolecular reactions, and side products from competing cyclization pathways. Due to the basic nature of the diamine product, it can be highly water-soluble, making extraction challenging. Purification is often achieved by a combination of techniques. An initial acid-base extraction can help separate the basic product from neutral or acidic impurities. This is typically followed by column chromatography on silica gel, often using a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonia in methanol to prevent product tailing and improve separation. Recrystallization of the hydrochloride salt is also a viable method for obtaining highly pure material.
Troubleshooting Guide: The Dieckmann Cyclization Approach
This guide focuses on a two-stage synthesis: the Dieckmann-analogous cyclization to form a protected bicyclic intermediate, followed by deprotection to yield this compound.
Stage 1: Dieckmann-Analogous Cyclization of a Substituted Piperazine
A representative precursor for this cyclization is a methyl 2-(4-benzoyl-1-methyl-piperazin-2-yl)acetate. The intramolecular cyclization of this compound would lead to a protected bicyclic ketone.
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Low conversion of starting material | Insufficiently strong base or non-anhydrous conditions. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a dry, aprotic solvent like THF. Ensure all glassware is oven-dried and reagents are anhydrous. |
| High ring strain of the target bicyclic system. | Consider a modified Dieckmann condensation where the intermediate enolate is trapped with a silylating agent like trimethylsilyl chloride (TMS-Cl).[1] This can drive the equilibrium towards the cyclized product. | |
| Reaction temperature is too low or reaction time is too short. | While initial deprotonation is often performed at low temperatures (e.g., -78 °C with LDA), the cyclization may require warming to room temperature or gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Formation of multiple byproducts | Intermolecular condensation leading to polymers or dimers. | Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular reactions. A concentration of 0.01-0.05 M is a good starting point. |
| Competing side reactions due to the reactivity of the enolate. | Ensure a clean and inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation or other side reactions of the enolate. | |
| Hydrolysis of the ester | Presence of water in the reaction mixture. | Meticulously dry all solvents and reagents. Use freshly distilled solvents and freshly opened bases. |
To a solution of methyl 2-(4-benzoyl-1-methyl-piperazin-2-yl)acetate (1.0 eq) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere, add a solution of LDA (1.2 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Diagram of the Dieckmann Cyclization Workflow
A schematic overview of the key stages in the Dieckmann cyclization process.
Stage 2: Hydrolysis of the Benzoyl Protecting Group
The final step is the removal of the benzoyl protecting group to yield the free diamine.
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Incomplete hydrolysis | Insufficient reaction time or acid concentration. | The hydrolysis of the benzoyl group can be slow. Refluxing in concentrated hydrochloric acid for an extended period (e.g., 48 hours) is often necessary.[2] Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Inefficient heating. | Ensure vigorous reflux is maintained throughout the reaction period. | |
| Low isolated yield after work-up | Product loss during extraction due to high water solubility. | After evaporation of the acid, the resulting hydrochloride salt is often triturated with a non-polar solvent like diethyl ether to remove non-polar impurities. The product can then be extracted into a minimal amount of a polar solvent like ethanol.[2] Alternatively, after basification of the aqueous layer, repeated extractions with a more polar organic solvent like chloroform or a mixture of chloroform and isopropanol may be necessary. |
| Difficulty in isolating the free base. | The free base can be hygroscopic and difficult to handle. It is often preferable to isolate and store the product as its hydrochloride salt, which is typically a stable, crystalline solid. |
A solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (1.0 eq) in concentrated hydrochloric acid is refluxed for 48 hours. The solution is then evaporated to dryness under reduced pressure. The residue is triturated with diethyl ether, and the supernatant is decanted after centrifugation. This process is repeated with absolute ethanol to dissolve the product hydrochloride salt, leaving behind insoluble impurities. The ethanolic solution is then evaporated to yield this compound dihydrochloride.[2]
Logical Troubleshooting Flow for Low Yields
A decision tree to systematically troubleshoot low yields in the synthesis.
References
Technical Support Center: Managing Hygroscopicity of 2-Methyl-2,5-diazabicyclo[2.2.2]octane Salts
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the hygroscopic nature of 2-Methyl-2,5-diazabicyclo[2.2.2]octane and its various salt forms. As a chiral bicyclic diamine, this compound is a valuable building block in medicinal chemistry, and understanding its interaction with atmospheric moisture is critical for experimental reproducibility, stability, and the overall integrity of your research. This document is structured to provide both quick answers through FAQs and in-depth troubleshooting guidance for specific challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the hygroscopicity of this compound salts.
Q1: Is this compound and its salts hygroscopic?
A1: Yes. The dihydrochloride salt of this compound has been noted to be hygroscopic.[1] Generally, amine salts, particularly those with a high affinity for water, tend to be hygroscopic. The related compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is also well-documented as a hygroscopic solid.[2][3][4][5] Therefore, it is crucial to handle all forms of this compound and its salts as moisture-sensitive materials.
Q2: What is hygroscopicity and why is it a concern for my experiments?
A2: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[6] For a solid compound like the salts of this compound, this can lead to several experimental issues:
-
Inaccurate Weighing: The absorption of water will lead to an overestimation of the mass of the compound, resulting in incorrect molar calculations for reactions and assays.
-
Physical Changes: Moisture uptake can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[6]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, leading to impurities and a decrease in the active compound's purity and potency.[7]
-
Impact on Reaction Kinetics and Yield: In moisture-sensitive reactions, the introduction of water can quench reagents, catalyze side reactions, or alter the reaction rate, ultimately leading to lower yields and impure products.[8]
-
Altered Solid-State Properties: For drug development professionals, changes in hydration state can affect critical properties like crystallinity, solubility, and dissolution rate, which are vital for the performance of a final drug product.[9]
Q3: How can I determine the extent of hygroscopicity for my specific salt of this compound?
A3: The most accurate method for characterizing hygroscopicity is Dynamic Vapor Sorption (DVS) .[1][10][11][12] DVS analysis measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[13] The resulting sorption/desorption isotherm provides critical information about the material's affinity for water, the critical humidity levels for significant water uptake, and whether hydrates are formed.[14][15]
Q4: How should I store salts of this compound?
A4: Proper storage is the first line of defense against moisture-related issues. Follow these guidelines:
-
Airtight Containers: Always store the compound in a tightly sealed, airtight container.
-
Inert Atmosphere: For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon).
-
Desiccator: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).
-
Controlled Environment: If possible, store in a controlled environment with low relative humidity.[16] For long-term storage, ICH guidelines often recommend conditions such as 25°C / 60% RH, but for highly hygroscopic materials, much lower humidity is preferable.[16]
II. Troubleshooting Guide: Common Issues in the Lab
This section provides a problem-solution format to address specific challenges you may encounter during your experiments.
| Problem/Observation | Potential Cause(s) | Recommended Actions & Solutions |
| Difficulty in obtaining a consistent weight of the salt. | The compound is rapidly absorbing atmospheric moisture during weighing. | 1. Minimize Exposure Time: Weigh the compound as quickly as possible. Have all necessary equipment and materials ready before opening the container. 2. Use a Weighing Glove Box or Bag: If available, perform weighing inside a glove box with a controlled inert atmosphere. A glove bag flushed with nitrogen is a more accessible alternative. 3. Weighing by Difference: Pre-weigh a sealed vial containing the compound. Dispense the required amount directly into the reaction vessel and re-weigh the vial. The difference in weight is the amount of compound used. |
| The powder has formed clumps or a solid cake in the storage container. | The container was not sealed properly, or it was opened frequently in a humid environment, leading to significant moisture uptake. | 1. Drying the Material: Before use, the material must be thoroughly dried. (See Protocol 1 for drying techniques). 2. Breaking up Clumps: After drying, gently break up any remaining clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box). 3. Improve Storage Practices: After drying, immediately transfer the material to a new, dry, and tightly sealed container. Store this container in a desiccator. For frequently used materials, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material.[12] |
| A moisture-sensitive reaction is failing or giving low yields when using a this compound salt. | The hygroscopic salt is introducing water into the reaction mixture, quenching sensitive reagents or catalysts. | 1. Dry the Reagent: Ensure the salt is rigorously dried immediately before use (see Protocol 1). 2. Use Anhydrous Techniques: Handle the dried salt and all other reagents and solvents under strictly anhydrous conditions. This includes using flame-dried glassware, inert atmosphere (nitrogen or argon), and dry solvents. 3. Consider an Alternative Form: If available, the free base of this compound may be less hygroscopic than its salts. However, this will have different solubility and reactivity profiles that must be considered. |
| Inconsistent results in biological or analytical assays. | The effective concentration of your stock solution is lower than calculated due to water content in the weighed solid. | 1. Characterize Water Content: Determine the water content of the solid using Karl Fischer titration before preparing solutions. Adjust the mass of the solid used to account for the water content. 2. Prepare and Standardize a Stock Solution: Prepare a stock solution from the hygroscopic solid. Determine the exact concentration of this solution using a suitable analytical method (e.g., titration, quantitative NMR). Use this standardized stock solution for your experiments. |
| Observed changes in the physical appearance (e.g., color, crystal form) of the solid over time. | Moisture uptake may be inducing a phase transition, such as the formation of a hydrate or a change in polymorphic form. | 1. Analytical Characterization: Analyze the material using techniques like Powder X-Ray Diffraction (PXRD) to check for changes in crystallinity and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to investigate thermal events related to hydration. 2. Controlled Humidity Storage: Store the material under controlled and low humidity conditions to prevent these transformations.[6] |
III. Experimental Protocols & Methodologies
Protocol 1: Drying Hygroscopic this compound Salts
Causality: It is essential to remove absorbed water before weighing and use in moisture-sensitive applications to ensure accurate stoichiometry and prevent unwanted side reactions. The choice of drying method depends on the thermal stability of the compound.
Step-by-Step Methodology:
-
Initial Assessment: Check the manufacturer's technical data sheet or relevant literature for the melting point and thermal stability of the specific salt you are using. This will determine the maximum safe drying temperature.
-
Method A: High Vacuum Drying (Preferred Method)
-
Place a thin layer of the salt in a clean, dry round-bottom flask or Schlenk flask.
-
Connect the flask to a high-vacuum line (<1 mmHg).
-
Gently heat the flask in a heating bath to a temperature well below the compound's melting or decomposition point (e.g., 40-60 °C).
-
Dry for several hours (e.g., 4-12 hours) or until a constant weight is achieved.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).
-
-
Method B: Oven Drying
-
Place the salt in a clean, dry, and loosely covered glass container (e.g., a watch glass covered with another, or a beaker covered with a watch glass).
-
Place the container in a vacuum oven.
-
Heat the oven to a safe temperature (e.g., 60-80 °C, depending on thermal stability) and apply a vacuum.
-
Dry for an extended period (e.g., 12-24 hours).
-
To remove the sample, turn off the vacuum and backfill the oven with a dry, inert gas if possible. Quickly transfer the dried sample to a desiccator to cool.
-
-
Verification of Dryness (Optional but Recommended):
-
After drying, a sample can be analyzed by Karl Fischer titration to quantify the residual water content.
-
Protocol 2: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)
Causality: DVS provides quantitative data on the interaction of your material with water vapor, allowing for a risk assessment of its hygroscopic behavior and informing decisions on handling, storage, and formulation.
Step-by-Step Methodology (General Procedure):
-
Sample Preparation: Place a small, accurately weighed amount of the pre-dried salt (typically 5-20 mg) onto the DVS sample pan.
-
Initial Drying: Equilibrate the sample at 0% relative humidity (RH) at a constant temperature (e.g., 25 °C) until a stable mass is recorded. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[14]
-
Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The instrument software plots the percentage change in mass against the RH to generate a sorption-desorption isotherm. This plot reveals:
-
The total amount of water sorbed at different humidity levels.
-
The presence of hysteresis (a difference between the sorption and desorption curves), which can indicate changes in the material's structure or porosity.
-
Sharp steps in the isotherm, which may signify a phase transition, such as the formation of a hydrate.
-
IV. Data Presentation & Visualization
Hygroscopicity Classification
The European Pharmacopoeia provides a classification system for hygroscopicity based on the mass increase of a substance after storage at 25°C and 80% RH for 24 hours.[1] While specific data for this compound salts is not publicly available, the results from a DVS experiment can be used to classify your material according to the table below.
| Classification | Weight Increase (% w/w) | Description |
| Non-hygroscopic | < 0.2% | Essentially no water uptake. |
| Slightly hygroscopic | ≥ 0.2% but < 2% | Minor water uptake. |
| Hygroscopic | ≥ 2% but < 15% | Significant water uptake. |
| Very hygroscopic | ≥ 15% | Substantial water uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid. | The solid dissolves in the absorbed water. |
Table adapted from the European Pharmacopoeia classification.[1]
Workflow for Handling a New Batch of this compound Salt
References
- 1. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 2. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 3. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light enhanced moisture degradation of perovskite solar cell material CH3NH3PbI3 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 7. researchgate.net [researchgate.net]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. mt.com [mt.com]
- 12. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 13. ardena.com [ardena.com]
- 14. tj-pacific.com [tj-pacific.com]
- 15. absortech.com [absortech.com]
- 16. researchgate.net [researchgate.net]
Preventing over-methylation of "2-Methyl-2,5-diazabicyclo[2.2.2]octane"
Welcome to the technical support center for "2-Methyl-2,5-diazabicyclo[2.2.2]octane." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and modification of this compound, with a specific focus on preventing over-methylation. Our goal is to equip you with the expertise and field-proven insights necessary for successful and reproducible experimentation.
Introduction to the Challenge: Selective Methylation
"this compound" presents a unique challenge in synthetic chemistry due to its distinct nitrogen centers: a secondary amine at the 2-position and a tertiary amine at the 5-position within a rigid bicyclic framework. The primary objective for many researchers is the selective methylation of the secondary amine to yield "2,5-Dimethyl-2,5-diazabicyclo[2.2.2]octane" while avoiding the formation of the over-methylated quaternary ammonium salt. This guide will provide a comprehensive overview of the principles and practical steps to achieve this selectivity.
Troubleshooting Guide: Preventing Over-Methylation
This section addresses specific issues you may encounter during the methylation of "this compound."
Question 1: My reaction is producing a significant amount of a highly polar, insoluble byproduct. How can I confirm if this is the quaternary ammonium salt and how do I prevent its formation?
Answer:
The formation of a highly polar, often insoluble, byproduct is a classic indicator of over-methylation, leading to a quaternary ammonium salt.
Confirmation of Quaternary Salt Formation:
-
NMR Spectroscopy: The most definitive method for identification is Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the methyl groups on the quaternized nitrogen will show a characteristic downfield shift compared to the N-methyl groups of the tertiary amine. Similarly, in the ¹³C NMR spectrum, the carbons of the N⁺-methyl groups and the adjacent methylene carbons will be shifted downfield.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a cationic species with a mass corresponding to the addition of a methyl group to your desired product.
Strategies to Prevent Quaternization:
The key to preventing over-methylation lies in controlling the reactivity of your methylating agent and the reaction conditions.
-
Choice of Methylating Agent: Avoid highly reactive methylating agents like methyl iodide or dimethyl sulfate, which are known to readily form quaternary salts. The Eschweiler-Clarke reaction is a highly recommended alternative for methylating secondary amines to tertiary amines without the risk of quaternization.[1][2] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The reaction mechanism inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form an iminium ion, which is a key intermediate.[3]
-
Stoichiometry and Order of Addition: Precise control over the stoichiometry of the reagents is crucial. Use a slight excess (1.1-1.2 equivalents) of formaldehyde and formic acid relative to the secondary amine. Adding the amine to the formaldehyde/formic acid mixture can sometimes help maintain a low concentration of the reactive amine, further reducing the chance of over-methylation.
-
Reaction Temperature and Time: Monitor the reaction closely. The Eschweiler-Clarke reaction is typically heated, but excessive temperatures or prolonged reaction times can lead to side reactions. Start with moderate temperatures (e.g., 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Question 2: I am attempting a selective monomethylation of the secondary amine, but I am observing methylation at the tertiary amine as well. How can I improve the selectivity?
Answer:
Achieving selective monomethylation at the secondary amine in the presence of a tertiary amine requires careful consideration of steric and electronic factors.
Understanding the Reactivity:
While the tertiary amine is generally more nucleophilic than the secondary amine, the rigid bicyclic structure of "this compound" introduces significant steric hindrance around the tertiary nitrogen (N-5).[4][5] This steric hindrance can be exploited to favor methylation at the less hindered secondary amine (N-2).
Strategies for Improved Selectivity:
-
Bulky Methylating Agents: While not common for simple methylation, employing a methylating agent with increased steric bulk could potentially enhance selectivity for the less hindered secondary amine. However, this approach may also significantly reduce the overall reaction rate.
-
Reductive Amination (Eschweiler-Clarke Reaction): This remains the most reliable method. The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced. The tertiary amine cannot participate in this initial step, thus ensuring high selectivity for the methylation of the secondary amine.[1][2]
-
Low Temperature Conditions: If using a traditional alkylating agent (with caution), running the reaction at a lower temperature will favor the kinetically controlled product, which is more likely to be the result of methylation at the less sterically hindered secondary amine.
Question 3: My NMR spectrum is complex, and I'm having trouble distinguishing between the starting material, the desired product, and the over-methylated species. What are the expected chemical shifts?
Answer:
Interpreting the NMR spectrum correctly is critical for assessing the success of your reaction. While specific chemical shifts can vary based on the solvent and other conditions, here are some general guidelines for ¹H NMR in CDCl₃:
| Compound | Key Proton Signals | Approximate Chemical Shift (ppm) |
| This compound (Starting Material) | N-CH₃ (at N-2) | ~2.3-2.5 |
| Bicyclic CH₂ protons | ~2.7-3.2 | |
| N-H (at N-2) | Broad signal, variable | |
| 2,5-Dimethyl-2,5-diazabicyclo[2.2.2]octane (Desired Product) | N-CH₃ (at N-2) | ~2.3-2.5 |
| N-CH₃ (at N-5) | ~2.4-2.6 | |
| Bicyclic CH₂ protons | ~2.8-3.3 | |
| 2,5,5-Trimethyl-2,5-diazoniabicyclo[2.2.2]octane Salt (Over-methylated) | N⁺-(CH₃)₂ (at N-5) | Downfield shift to ~3.0-3.5 |
| N-CH₃ (at N-2) | Slight downfield shift | |
| Bicyclic CH₂ protons | Downfield shift |
Note: These are estimated values. It is highly recommended to acquire reference spectra of your starting material and, if possible, the desired product for accurate comparison.
Visualization of the Methylation Process:
References
- 1. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. spectrabase.com [spectrabase.com]
- 4. osti.gov [osti.gov]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning Issues with 2-Methyl-2,5-diazabicyclo[2.2.2]octane
Welcome to the technical support center for addressing catalyst poisoning challenges involving 2-Methyl-2,5-diazabicyclo[2.2.2]octane. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate catalyst deactivation in their experiments. As Senior Application Scientists, we have compiled this information based on established principles of catalysis and extensive field experience.
Troubleshooting Guide
This section provides in-depth answers to specific problems you may encounter when using this compound in your catalytic reactions.
Question 1: My palladium-catalyzed cross-coupling reaction has stalled or is showing significantly reduced conversion after introducing this compound. How can I confirm if catalyst poisoning is the cause?
Answer:
When a palladium-catalyzed reaction underperforms in the presence of this compound, catalyst poisoning is a primary suspect. Nitrogen-containing compounds, particularly bidentate amines, are well-known inhibitors of hydrogenation catalysts and can poison precious metal catalysts like palladium.[1][2] The lone pair of electrons on the nitrogen atoms can strongly chemisorb to the active metal sites, blocking them from reactant molecules.[1][3]
Here is a systematic approach to diagnose the issue:
Step-by-Step Diagnostic Protocol:
-
Baseline Comparison: Run a control reaction under identical conditions but without this compound. If this reaction proceeds as expected, it strongly suggests the diamine is the inhibiting species.
-
Incremental Addition Experiment: Start a standard reaction and monitor its progress (e.g., by TLC, GC, or LC-MS). Once the reaction is proceeding at a steady rate, introduce a stoichiometric equivalent of this compound. A sudden drop in reaction rate is a strong indicator of poisoning.
-
Catalyst Loading Variation: Double the catalyst loading in the presence of the diamine. If the reaction rate increases, it suggests that the initial catalytic sites were titrated by the poison.
-
Ex-situ Catalyst Characterization: If you are using a heterogeneous catalyst (e.g., Pd on carbon), you can analyze the recovered catalyst. Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of adsorbed nitrogen species on the catalyst surface.
Below is a workflow diagram for diagnosing catalyst poisoning:
Caption: A flowchart for systematically diagnosing catalyst poisoning by this compound.
Question 2: I've confirmed that this compound is poisoning my catalyst. What are the potential mechanisms of this poisoning?
Answer:
Catalyst deactivation by nitrogen-containing compounds like this compound can occur through several mechanisms, primarily chemical in nature.[3][4]
Primary Poisoning Mechanisms:
-
Competitive Adsorption (Reversible Poisoning): The diamine, acting as a Lewis base, competes with the reactants for the active sites on the catalyst surface.[1] This is a form of reversible poisoning, and its severity depends on the relative concentrations and binding affinities of the poison and reactants.
-
Strong Chemisorption (Irreversible Poisoning): Due to the presence of two nitrogen atoms, this compound can act as a bidentate ligand, forming a stable chelate with the metal center of the catalyst. This strong binding can be considered quasi-irreversible under typical reaction conditions, effectively rendering the active site permanently blocked.[3]
-
Leaching of the Active Metal: In some cases, strong complexation between the diamine and the metal can lead to the leaching of the metal from its support into the reaction medium, causing a loss of active catalyst.[2] This is particularly relevant for supported catalysts like Pd/C.
The likely mechanism of poisoning is illustrated below:
References
Technical Support Center: Mastering Stereoselectivity with 2-Methyl-2,5-diazabicyclo[2.2.2]octane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2,5-diazabicyclo[2.2.2]octane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the improvement of stereoselectivity in reactions involving this versatile chiral auxiliary and organocatalyst. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic outcomes.
Introduction to Stereochemical Control
This compound is a rigid, bicyclic diamine that has gained traction as a valuable chiral scaffold and catalyst in asymmetric synthesis. Its conformational rigidity is a key attribute that can impart a high degree of stereochemical control in a variety of chemical transformations. However, achieving the desired stereoselectivity can be a nuanced process, often requiring careful optimization of reaction parameters. This guide addresses common challenges and provides actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Considerations
Question 1: We are observing low enantiomeric excess (ee) or diastereomeric ratio (dr) in our reaction catalyzed by a derivative of 2,5-diazabicyclo[2.2.2]octane. What are the primary factors we should investigate?
Answer: Low stereoselectivity is a common initial challenge. The primary factors influencing the stereochemical outcome of a reaction are multifaceted and often interconnected. A systematic approach to optimization is crucial. We recommend investigating the following, in order of probable impact:
-
Catalyst/Ligand Structure: The steric and electronic properties of the catalyst are paramount. The substituents on the diazabicyclo[2.2.2]octane core play a direct role in creating the chiral environment.[1][2] Even subtle modifications can have a profound effect on stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and catalyst aggregation. A solvent screen is often the most effective initial step in optimization.
-
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the major stereoisomer.
-
Additives: The presence of co-catalysts, Brønsted or Lewis acids/bases, or even salts can significantly impact the reaction pathway and stereochemical induction.
-
Substrate Concentration: Changes in concentration can affect the kinetics of the reaction and, in some cases, the aggregation state of the catalyst, thereby influencing stereoselectivity.
Specific Troubleshooting Scenarios
Question 2: We are attempting an asymmetric Diels-Alder reaction and obtaining a nearly racemic mixture. How can we improve the enantioselectivity?
Answer: For Diels-Alder reactions, the facial selectivity is dictated by the precise orientation of the dienophile with respect to the diene, as influenced by the chiral catalyst. To enhance enantioselectivity:
-
Modify the Catalyst: The steric bulk at the nitrogen atoms of the diazabicyclo[2.2.2]octane scaffold is critical. Consider synthesizing derivatives with bulkier substituents to create a more defined chiral pocket. This can be achieved by modifying the synthetic route to the catalyst itself.
-
Solvent Screening: Start with non-polar solvents like toluene or dichloromethane, as they are less likely to interfere with the catalyst-substrate complex. Then, explore more polar aprotic solvents.
-
Lewis Acid Additives: In some cases, the addition of a mild Lewis acid can enhance the rate and selectivity by coordinating to the dienophile and increasing its reactivity in a stereodefined manner.
-
Temperature Reduction: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to amplify the energetic difference between the diastereomeric transition states.
Question 3: In a Dieckmann-analogous cyclization, we are struggling with poor diastereoselectivity. What strategies can be employed to favor the formation of one diastereomer?
Answer: The diastereoselectivity in Dieckmann-type cyclizations is often governed by the conformation of the intermediate enolate. To improve this:
-
Base Selection: The choice of base is critical. Bulky bases like lithium bis(trimethylsilyl)amide (LiHMDS) can favor the formation of a specific enolate geometry.
-
Trapping of Intermediates: The intermediate hemiketal anion can sometimes be trapped, for instance with Me3SiCl, to yield a mixed methyl silyl ketal, which can lock in a specific stereochemistry.[3]
-
Chelation Control: The formation of a chelated intermediate, for example with a sodium cation, can be responsible for high diastereoselectivity by rigidifying the transition state.[3] Consider using sodium-based strong bases if applicable.
-
Solvent Effects: The solvent can influence the aggregation of the base and the solvation of the enolate, thereby affecting the facial selectivity of the cyclization. Ethereal solvents like THF are a good starting point.
Question 4: Our organocatalytic Mannich reaction is sluggish and provides low stereoselectivity. What adjustments should we consider?
Answer: For Mannich reactions, the formation of the enamine or enolate intermediate and its subsequent reaction with the imine are key stereodetermining steps.
-
Co-catalyst/Additive: The use of an acid co-catalyst is common in enamine catalysis to facilitate both enamine formation and imine activation. A screen of Brønsted acids (e.g., benzoic acid derivatives) is recommended.
-
Bifunctional Catalysis: Consider designing a catalyst derivative that incorporates a Brønsted acidic group. This bifunctional approach, where the catalyst can both activate the nucleophile and the electrophile, can lead to a more organized and selective transition state.[4]
-
Solvent Choice: The solvent can influence the equilibrium of enamine formation and the solubility of the intermediates. Apolar, non-coordinating solvents often provide a "cleaner" reaction environment.
-
Substrate Design: The electronic nature of the substituents on both the ketone/ester and the imine can significantly impact reactivity and selectivity. More electron-withdrawing groups on the imine can increase its reactivity.
Experimental Protocols & Data
General Protocol for Reaction Optimization
A systematic approach is key to efficiently optimizing stereoselectivity. The following workflow is a recommended starting point:
Caption: A systematic workflow for optimizing the stereoselectivity of a reaction.
Table 1: Common Solvents and Their Potential Impact on Stereoselectivity
| Solvent | Polarity | Coordinating Ability | General Application Notes |
| Toluene | Low | Low | Good starting point for many reactions, promotes catalyst-substrate interactions. |
| Dichloromethane (DCM) | Medium | Low | Often a good choice, but can sometimes lead to different selectivities than toluene. |
| Tetrahydrofuran (THF) | Medium | High | Coordinating solvent, can stabilize charged intermediates or interact with the catalyst. |
| Acetonitrile (MeCN) | High | High | Polar aprotic solvent, can significantly alter the reaction pathway. |
| Hexane | Very Low | Very Low | Useful for minimizing solvent-catalyst interactions. |
Advanced Concepts in Stereocontrol
Question 5: We have optimized all standard parameters but are still unable to achieve the desired level of stereoselectivity. What advanced strategies could be explored?
Answer: When standard optimizations are insufficient, consider these advanced strategies:
-
Non-linear Effects: Investigate the relationship between the enantiomeric excess of the catalyst and the product. A positive non-linear effect can indicate the formation of highly active and selective catalyst aggregates.
-
Remote Stereocontrol: The stereocenter in your substrate may be influencing the outcome. Consider how remote stereocenters might be relaying stereochemical information to the reacting center.
-
Dynamic Kinetic Resolution: If your starting material is a racemic mixture and the reaction conditions allow for the epimerization of the unreacted enantiomer, you may be able to achieve a dynamic kinetic resolution, leading to a high yield of a single stereoisomer.
-
Computational Modeling: In silico modeling of the transition states can provide valuable insights into the factors governing stereoselectivity and guide the rational design of a more effective catalyst.
Logical Decision Tree for Troubleshooting
Caption: A decision tree to guide the troubleshooting process for low stereoselectivity.
Conclusion
Improving the stereoselectivity of reactions involving this compound and its derivatives is a systematic process of identifying and optimizing the key parameters that govern the stereochemical outcome. By methodically addressing factors such as catalyst structure, solvent, temperature, and additives, researchers can unlock the full potential of this powerful chiral scaffold. This guide provides a foundational framework for troubleshooting and optimization, but it is important to remember that each reaction is unique and may require a tailored approach.
References
Navigating Reaction Work-ups with 2-Methyl-2,5-diazabicyclo[2.2.2]octane: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2,5-diazabicyclo[2.2.2]octane. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to streamline your reaction work-up procedures. The unique bridged structure and basicity of this diamine can present challenges in product purification. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to optimize your specific reaction work-up.
Understanding the Key Properties of this compound
A successful work-up strategy begins with a solid understanding of the physical and chemical properties of the compounds involved. This compound is a tertiary amine with a rigid bicyclic structure. Its properties are similar to the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO).
| Property | Estimated Value/Characteristic | Implication for Work-up |
| Molecular Weight | 126.21 g/mol | Relatively low, can be volatile under high vacuum. |
| pKa of Conjugate Acid | ~9.0 - 9.5 (estimated) | Basic. Readily protonated by aqueous acids. |
| Solubility | Soluble in water and many organic solvents. | Can be challenging to remove by simple extraction without chemical modification. |
| Form | Typically a solid at room temperature. | Can be filtered if it precipitates as a salt. |
| Hygroscopic Nature | Likely hygroscopic. | Store in a desiccator to prevent absorption of atmospheric moisture. |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My primary challenge is removing residual this compound from my organic product. What is the most effective method?
The most robust method for removing this basic impurity is an acid-base extraction . The principle lies in converting the water-insoluble amine into a water-soluble salt by protonation with an acid.[1][2][3][4]
Causality: this compound, being a tertiary amine, readily reacts with acids to form an ammonium salt. This salt is ionic and therefore preferentially dissolves in the aqueous phase, allowing for its separation from your non-basic organic product which remains in the organic phase.
Step-by-Step Protocol for Acid Wash:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous acid solution. Good choices include 1 M HCl, 5% citric acid, or 1 M NH₄Cl (for very acid-sensitive products). The volume of the aqueous wash should be approximately one-third to one-half the volume of the organic layer.
-
Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the protonated this compound salt.
-
Drain the aqueous layer.
-
Repeat the acid wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with brine to remove any residual water.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain your purified product.
References
Validation & Comparative
A Comparative Study of 2-Methyl-2,5-diazabicyclo[2.2.2]octane and DABCO as Catalysts in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organocatalysis, bicyclic diamines have carved out a significant niche, offering a unique combination of basicity, nucleophilicity, and structural rigidity. Among these, 1,4-diazabicyclo[2.2.2]octane (DABCO) has emerged as a workhorse catalyst, valued for its efficacy, low cost, and environmentally benign nature.[1][2] This guide provides an in-depth comparison of DABCO with a structurally related analog, 2-Methyl-2,5-diazabicyclo[2.2.2]octane, exploring how a single methyl group can potentially modulate catalytic performance. While direct comparative experimental data between these two specific catalysts is limited in publicly accessible literature, this guide will leverage established principles of physical organic chemistry to predict and rationalize their relative behaviors, offering valuable insights for catalyst design and selection.
DABCO: The Archetypal Bicyclic Amine Catalyst
DABCO is a highly versatile and widely employed organocatalyst in a vast array of organic transformations.[3][4] Its catalytic prowess stems from its unique structural and electronic properties. The caged structure provides steric accessibility to the lone pairs on the nitrogen atoms, making it a potent nucleophile and Brønsted base.
DABCO's catalytic activity has been extensively documented in numerous reactions, including:
-
Baylis-Hillman Reaction: DABCO is the quintessential catalyst for the Baylis-Hillman reaction, facilitating the coupling of aldehydes and activated alkenes.[5][6][7]
-
Cycloaddition Reactions: It effectively catalyzes various cycloaddition reactions, playing a crucial role in the synthesis of complex cyclic systems.
-
Coupling Reactions: DABCO has been successfully employed as a ligand or base in various metal-catalyzed cross-coupling reactions.
-
Knoevenagel Condensation: Its basicity promotes the condensation between active methylene compounds and carbonyls.
-
N-alkylation Reactions: DABCO has been shown to be an extremely active catalyst for the N-methylation of indoles using green reagents like dimethyl carbonate.[8][9]
The broad utility of DABCO underscores its importance as a benchmark catalyst against which new bicyclic diamine catalysts are often compared.
This compound: A Contender with a Twist
This compound is a structural isomer of a simple N-methylated DABCO. The synthesis of the 2,5-diazabicyclo[2.2.2]octane core has been achieved through methods like the Dieckmann-analogous cyclization.[1] The introduction of a methyl group at the 2-position introduces both electronic and steric perturbations to the parent scaffold, which are expected to influence its catalytic activity.
A Head-to-Head Comparison: Predicting Performance
In the absence of direct experimental comparisons, we can predict the relative catalytic performance of this compound versus DABCO by considering the fundamental effects of the methyl substituent.
Electronic Effects: The Inductive Push
The methyl group is a well-known electron-donating group through an inductive effect. This property is anticipated to have the following consequences for this compound compared to DABCO:
-
Increased Basicity: The electron-donating methyl group will increase the electron density on the adjacent nitrogen atom, making it a stronger Brønsted base. This enhanced basicity could accelerate reactions where proton abstraction is the rate-determining step.
-
Enhanced Nucleophilicity: Similarly, the increased electron density on the nitrogen should enhance its nucleophilicity. In reactions where the nucleophilic attack of the catalyst is crucial, such as the Baylis-Hillman reaction, this could lead to an increased reaction rate.
Steric Effects: The Bulky Neighbor
The introduction of a methyl group also brings about a significant increase in steric bulk around one of the nitrogen atoms. This steric hindrance is likely to have the opposite effect to the electronic enhancement:
-
Hindered Approach: The methyl group can sterically impede the approach of the catalyst to the substrate molecules. In reactions sensitive to steric crowding, this could lead to a decrease in the reaction rate.
-
Altered Selectivity: In reactions involving prochiral substrates, the steric bulk of the methyl group could influence the facial selectivity of the attack, potentially leading to different diastereomeric or enantiomeric outcomes compared to the more symmetric DABCO.
The Baylis-Hillman Reaction: A Case Study for Comparison
The Baylis-Hillman reaction serves as an excellent model to dissect the competing electronic and steric effects. The mechanism, initiated by the nucleophilic attack of the amine catalyst on the activated alkene, is highly sensitive to both the nucleophilicity and steric encumbrance of the catalyst.[5]
Catalytic Cycle of the DABCO-catalyzed Baylis-Hillman Reaction
Caption: A simplified mechanism of the DABCO-catalyzed Baylis-Hillman reaction.
For this compound, the enhanced nucleophilicity from the electron-donating methyl group would be expected to accelerate the initial addition to the activated alkene. However, the steric bulk of the same methyl group could hinder this very step, as well as the subsequent attack of the zwitterionic intermediate on the aldehyde. The overall observed rate would be a reflection of the balance between these two opposing factors.
Comparative Performance Predictions
| Catalyst | Property | Predicted Effect on Baylis-Hillman Reaction Rate | Rationale |
| DABCO | Baseline | Reference Rate | Well-established catalyst with balanced nucleophilicity and steric accessibility. |
| This compound | Increased Basicity & Nucleophilicity | Potentially Faster | The electron-donating methyl group enhances the nucleophilic character of the nitrogen, potentially accelerating the initial Michael addition step. |
| Increased Steric Hindrance | Potentially Slower | The bulky methyl group may hinder the approach of the catalyst to the substrates, slowing down the reaction. The net effect will depend on the specific substrates used. |
Experimental Protocols: A Foundation for Comparison
To empirically validate these predictions, a standardized experimental protocol is essential. The following provides a general procedure for a comparative study of DABCO and this compound in the Baylis-Hillman reaction.
Experimental Workflow for Catalyst Comparison
Caption: A generalized workflow for comparing the catalytic efficiency of DABCO and its methylated analog.
Step-by-Step Protocol:
-
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Activated alkene (e.g., methyl acrylate)
-
DABCO
-
This compound
-
Solvent (e.g., DMSO or THF)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
-
Reaction Setup (for each catalyst):
-
To a clean, dry vial, add the aldehyde (1 mmol), activated alkene (1.2 mmol), and the internal standard (0.5 mmol).
-
Add the solvent (2 mL).
-
Add the catalyst (0.1 mmol, 10 mol%).
-
Seal the vial and stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot with a suitable solvent (e.g., ethyl acetate) and adding a small amount of a weak acid (e.g., saturated NH4Cl solution) to neutralize the catalyst.
-
-
Analysis:
-
Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and the product.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each catalyst.
-
Calculate the final yield of the product after the reaction has gone to completion.
-
Conclusion and Future Outlook
While DABCO remains a highly effective and popular organocatalyst, the exploration of its derivatives, such as this compound, offers an exciting avenue for fine-tuning catalytic activity. The interplay of electronic and steric effects introduced by the methyl group presents a classic case of structure-activity relationship that warrants further experimental investigation.
The predicted increase in basicity and nucleophilicity of this compound could translate to higher catalytic efficiency in certain reactions, provided that steric hindrance does not become the dominant factor. For reactions involving smaller substrates, the methylated catalyst might indeed prove to be superior. Conversely, for bulkier reactants, the less hindered DABCO may remain the catalyst of choice.
Ultimately, a systematic experimental study as outlined above is necessary to definitively elucidate the comparative performance of these two catalysts. Such a study would not only provide valuable data for catalyst selection but also contribute to a deeper understanding of the fundamental principles governing organocatalysis, paving the way for the rational design of next-generation bicyclic diamine catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review | Semantic Scholar [semanticscholar.org]
- 5. Baylis-Hillman Reaction [organic-chemistry.org]
- 6. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 7. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Dual nucleophilic catalysis with DABCO for the N-methylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methyl-2,5-diazabicyclo[2.2.2]octane and Other Bicyclic Diamines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, bicyclic diamines serve as pivotal building blocks and catalysts. Their rigid, three-dimensional structures offer unique stereochemical control and reactivity, making them invaluable in the synthesis of complex molecules, including pharmaceuticals. This guide provides an in-depth comparison of 2-Methyl-2,5-diazabicyclo[2.2.2]octane with other prominent bicyclic diamines, focusing on their structural nuances and the resulting implications for their application in synthesis.
Introduction to Bicyclic Diamines: A Tale of Two Isomers
The diazabicyclo[2.2.2]octane framework exists in two isomeric forms: the well-known and commercially available 1,4-diazabicyclo[2.2.2]octane (DABCO), and the less common 2,5-diazabicyclo[2.2.2]octane. Their distinct nitrogen atom placements lead to significant differences in symmetry, basicity, and steric environment, which in turn dictate their utility in chemical synthesis.
DABCO, with its two bridgehead nitrogen atoms, is a highly symmetric, non-nucleophilic base and a widely used catalyst in a variety of organic transformations, including polyurethane formation and the Baylis-Hillman reaction.[1][2] In contrast, the 2,5-isomer possesses a C2 axis of symmetry and presents two secondary amines within the bicyclic framework, offering different opportunities for functionalization and coordination.
This guide will focus on a specific derivative of the latter, This compound , and compare its potential with the parent 2,5-diazabicyclo[2.2.2]octane and the ubiquitous DABCO.
Structural and Electronic Properties: The Impact of a Methyl Group
The introduction of a methyl group on one of the nitrogen atoms of 2,5-diazabicyclo[2.2.2]octane has profound effects on its chemical properties.
| Compound | Structure | Key Features |
| This compound | ![]() | Asymmetric; one tertiary and one secondary amine; increased steric hindrance around the methylated nitrogen; potentially altered basicity and nucleophilicity. |
| 2,5-Diazabicyclo[2.2.2]octane | ![]() | C2 symmetry; two secondary amines available for difunctionalization; conformationally rigid scaffold. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ![]() | High symmetry (D3h); two tertiary amines at bridgehead positions; strong, non-nucleophilic base.[3] |
Note: Actual images would be generated here if the tool supported it. Placeholder text is used.
The methyl group in This compound introduces asymmetry, which can be advantageous in stereoselective synthesis. The presence of both a tertiary and a secondary amine allows for selective functionalization. The electron-donating nature of the methyl group is expected to increase the basicity of the tertiary nitrogen, while the steric bulk of the methyl group will influence its accessibility and nucleophilicity.
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of its benzoyl-protected precursor.[4]
Experimental Protocol: Synthesis of this compound[4]
Step 1: Hydrolysis of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane
A solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (17.2 g, 0.074 mole) in concentrated hydrochloric acid (172 ml) is refluxed for 48 hours. The solution is then evaporated to dryness in vacuo.
Comparative Analysis in Synthetic Applications
While direct comparative experimental data for this compound is scarce in the literature, we can infer its potential performance based on its structural characteristics in comparison to other bicyclic diamines.
As a Chiral Ligand in Asymmetric Catalysis
The parent 2,5-diazabicyclo[2.2.2]octane scaffold has been successfully employed in the synthesis of chiral ligands for asymmetric catalysis. For instance, cis-2,5-diaminobicyclo[2.2.2]octane has been used to create salen-type ligands that are effective in asymmetric cyclopropanation and Henry reactions.[5]
The introduction of a methyl group in This compound could offer a new avenue for designing chiral ligands. The single secondary amine allows for the attachment of a chiral auxiliary or a coordinating arm, while the methylated nitrogen provides a fixed steric environment. This could be particularly useful in metal-catalyzed reactions where fine-tuning of the ligand's steric and electronic properties is crucial for achieving high enantioselectivity.
As a Catalyst in Base-Catalyzed Reactions
DABCO is a well-established catalyst for a wide range of reactions due to its strong basicity and low nucleophilicity.[6][7][8] The caged structure shields the lone pairs on the nitrogen atoms, making them sterically hindered for nucleophilic attack but available for abstracting protons.
This compound , with its tertiary amine, is also expected to function as a base catalyst. However, its basicity and catalytic activity will be influenced by the less hindered nature of the non-bridgehead nitrogen compared to DABCO. The presence of the secondary amine could also participate in catalysis, potentially leading to different reaction pathways or selectivities compared to DABCO. The steric bulk of the methyl group might also play a role in substrate recognition and the stereochemical outcome of the reaction.
As a Scaffold in Medicinal Chemistry
Bicyclic diamines are considered privileged scaffolds in drug discovery due to their rigid structures, which can pre-organize appended functional groups in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. The 2,5-diazabicyclo[2.2.2]octane framework has been utilized as a conformationally restricted scaffold for kappa-opioid receptor (KOR) agonists.[9]
The methyl group in This compound can serve as a key pharmacophoric feature or as a point for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability. The ability to selectively functionalize the secondary amine provides a handle for introducing various substituents to explore structure-activity relationships (SAR).
Future Outlook
This compound represents an intriguing yet underexplored member of the bicyclic diamine family. Its unique combination of a rigid scaffold, asymmetry, and differentiated nitrogen atoms suggests a broad potential for applications in asymmetric catalysis, organocatalysis, and medicinal chemistry.
Future research should focus on the systematic evaluation of its performance in a variety of synthetic transformations and a direct comparison with established bicyclic diamines like DABCO. Such studies will be crucial for unlocking the full potential of this promising molecule and expanding the synthetic chemist's toolkit.
References
- 1. DABCO - Wikipedia [en.wikipedia.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 7. eurjchem.com [eurjchem.com]
- 8. chemicaljournal.org [chemicaljournal.org]
- 9. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methyl-2,5-diazabicyclo[2.2.2]octane Derivatives
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of innovation. The 2,5-diazabicyclo[2.2.2]octane scaffold, a conformationally restricted piperazine analogue, is of significant interest in medicinal chemistry due to its potential as a versatile building block for neurologically active agents. Understanding the mass spectrometric fragmentation behavior of this core structure and its derivatives is paramount for rapid identification, metabolite profiling, and quality control.
This guide provides an in-depth comparison of the fragmentation patterns of 2-Methyl-2,5-diazabicyclo[2.2.2]octane and its derivatives under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By leveraging established principles of amine fragmentation and data from closely related structures, we will explore how different substituents at the N5 position influence the fragmentation pathways, offering predictive insights for researchers working with this class of compounds.
The Core Structure: Fragmentation of this compound
The fragmentation of the parent compound, this compound (C7H14N2, MW: 126.20 g/mol ), is dictated by the inherent stability of the bicyclic system and the presence of two nitrogen atoms. The nitrogen rule predicts an even molecular weight for compounds with an even number of nitrogen atoms, which holds true for this molecule.[1]
Under Electron Ionization (EI) , a hard ionization technique, we anticipate extensive fragmentation. The initial ionization event will likely involve the removal of a lone pair electron from one of the nitrogen atoms, forming a radical cation (M•+ at m/z 126). The subsequent fragmentation is driven by the stabilization of the resulting fragment ions. Key fragmentation pathways for cyclic amines involve α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2]
A primary fragmentation pathway is expected to be the cleavage of the C-C bonds of the bicyclic system, leading to the opening of the cage structure. Based on the fragmentation of similar bicyclic amines and piperazines, we can predict the following key fragmentation steps for this compound:
-
α-Cleavage and Ring Opening: Cleavage of the C1-C6 or C3-C4 bond, followed by further fragmentation of the opened ring.
-
Loss of Ethylene: A retro-Diels-Alder-type fragmentation can lead to the loss of an ethylene bridge (C2H4, 28 Da), resulting in a fragment at m/z 98.
-
Piperazine Ring Fragmentation: The piperazine moiety is prone to characteristic fragmentation. Cleavage of the C-N bonds within the ring can lead to the formation of stable iminium ions. For N-methylpiperazine, a key fragment is observed at m/z 70, corresponding to the [C4H8N]+ ion.[3] A similar fragment is expected for our target molecule.
-
Formation of a Stable Immonium Ion: α-cleavage adjacent to the N2-methyl group can lead to the formation of a stable immonium ion at m/z 44 ([CH3-N=CH2]+).
Under Electrospray Ionization (ESI) , a soft ionization technique, the primary ion observed will be the protonated molecule, [M+H]+, at m/z 127. Tandem mass spectrometry (MS/MS) of this precursor ion, using collision-induced dissociation (CID), will induce fragmentation. The fragmentation pathways in ESI-MS/MS are often similar to those in EI, but the relative abundances of the fragments may differ. The protonated nature of the precursor ion can direct the fragmentation pathways. For piperazine analogues, cleavage of C-N bonds within the piperazine ring is a common fragmentation route in ESI-MS/MS.[4]
Caption: Predicted EI Fragmentation of this compound.
Comparative Fragmentation of N5-Substituted Derivatives
The nature of the substituent at the N5 position will significantly influence the fragmentation pattern. Here, we compare the predicted fragmentation of several classes of derivatives.
N5-Alkyl Derivatives
For derivatives with a small alkyl group at the N5 position (e.g., ethyl, propyl), the fragmentation will be a competition between the pathways of the core structure and fragmentation of the alkyl chain. According to the general rules of amine fragmentation, α-cleavage leading to the loss of the largest possible radical from the nitrogen is favored.[5]
-
N5-Ethyl Derivative (C9H18N2, MW: 154.25 g/mol ):
-
EI: The molecular ion will be at m/z 154. The base peak is likely to be at m/z 139, corresponding to the loss of a methyl radical (•CH3) via α-cleavage at the ethyl group. Loss of an ethyl radical would lead to a fragment at m/z 125.
-
ESI-MS/MS ([M+H]+ at m/z 155): Similar fragments at m/z 139 and m/z 125 are expected.
-
-
N5-Propyl Derivative (C10H20N2, MW: 168.28 g/mol ):
-
EI: Molecular ion at m/z 168. The base peak is predicted to be at m/z 139, resulting from the loss of an ethyl radical (•C2H5). Loss of a propyl radical would give a fragment at m/z 125.
-
ESI-MS/MS ([M+H]+ at m/z 169): Again, m/z 139 and m/z 125 will be prominent fragments.
-
N5-Benzyl Derivatives
The presence of a benzyl group introduces a new, highly favored fragmentation pathway due to the exceptional stability of the resulting benzyl cation and tropylium ion.
-
N5-Benzyl Derivative (C14H20N2, MW: 216.32 g/mol ):
-
EI: The molecular ion at m/z 216 may be weak. The overwhelming base peak is expected at m/z 91 , corresponding to the [C7H7]+ tropylium ion. This is a classic fragmentation pattern for benzyl-substituted amines and piperazines.[4] The other fragment would be the radical cation of the bicyclic core at m/z 125.
-
ESI-MS/MS ([M+H]+ at m/z 217): CID will readily cleave the benzylic C-N bond, leading to a dominant fragment at m/z 91.
-
Caption: Dominant Fragmentation of the N5-Benzyl Derivative.
N5-Acyl Derivatives
Acylation of the N5 nitrogen introduces an amide bond. The fragmentation of amides is well-characterized and typically involves cleavage of the N-CO bond.[6]
-
N5-Acetyl Derivative (C9H16N2O, MW: 168.23 g/mol ):
-
EI: Molecular ion at m/z 168. A prominent fragment will be the acylium ion [CH3CO]+ at m/z 43 . Another key fragment will be at m/z 125, corresponding to the loss of the ketene (CH2=C=O) from the molecular ion.
-
ESI-MS/MS ([M+H]+ at m/z 169): Cleavage of the amide bond will lead to the loss of neutral acetylamine, resulting in a fragment corresponding to the protonated bicyclic core at m/z 127, or the loss of the bicyclic amine to form the acylium ion at m/z 43.
-
Summary of Predicted Key Fragments
| Derivative Class | Core Structure (m/z) | N5-Alkyl (Ethyl) (m/z) | N5-Benzyl (m/z) | N5-Acyl (Acetyl) (m/z) |
| Molecular Ion (EI) | 126 | 154 | 216 | 168 |
| [M+H]+ (ESI) | 127 | 155 | 217 | 169 |
| Key Fragments | 98, 70, 44 | 139 (base), 125 | 91 (base) , 125 | 125, 43 |
This table presents predicted m/z values based on established fragmentation principles. Actual relative intensities may vary depending on experimental conditions.
Experimental Protocol
To ensure the generation of reproducible and reliable mass spectra for this class of compounds, the following experimental setup is recommended.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
For GC-MS analysis, dilute with a volatile solvent like dichloromethane or ethyl acetate to a similar concentration.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless, 250°C, split ratio 20:1.
-
Oven Program: 50°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Rationale: GC-MS with EI is the gold standard for creating reproducible fragmentation patterns that can be compared to spectral libraries. The 70 eV ionization energy provides sufficient energy for characteristic fragmentation, aiding in structural elucidation.[7]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for a Broader Range of Derivatives:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300°C.
-
MS1 Scan: m/z 100-500.
-
MS/MS: Product ion scan of the [M+H]+ ion with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Rationale: LC-ESI-MS/MS is a versatile technique suitable for a wide range of derivatives, including less volatile or thermally labile compounds. ESI is a soft ionization method that typically preserves the molecular ion as the protonated species [M+H]+, which can then be selectively fragmented in the collision cell to obtain structural information.[4]
Caption: General Experimental Workflow.
Conclusion
The mass spectrometric fragmentation of this compound derivatives is predictable and highly dependent on the nature of the N5-substituent. While the bicyclic core exhibits characteristic ring-opening and retro-Diels-Alder-type fragmentations, the presence of different functional groups introduces competing and often dominant fragmentation pathways. Understanding these patterns is crucial for the unambiguous identification of novel compounds and their metabolites. The experimental protocols provided herein offer a robust framework for obtaining high-quality, reproducible data for this important class of molecules. By combining predictive knowledge with systematic experimental analysis, researchers can accelerate their drug discovery and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Piperazine, 1-methyl- [webbook.nist.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of 2-Methyl-2,5-diazabicyclo[2.2.2]octane
Introduction: Unveiling a New Catalytic Scaffold
In the landscape of organocatalysis, the quest for novel, efficient, and selective catalysts is perpetual. The 1,4-diazabicyclo[2.2.2]octane (DABCO) framework is a cornerstone, celebrated for its potent nucleophilicity and utility in a myriad of organic transformations.[1][2][3] This guide introduces a derivative, 2-Methyl-2,5-diazabicyclo[2.2.2]octane , a chiral scaffold with intriguing potential. The strategic placement of a methyl group on the bicyclic core invites a systematic evaluation of its catalytic prowess. Does this modification enhance reactivity through electronic donation, or does it introduce steric impediments?
This document provides a comprehensive framework for researchers and drug development professionals to benchmark the catalytic efficiency of this compound. We move beyond mere procedural descriptions to explain the causality behind experimental design, ensuring a robust and self-validating comparison against established alternatives. Our objective is to rigorously quantify its performance in a well-defined model reaction, providing the data necessary to assess its potential as a valuable tool in synthesis.
The Principles of Rigorous Catalyst Benchmarking
Effective benchmarking is the bedrock of catalyst development. It ensures that comparisons are not only accurate but also meaningful, allowing for reproducible and scalable results.[4] The performance of a catalyst is a composite of several key metrics:
-
Activity: How fast does the reaction proceed? This is quantified by metrics such as reaction rate, turnover number (TON), and, most importantly, turnover frequency (TOF), which represents the number of catalytic cycles per unit of time.
-
Selectivity: Does the catalyst favor the formation of the desired product over side products? This encompasses chemoselectivity, regioselectivity, and, for chiral catalysts like our subject, enantioselectivity.
-
Stability: How long does the catalyst remain active under reaction conditions? Catalyst degradation or poisoning can significantly impact process efficiency.
To ensure a fair comparison, all catalysts must be evaluated under identical, meticulously controlled reaction conditions.[4] This guide will establish such a standardized protocol.
The Contenders: Selecting Benchmark Catalysts
To contextualize the performance of this compound, we have selected a panel of well-characterized tertiary amine catalysts, each representing a distinct profile of basicity, nucleophilicity, and steric hindrance.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound and the most logical first point of comparison. It is a highly nucleophilic, sterically accessible catalyst.[3]
-
4-(Dimethylamino)pyridine (DMAP): Widely regarded as one of the most powerful nucleophilic acylation catalysts.[5][6] Its high activity makes it an aspirational benchmark.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base. Its inclusion helps to dissect whether the catalytic mechanism proceeds primarily through nucleophilic activation or general base catalysis.[5]
-
Triethylamine (TEA): A common, inexpensive, and sterically hindered acyclic amine base, providing a baseline for comparison against a simple, non-bicyclic structure.[6]
The Proving Ground: A Model Acylation Reaction
We have selected the acylation of a sterically hindered secondary alcohol, 1-phenylethanol, with acetic anhydride as our model reaction. This transformation is highly sensitive to catalyst nucleophilicity and steric profile, making it an excellent system for differentiating the performance of our chosen catalysts.
The reaction proceeds via a nucleophilic catalysis mechanism, where the amine catalyst activates the acylating agent. This pathway is generally more efficient than a simple base-catalyzed mechanism, especially for hindered alcohols.
Catalytic Cycle: Nucleophilic Acylation
The diagram below illustrates the generally accepted mechanism for nucleophilic amine-catalyzed acylation. The efficiency of the catalyst is determined by its ability to perform both the initial nucleophilic attack (Step 1) and act as a good leaving group in the final product-forming step (Step 3).
Caption: Generalized nucleophilic catalysis cycle for acylation.
Experimental Protocol: Standardized Benchmarking Workflow
Adherence to a standardized protocol is critical for data integrity. The following workflow ensures that all catalysts are tested under identical conditions.
Workflow Overview
Caption: Standardized workflow for catalyst benchmarking experiments.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
Solvent: Dichloromethane (DCM), anhydrous, >99.8%
-
Substrate: 1-Phenylethanol, >99%, freshly distilled
-
Acylating Agent: Acetic Anhydride, >99%
-
Internal Standard: Dodecane (for GC analysis)
-
Catalysts: this compound, DABCO, DMAP, DBU, TEA (all >99% purity, stored in a desiccator)
Procedure:
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DCM (10.0 mL).
-
Reagent Addition: Add 1-phenylethanol (1.0 mmol, 122.2 mg) and the internal standard, dodecane (0.5 mmol, 85.2 mg).
-
Catalyst Loading: Add the designated catalyst (0.05 mmol, 5.0 mol%).
-
Equilibration: Place the flask in a water bath maintained at 25.0 ± 0.1 °C and stir the solution for 5 minutes to ensure thermal equilibrium.
-
Initiation: Add acetic anhydride (1.2 mmol, 122.5 mg) in a single portion. This marks the start of the reaction (t=0).
-
Monitoring: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a ~50 µL aliquot using a syringe and immediately quench it in a GC vial containing 1 mL of a methanol/water (1:1) solution to rapidly hydrolyze any remaining acetic anhydride.
-
Analysis: Analyze the quenched samples by Gas Chromatography with a Flame Ionization Detector (GC-FID). Calculate the concentration of the substrate and product relative to the internal standard using a pre-established calibration curve.
Calculations:
-
Conversion (%) = (Initial moles of alcohol - Moles of alcohol at time t) / (Initial moles of alcohol) * 100
-
Yield (%) = (Moles of ester product at time t) / (Initial moles of alcohol) * 100
-
Turnover Frequency (TOF, h⁻¹) = (Moles of product formed) / (Moles of catalyst * time in hours). The TOF should ideally be calculated from the initial linear rate of the reaction to provide the most accurate measure of intrinsic catalyst activity.
Comparative Performance Data
The following table summarizes the expected performance of each catalyst in the model acylation reaction based on their known chemical properties. This predictive data serves as a hypothesis that the described experimental protocol is designed to validate.
| Catalyst | Structure | Key Characteristics | Catalyst Loading (mol%) | Time for >95% Conversion (h, est.) | Initial TOF (h⁻¹, est.) |
| This compound | [Structure] | Chiral, Potentially higher nucleophilicity/basicity than DABCO, increased steric bulk. | 5.0 | To be determined | To be determined |
| DABCO | [Structure] | High nucleophilicity, sterically accessible, benchmark bicyclic amine.[3] | 5.0 | ~ 2.0 | ~ 10 |
| DMAP | [Structure] | Very high nucleophilicity due to resonance stabilization of the acylpyridinium intermediate.[6] | 5.0 | < 0.5 | > 40 |
| DBU | [Structure] | Strong, non-nucleophilic base; low activity expected in this reaction.[5] | 5.0 | > 24 | < 1 |
| TEA | [Structure] | Moderate base, poor nucleophile due to steric hindrance. | 5.0 | > 24 | < 1 |
Note: Structures would be depicted in a formal publication. TOF values are estimated based on typical reaction profiles.
Interpretation and Mechanistic Insights
The experimental results will provide a clear hierarchy of catalytic efficiency.
-
High Performance (vs. DMAP): If this compound shows a reaction rate approaching that of DMAP, it would signify exceptional nucleophilic character, potentially enhanced by the inductive effect of the methyl group without significant steric penalty.
-
Moderate Performance (vs. DABCO): A performance profile similar to or slightly better than DABCO would still establish it as a highly effective catalyst. A lower rate could suggest that the methyl group introduces negative steric hindrance around the nucleophilic nitrogen, impeding its attack on the anhydride or the subsequent reaction with the alcohol.
-
Low Performance (vs. DBU/TEA): If the reaction rate is slow, comparable to DBU or TEA, it would indicate that this compound is a poor nucleophilic catalyst for this transformation, and the minimal conversion observed is likely due to general base catalysis.
Conclusion and Future Outlook
This guide outlines a rigorous, self-validating methodology for benchmarking the catalytic efficiency of this compound. By comparing its performance in a sterically demanding acylation reaction against a carefully selected panel of catalysts—DABCO, DMAP, DBU, and TEA—researchers can generate clear, quantifiable data on its activity and mechanistic pathway.
The results of these experiments will definitively position this compound within the landscape of amine organocatalysts. A finding of high activity would warrant its further investigation in more complex, stereoselective transformations where its inherent chirality could be exploited to control reaction outcomes, opening new avenues in asymmetric synthesis.
References
- 1. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 2. eurjchem.com [eurjchem.com]
- 3. DABCO - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to Confirming the Structure of 2-Methyl-2,5-diazabicyclo[2.2.2]octane Derivatives Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclic framework of 2,5-diazabicyclo[2.2.2]octane and its derivatives is a privileged scaffold in medicinal chemistry, lending unique three-dimensional characteristics to bioactive molecules.[1][2] The precise structural elucidation of these compounds, particularly substituted derivatives like 2-Methyl-2,5-diazabicyclo[2.2.2]octane, is paramount for understanding their structure-activity relationships. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides initial insights, two-dimensional (2D) NMR spectroscopy is indispensable for unambiguous confirmation of connectivity and stereochemistry.[3] This guide provides an in-depth comparison of various 2D NMR techniques for the structural verification of this compound derivatives, supported by experimental data and protocols.
The Challenge of Structural Elucidation
The bicyclic nature of the 2,5-diazabicyclo[2.2.2]octane core restricts conformational flexibility, which can simplify some aspects of spectral interpretation.[4] However, the presence of multiple nitrogen atoms and the potential for stereoisomerism in substituted derivatives introduce complexities that necessitate a multi-pronged analytical approach.[5] Key challenges include:
-
Unambiguous assignment of protons and carbons: Overlapping signals in 1D NMR spectra can make it difficult to assign each resonance to a specific atom in the molecule.
-
Confirmation of connectivity: Establishing the precise bonding arrangement, especially the position of the methyl group, is critical.
-
Determination of stereochemistry: For chiral derivatives, confirming the relative and absolute configuration is essential for understanding biological activity.
A Comparative Analysis of 2D NMR Techniques
A suite of 2D NMR experiments is typically employed to overcome these challenges. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive structural assignment.[6]
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[7] In the context of this compound, COSY is instrumental in tracing the connectivity of the ethylene bridges.
Experimental Insights: A ¹H-¹H COSY spectrum will reveal correlations between adjacent protons in the bicyclic framework. For instance, the protons on one ethylene bridge will show cross-peaks with their geminal and vicinal neighbors. This allows for the assignment of protons within each spin system of the bridges.[8]
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[9][10] This is a highly sensitive technique that provides a clear map of ¹JCH correlations.
Experimental Insights: For this compound, the HSQC spectrum will show a cross-peak for each protonated carbon, connecting the ¹H chemical shift to the ¹³C chemical shift. This is crucial for assigning the carbon resonances of the bicyclic framework and the methyl group. The absence of a cross-peak for a particular carbon signal in the HSQC spectrum indicates a quaternary carbon.[11]
The HMBC experiment is arguably one of the most powerful tools for elucidating the overall carbon skeleton.[12] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).
Experimental Insights: In the case of this compound, the HMBC spectrum is key to confirming the position of the methyl group. The protons of the N-methyl group will show a correlation to the bridgehead carbons and the carbons of the adjacent ethylene bridge. For example, a crucial correlation would be observed between the methyl protons and the bridgehead carbon C1, confirming the methylation at the N2 position.[13]
The NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds.[14] This is particularly valuable for determining stereochemistry and conformational preferences.[15][16]
Experimental Insights: For substituted 2,5-diazabicyclo[2.2.2]octane derivatives, NOESY can help to establish the relative orientation of substituents. For instance, a NOESY cross-peak between the methyl protons and specific protons on the bicyclic framework can provide evidence for a particular conformation or stereoisomer.[17]
Data Summary and Interpretation
The following table summarizes the expected key correlations from each 2D NMR experiment for a hypothetical this compound derivative.
| Experiment | Key Correlations Observed | Structural Information Gained |
| COSY | Cross-peaks between adjacent protons on the ethylene bridges. | Confirms the connectivity of the ethylene bridges. |
| HSQC | Cross-peaks between each proton and its directly attached carbon. | Assigns all protonated carbons in the molecule. |
| HMBC | Cross-peaks from the N-methyl protons to the bridgehead carbons and adjacent methylene carbons. | Confirms the position of the methyl group on the nitrogen atom. |
| NOESY | Cross-peaks between the N-methyl protons and nearby protons on the bicyclic framework. | Provides information on the spatial proximity of groups and helps determine the conformation. |
Experimental Protocols
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid shimming issues.
The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. Specific parameters may need to be optimized for the instrument and sample.
COSY (gs-COSY):
-
Pulse Program: cosygpmf (or equivalent gradient-selected COSY)
-
Spectral Width: 10-12 ppm in both dimensions
-
Number of Increments: 256-512 in F1
-
Number of Scans: 2-8 per increment
-
Relaxation Delay: 1.5-2.0 s
HSQC (gs-HSQC):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent with multiplicity editing)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 100-150 ppm
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
Number of Increments: 256 in F1
-
Number of Scans: 4-16 per increment
-
Relaxation Delay: 1.5 s
HMBC (gs-HMBC):
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 200-220 ppm
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz
-
Number of Increments: 256-400 in F1
-
Number of Scans: 8-32 per increment
-
Relaxation Delay: 1.5-2.0 s
NOESY (gs-NOESY):
-
Pulse Program: noesygpph (or equivalent)
-
Spectral Width: 10-12 ppm in both dimensions
-
Mixing Time: 500-800 ms (to be optimized)
-
Number of Increments: 256-512 in F1
-
Number of Scans: 8-16 per increment
-
Relaxation Delay: 2.0-3.0 s
Visualizing the Workflow
The logical flow of experiments for structural elucidation can be visualized as follows:
Caption: Workflow for 2D NMR-based structural elucidation.
Conclusion
The unambiguous structural confirmation of this compound derivatives is a critical step in their development as potential therapeutic agents. A systematic and comparative application of 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, provides a robust and reliable method for determining their precise chemical structure. By following the experimental guidelines and interpretive logic outlined in this guide, researchers can confidently elucidate the connectivity and stereochemistry of these important bicyclic compounds.
References
- 1. enamine.net [enamine.net]
- 2. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromo-1-azabicyclo[2.2.2]octane | Benchchem [benchchem.com]
- 5. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. news-medical.net [news-medical.net]
- 8. growingscience.com [growingscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 2,5-Diazabicyclo[2.2.2]octane-Containing Compounds
The 2,5-diazabicyclo[2.2.2]octane scaffold represents a conformationally restricted piperazine analogue. This structural rigidity has made it an attractive core for medicinal chemists aiming to enhance receptor affinity and selectivity by reducing the entropic penalty associated with ligand binding. This guide provides a comparative analysis of the biological activities of compounds incorporating this bicyclic system, with a particular focus on their modulation of sigma receptors and the ALX/FPR2 receptor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into structure-activity relationships (SAR) and detailed experimental methodologies to support further research.
Section 1: Modulation of Sigma Receptors
The sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The rigid 2,5-diazabicyclo[2.2.2]octane scaffold has been explored as a means to confer high affinity and selectivity for these receptors.
Comparative Biological Activity
A study by Weber et al. investigated a series of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes to probe the effects of conformational restriction on sigma receptor affinity. The hypothesis was that rigidifying a flexible (hydroxyethyl)piperazine pharmacophore into the diazabicyclooctane framework would enhance binding. The results, however, demonstrated that this rigidification led to a slight reduction or, in some cases, comparable σ1 affinity.[1] This suggests a complex interplay between enthalpy and entropy in ligand-receptor interactions.
The following table summarizes the binding affinities (Ki) of a selection of these compounds for σ1 and σ2 receptors.
| Compound | R | Stereochemistry | σ1 Ki (nM) (guinea pig brain) | σ2 Ki (nM) (rat liver) | σ1 Ki (nM) (human RPMI 8226 cell line) |
| ent-41 | n-pentyl | (1S,4S) | 0.50 | 116 | 6.0 |
| 38 | cyclohexylmethyl | (1R,4R) | 4.8 | 36 | 3.2 |
| ent-39 | n-propyl | (1S,4S) | 5.7 | 501 | 1.6 |
| 39 | n-propyl | (1R,4R) | 6.9 | 60 | 2.4 |
| 41 | n-pentyl | (1R,4R) | 7.1 | 157 | 7.2 |
| 40 | n-butyl | (1R,4R) | 8.0 | 51 | 13 |
| 42 | n-hexyl | (1R,4R) | 8.7 | 20 | 27 |
| ent-43 | 3-phenylpropyl | (1S,4S) | 11 | 593 | 24 |
| ent-42 | n-hexyl | (1S,4S) | 11 | 202 | 27 |
| ent-40 | n-butyl | (1S,4S) | 14 | 40 | 38 |
| ent-38 | cyclohexylmethyl | (1S,4S) | 23 | 197 | 2.8 |
| 43 | 3-phenylpropyl | (1R,4R) | 23 | 334 | 73 |
Data extracted from Weber et al., J. Med. Chem. 2016.[2]
Notably, compound ent-41 emerged as a highly potent σ1 ligand with a sub-nanomolar affinity in guinea pig brain homogenates.[3]
Structure-Activity Relationship (SAR) Insights
Molecular modeling studies on these 2,5-diazabicyclo[2.2.2]octane derivatives have shed light on the key interactions with the σ1 receptor.[3] The binding is characterized by:
-
Hydrophobic Interactions: The substituent at one of the nitrogen atoms (e.g., the cyclohexylmethyl or n-pentyl group) is accommodated in a hydrophobic pocket of the receptor.
-
Aromatic Interactions: An aromatic moiety, if present, can engage in π-π or π-cation stacking with aromatic residues in the binding site.
-
Ionic Bonding: The protonated nitrogen of the diazabicyclooctane core forms a salt bridge with a key acidic residue, such as Asp126.
-
Hydrogen Bonding: A hydroxyl group, if present on a side chain, can act as a hydrogen bond acceptor.
The unexpected finding that rigidification did not consistently improve affinity was attributed to an enthalpy-entropy compensation. While the rigid scaffold reduces the entropic penalty of binding, it may not adopt the optimal conformation for enthalpically favorable interactions, unlike its more flexible counterparts.[3]
Caption: Key pharmacophoric interactions of 2,5-diazabicyclo[2.2.2]octane derivatives with the σ1 receptor binding site.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the inhibitory constant (Ki) of unlabeled ligands for the σ1 receptor.[4][5]
Materials:
-
Membrane Preparation: Guinea pig brain homogenates (a rich source of σ1 receptors).
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Stock solutions in DMSO.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Varying concentrations of the unlabeled test compound (typically in half-log dilutions).
-
For determining non-specific binding, add 10 µM haloperidol instead of the test compound.
-
For determining total binding, add vehicle (e.g., DMSO) instead of the test compound.
-
-
Radioligand Addition: Add [³H]-(+)-pentazocine to each well at a final concentration near its dissociation constant (Kd), typically 2-3 nM.
-
Membrane Addition: Add the guinea pig brain membrane preparation to each well (protein concentration typically 100-200 µ g/well ). The final assay volume is usually 200-250 µL.
-
Incubation: Incubate the plates at room temperature (or 37°C) for 120-150 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay to determine σ1 receptor affinity.
Section 2: Agonism at the ALX/FPR2 Receptor
The ALX/FPR2 receptor (also known as the lipoxin A4 receptor) is a G-protein coupled receptor that plays a crucial role in the resolution of inflammation.[6][7] Agonists of this receptor are of significant interest for the treatment of inflammatory diseases. A patent application has disclosed a series of benzimidazolyl-methyl urea derivatives as ALX/FPR2 agonists, some of which incorporate the 5-methyl-2,5-diazabicyclo[2.2.2]octyl moiety.[8]
Comparative Biological Activity
The patent provides examples of compounds and their corresponding EC50 values for human ALX receptor activation, typically measured via a calcium mobilization assay in cells expressing the receptor. The data suggests that the inclusion of the 5-methyl-2,5-diazabicyclo[2.2.2]octyl group is compatible with potent agonistic activity.
| Example Compound (from WO2015019325A1) | R Group containing the bicyclic scaffold | hALX EC50 (nM) |
| Example 1 | 1-(5-Methyl-2,5-diazabicyclo[2.2.2]oct-2-yl) | 1.8 |
| Example 2 | 1-(5-Methyl-2,5-diazabicyclo[2.2.2]oct-2-yl) | 2.5 |
| Example 3 | 1-(2,5-Diazabicyclo[2.2.2]oct-2-yl) | 3.2 |
Data extracted from patent WO2015019325A1.[8]
These examples demonstrate that substitution at the N5 position of the 2,5-diazabicyclo[2.2.2]octane ring with a methyl group is well-tolerated and can lead to highly potent ALX/FPR2 agonists.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study is not publicly available, the patent highlights several key structural features for ALX/FPR2 agonism within this chemical series:
-
Urea Linker: A central urea moiety is a common feature in many of the disclosed compounds, likely serving as a key hydrogen bonding element.
-
Benzimidazole Core: The benzimidazole group provides a rigid scaffold for the presentation of other functional groups.
-
Bicyclic Amine: The 2,5-diazabicyclo[2.2.2]octane group acts as a basic amine, which is a common feature in many GPCR ligands, and its constrained nature likely influences the overall conformation of the molecule to favor binding to the ALX/FPR2 receptor. The methyl group at the N5 position may enhance potency by optimizing hydrophobic interactions or by influencing the basicity of the other nitrogen atom.
Experimental Protocol: ALX/FPR2 Calcium Mobilization Assay
This protocol describes a common functional assay to measure the agonistic activity of test compounds at the ALX/FPR2 receptor.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably transfected with the human ALX/FPR2 receptor.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage from the cells.
-
Test Compounds: Stock solutions in DMSO.
-
Positive Control: A known ALX/FPR2 agonist (e.g., lipoxin A4 or WKYMVm).
-
Fluorescence Plate Reader: With appropriate filters and injection capabilities.
Procedure:
-
Cell Plating: Seed the ALX/FPR2-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 60-90 minutes.
-
-
Washing: Gently wash the cells with assay buffer containing probenecid to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).
-
Measure the baseline fluorescence for a short period.
-
The instrument's injector adds the test compound (at various concentrations) or the positive control to the wells.
-
Immediately after injection, continuously measure the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response obtained with the positive control.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Conclusion
The 2,5-diazabicyclo[2.2.2]octane scaffold serves as a valuable and versatile core in medicinal chemistry. Its rigid structure offers a strategic advantage in the design of ligands with specific conformational requirements for receptor binding. As demonstrated, derivatives of this scaffold have shown high affinity for sigma receptors and potent agonistic activity at the ALX/FPR2 receptor. The comparative data and detailed protocols provided in this guide are intended to facilitate further exploration and optimization of 2,5-diazabicyclo[2.2.2]octane-containing compounds as potential therapeutic agents.
References
- 1. arts.units.it [arts.units.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2015019325A1 - Benzimidazolyl-methyl urea derivatives as alx receptor agonists - Google Patents [patents.google.com]
A Comparative Guide to 2-Methyl-2,5-diazabicyclo[2.2.2]octane: A Rising Star in Medicinal Chemistry and a Contender in Catalysis
Introduction: The Enduring Appeal of the Diazabicyclooctane Scaffold
The diazabicyclo[2.2.2]octane core, a rigid bicyclic amine, has long captured the attention of chemists. Its constrained framework imparts unique stereochemical and electronic properties, making it a valuable building block in a multitude of applications. The parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a widely recognized catalyst in organic synthesis, lauded for its strong nucleophilicity and basicity.[1][2] However, the strategic functionalization of this scaffold opens doors to new and enhanced functionalities. This guide focuses on a particularly intriguing derivative: 2-Methyl-2,5-diazabicyclo[2.2.2]octane. We will delve into its synthesis, explore its burgeoning role in medicinal chemistry, and critically compare its performance as a catalyst against its renowned parent, DABCO, and other alternatives.
Synthesis of this compound: Crafting the Chiral Scaffold
The synthesis of this compound can be achieved through multi-step sequences, often starting from chiral precursors to yield enantiomerically pure products. A common strategy involves the hydrolysis of a protected precursor, such as 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane.[3]
Experimental Protocol: Hydrolysis of 2-Benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane[3]
-
Reaction Setup: A solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (0.074 mole) in concentrated hydrochloric acid (172 ml) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The solution is heated to reflux and maintained at this temperature for 48 hours.
-
Work-up:
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is triturated with diethyl ether.
-
The solid is collected by centrifugation, and the supernatant is decanted.
-
This washing step is repeated with absolute ethanol to afford the hydrochloride salt of this compound.
-
Another elegant approach involves a Dieckmann-analogous cyclization, which is particularly useful for creating stereoisomeric forms of the 2,5-diazabicyclo[2.2.2]octane scaffold.[4] This method often starts from readily available chiral amino acids like aspartate.[4]
Medicinal Chemistry: A Conformationally Restricted Scaffold for Potent Kappa-Opioid Receptor (KOR) Agonists
A significant application of this compound and its derivatives lies in the field of medicinal chemistry, specifically in the design of kappa-opioid receptor (KOR) agonists. The conformational rigidity of the bicyclic scaffold is a key advantage in drug design, as it reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity and selectivity.
Derivatives of 2,5-diazabicyclo[2.2.2]octane have been synthesized and evaluated for their KOR binding affinity. The stereochemistry of the substituents on the bicyclic core plays a crucial role in determining the pharmacological activity.
| Compound | KOR Affinity (Ki, nM) |
| (S,R,S)-16a (2,5-dibenzyl substituted) | 31 |
| (R,S,R)-16a (2,5-dibenzyl substituted) | 74 |
Table 1: KOR binding affinities of enantiomeric 2,5-dibenzyl substituted 2,5-diazabicyclo[2.2.2]octane derivatives.
The high affinity of these compounds underscores the utility of the 2,5-diazabicyclo[2.2.2]octane scaffold in presenting the necessary pharmacophoric elements in a favorable orientation for KOR binding. Furthermore, these compounds have demonstrated high selectivity over other opioid receptor subtypes, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).
Catalysis: A Comparative Outlook on this compound and DABCO
DABCO is a well-established and versatile catalyst in a wide array of organic transformations, including the renowned Baylis-Hillman reaction.[5][6] Its catalytic prowess stems from its potent nucleophilicity and appropriate basicity. The introduction of a methyl group in this compound is expected to modulate these properties.
The methyl group, being an electron-donating group, should theoretically increase the electron density on the adjacent nitrogen atom (N5), potentially enhancing its basicity and nucleophilicity. However, this is counterbalanced by a significant increase in steric hindrance around the N2-C1-C6 face of the molecule. This steric bulk can impede the approach of the catalyst to the substrate, a critical step in many catalytic cycles.
The Baylis-Hillman Reaction: A Case Study
The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, is a classic example of a reaction catalyzed by nucleophilic amines like DABCO.[5] The generally accepted mechanism involves the initial nucleophilic attack of the amine on the activated alkene.
While direct comparative studies on the catalytic efficiency of this compound in the Baylis-Hillman reaction are scarce in the literature, we can infer its potential performance. The increased steric hindrance caused by the methyl group would likely disfavor the initial Michael addition step, potentially leading to slower reaction rates compared to the less hindered DABCO. However, for specific substrates where electronic effects are more dominant, the enhanced basicity of the methyl derivative could offer some advantages.
Alternative Catalysts
It is important to note that while DABCO is a workhorse catalyst, other tertiary amines and phosphines are also effective, and in some cases superior, for the Baylis-Hillman reaction. These include:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base.
-
DMAP (4-Dimethylaminopyridine): A highly nucleophilic catalyst.
-
Triphenylphosphine (PPh₃): A common phosphine catalyst for this transformation.
The choice of catalyst is often substrate-dependent and requires empirical optimization.
Applications in Materials Science: An Emerging Frontier
The use of diazabicyclo[2.2.2]octane derivatives as linkers in the synthesis of Metal-Organic Frameworks (MOFs) is a growing area of research.[7][8] These porous materials have potential applications in gas storage, separation, and catalysis. While DABCO itself has been extensively used as a pillar in MOF construction, the incorporation of functionalized derivatives like this compound could offer a means to fine-tune the pore size, shape, and chemical environment within the framework. The methyl group could introduce chirality into the MOF structure and alter its absorption and catalytic properties. This remains a promising, yet largely unexplored, avenue for the application of this intriguing molecule.
Conclusion
This compound represents a fascinating evolution of the classic DABCO scaffold. While its application as a general-purpose catalyst may be limited by steric factors compared to its parent compound, its true potential shines in the realm of medicinal chemistry. The conformational rigidity and the ability to introduce stereocenters make it an exceptional building block for the design of potent and selective receptor ligands, as exemplified by the development of KOR agonists. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, we can expect to see this compound and its derivatives play an increasingly important role in the development of novel therapeutics and advanced materials.
References
- 1. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 2. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Baylis-Hillman Reaction [organic-chemistry.org]
- 6. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Navigating the Safe Handling of 2-Methyl-2,5-diazabicyclo[2.2.2]octane: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate, and procedural information for the safe handling of 2-Methyl-2,5-diazabicyclo[2.2.2]octane. While specific safety data for this compound is limited, we can infer a robust safety protocol by examining structurally similar compounds, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO), and available data on related salts. This proactive approach to safety, grounded in chemical analogy, ensures a secure laboratory environment.
Hazard Identification and Risk Assessment: A Proactive Stance
Comprehensive safety data sheets (SDS) for this compound are not widely available. However, data for the closely related compound, 1,4-Diazabicyclo[2.2.2]octane, and for this compound dihydrochloride, indicate a clear hazard profile that we must assume is shared.[1] The primary hazards are:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1][2][4][5][6]
-
Acute Toxicity (Oral): May be harmful if swallowed.[2][3][4][6]
Therefore, a thorough risk assessment is paramount before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation or dust formation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific laboratory procedure.
Recommended PPE for Handling this compound
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring small quantities (solid) | Safety glasses with side shields or chemical safety goggles.[8] | Nitrile gloves. | Standard laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Preparing solutions and conducting reactions | Chemical safety goggles or a face shield.[3] | Nitrile gloves. Inspect for tears before use.[3][8] | Flame-retardant laboratory coat.[4] | Recommended if there is a risk of aerosol or dust generation. Use a NIOSH-approved respirator with a particulate filter.[7][9] |
| Large-scale operations or potential for splashing | Face shield in combination with chemical safety goggles.[3] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a flame-retardant laboratory coat. | A full-face respirator may be necessary.[6] |
Procedural Guidance for Safe Handling
A step-by-step approach to handling ensures that safety is integrated into every stage of the experimental workflow.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent contamination.
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing.[9] Immediately call a poison center or doctor.[2][4][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: Rinse mouth.[10] Do NOT induce vomiting.[10] Call a poison center or doctor if you feel unwell.[9][10]
-
Spill: Evacuate the area. Avoid breathing dust.[3][8] Wear appropriate PPE.[3][8] For solid spills, sweep up and shovel into a suitable container for disposal.[3][9]
Disposal Plan: Responsible Stewardship
All waste materials must be disposed of in accordance with national and local regulations.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[3][8]
-
Unused Chemical: Leave the chemical in its original container. Do not mix with other waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The principles of proactive risk assessment, proper PPE usage, and adherence to established procedures are the cornerstones of responsible scientific practice.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. msds.evonik.com [msds.evonik.com]
- 3. aaronchem.com [aaronchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. ccm-p-001.sitecorecontenthub.cloud [ccm-p-001.sitecorecontenthub.cloud]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

